2-Chlorothieno[3,2-d]pyrimidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chlorothieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c7-6-9-3-1-2-11-4(3)5(8)10-6/h1-2H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGASPHHTVSWLNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(N=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671963 | |
| Record name | 2-Chlorothieno[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16234-40-5 | |
| Record name | 2-Chlorothieno[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 2-Chlorothieno[3,2-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 2-Chlorothieno[3,2-d]pyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. The thieno[3,2-d]pyrimidine scaffold is a core component of various biologically active molecules, including kinase inhibitors. This document details the synthetic pathway, spectroscopic characterization, and potential biological relevance of the title compound, presenting data in a structured format for ease of reference and comparison. While direct experimental spectroscopic and crystallographic data for the unsubstituted title compound are not extensively reported in publicly available literature, this guide compiles information from closely related derivatives and precursors to provide a robust framework for its structural identification.
Chemical Structure and Properties
This compound is a bicyclic heteroaromatic compound featuring a thiophene ring fused to a pyrimidine ring. The presence of a chlorine atom at the 2-position and an amine group at the 4-position of the pyrimidine ring are key features that influence its chemical reactivity and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃S | [1][2] |
| Molecular Weight | 185.64 g/mol | [1] |
| CAS Number | 16234-40-5 | [1][2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CSC2=C1N=C(N=C2N)Cl | [2] |
| InChI Key | XGASPHHTVSWLNM-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | [1] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process starting from a substituted thiophene precursor. The general synthetic strategy involves the construction of the fused pyrimidine ring followed by chlorination and selective amination.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of Thieno[3,2-d]pyrimidine-2,4-diol
This step involves the cyclization of a thiophene derivative with urea to form the pyrimidine ring.
-
Protocol: A mixture of methyl 3-aminothiophene-2-carboxylate and urea is heated at approximately 190°C for several hours. The reaction mixture is then cooled and treated with an aqueous solution of sodium bicarbonate followed by acidification with a dilute acid to precipitate the product. The solid is collected by filtration, washed with water, and dried.[3]
Step 2: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
The diol intermediate is then chlorinated to introduce reactive chloro groups.
-
Protocol: A mixture of thieno[3,2-d]pyrimidine-2,4-diol, phosphorus oxychloride (POCl₃), and a catalytic amount of N,N-dimethylformamide (DMF) is heated at reflux for several hours.[3][4] After completion of the reaction, the excess POCl₃ is removed under reduced pressure. The residue is carefully added to ice-water with vigorous stirring to precipitate the dichlorinated product. The solid is collected by filtration, washed with water, and dried.[3]
Step 3: Synthesis of this compound
The final step is a selective nucleophilic aromatic substitution where the more reactive chlorine atom at the 4-position is displaced by an amino group.
-
Protocol: 2,4-Dichlorothieno[3,2-d]pyrimidine is dissolved in a suitable solvent, such as isopropanol or ethanol. The solution is then treated with an excess of aqueous or gaseous ammonia at elevated temperatures in a sealed vessel. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product precipitates. The solid is collected by filtration, washed with a suitable solvent, and dried.
Spectroscopic Data for Structural Elucidation
NMR and Mass Spectrometry Data of 2,4-Dichlorothieno[3,2-d]pyrimidine
Table 2: ¹H NMR and MS Data for 2,4-Dichlorothieno[3,2-d]pyrimidine
| Data Type | Solvent | Chemical Shift (δ) / m/z | Multiplicity / Assignment | Reference |
| ¹H NMR | CDCl₃ | 8.16 ppm | d, J = 5.4 Hz, 1H | [4] |
| 7.72 ppm | d, J = 5.4 Hz, 1H | [4] | ||
| Mass Spec. (ESI) | - | 205.1 [M+H]⁺ | - |
NMR Data of a Representative N-Substituted Derivative: N-Benzylthieno[3,2-d]pyrimidin-4-amine
The following data for an N-benzyl substituted analogue provides insight into the expected chemical shifts for the thieno[3,2-d]pyrimidine core.
Table 3: ¹H and ¹³C NMR Data for N-Benzylthieno[3,2-d]pyrimidin-4-amine
| Data Type | Solvent | Chemical Shift (δ) | Assignment | Reference |
| ¹H NMR | DMF-d₇ | 8.52 ppm | s, 1H, HC² | [5] |
| 8.41 ppm | t, J = 6.5 Hz, 1H, HN⁴ | [5] | ||
| 8.14 ppm | d, J = 5.3 Hz, 1H, HC⁶ | [5] | ||
| 7.42 ppm | d, J = 5.5 Hz, 1H, HC⁷ | [5] | ||
| 7.44-7.25 ppm | m, 5H, Ar-H (benzyl) | [5] | ||
| 4.87 ppm | d, J = 6.0 Hz, 2H, HC⁹ | [5] | ||
| ¹³C NMR | DMF-d₇ | 160.6 ppm | C⁷ᵃ | [5] |
| 158.0 ppm | C⁴ | [5] | ||
| 155.4 ppm | C² | [5] | ||
| 133.2 ppm | C⁶ | [5] | ||
| 125.4 ppm | C⁷ | [5] | ||
| 115.8 ppm | C⁴ᵃ | [5] | ||
| 44.5 ppm | C⁹ | [5] |
Note: Assignments for the thieno[3,2-d]pyrimidine core are based on the numbering provided in the reference.
Potential Biological Activity and Signaling Pathways
Derivatives of the thieno[3,2-d]pyrimidine scaffold have been extensively investigated for their potential as therapeutic agents, particularly in oncology. They have been shown to act as inhibitors of various protein kinases and other important cellular targets.
Recent studies have highlighted that thieno[3,2-d]pyrimidine derivatives can function as:
-
EGFR Inhibitors: Certain derivatives have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutant forms like EGFRL858R/T790M that are responsible for resistance to some cancer therapies.[6]
-
EZH2 Inhibitors: The thieno[3,2-d]pyrimidine core has been utilized to develop inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in various cancers.[7]
-
Tubulin Polymerization Inhibitors: Some compounds based on this scaffold have been identified as inhibitors of tubulin polymerization, targeting the colchicine-binding site and leading to cell cycle arrest and apoptosis.[8]
The antiproliferative activity of a derivative of this compound has been demonstrated against several cancer cell lines, with molecular docking studies suggesting potential inhibition of a protein with PDB code 3D15.[9]
Caption: Potential signaling pathways targeted by thieno[3,2-d]pyrimidine derivatives.
Conclusion
This compound represents a valuable scaffold in the design of novel therapeutic agents. This guide has outlined its synthesis and provided a framework for its structural elucidation based on data from closely related compounds. The diverse biological activities exhibited by its derivatives, including the inhibition of key targets in cancer progression, underscore the importance of this chemical entity in drug discovery and development. Further research to obtain and publish the direct experimental characterization data for this specific compound would be a valuable contribution to the scientific community.
References
- 1. This compound | 16234-40-5 [sigmaaldrich.com]
- 2. guidechem.com [guidechem.com]
- 3. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Benzylthieno[3,2-d]pyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-Chlorothieno[3,2-d]pyrimidin-4-amine (CAS: 16234-40-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chlorothieno[3,2-d]pyrimidin-4-amine is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its thieno[3,2-d]pyrimidine core structure serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, synthesis, and its role as a key intermediate in the development of novel therapeutic agents. The document details its applications in anticancer, antibacterial, and anthelmintic research, presenting key quantitative data in structured tables and outlining relevant experimental methodologies. Visualizations of synthetic pathways and logical workflows are provided to facilitate a deeper understanding of its utility in research and development.
Chemical and Physical Properties
This compound is a solid compound at room temperature.[1] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 16234-40-5 | [2] |
| Molecular Formula | C₆H₄ClN₃S | [3] |
| Molecular Weight | 185.63 g/mol | [4] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Amino-2-chlorothieno[3,2-d]pyrimidine, QC-5844 | [2][3] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [1] |
| InChI Key | XGASPHHTVSWLNM-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CSC2=C1N=C(N=C2N)Cl | [3] |
Synthesis
The thieno[3,2-d]pyrimidine scaffold is typically synthesized from a substituted thiophene precursor. A common starting material is a methyl 3-aminothiophene-2-carboxylate. The general synthetic scheme involves cyclization to form the pyrimidine ring, followed by chlorination.
A representative synthesis for a related dichlorinated intermediate, which can be selectively aminated to yield compounds like this compound, is described below.
Experimental Protocol: Synthesis of 2,4-dichlorothieno[3,2-d]pyrimidine[5]
-
Synthesis of thieno[3,2-d]pyrimidine-2,4-diol: A mixture of methyl 3-amino-2-thiophenecarboxylate (0.32 mol) and urea (1.6 mol) is heated at 190 °C for 2.5 hours.
-
Chlorination: A mixture of the resulting thieno[3,2-d]pyrimidine-2,4-diol (132.0 mmol), phosphorus oxychloride (150 mL), and a catalytic amount of DMF (0.5 mL) is heated at reflux for 12 hours.
-
Work-up: The reaction mixture is concentrated under reduced pressure. The residue is then slowly added to ice/water with vigorous stirring.
-
Isolation: The resulting precipitate is filtered to yield 2,4-dichloro-thieno[3,2-d]pyrimidine.
This dichlorinated intermediate can then undergo nucleophilic substitution to introduce an amine group at the 4-position, yielding the title compound.
Applications in Drug Discovery and Development
This compound and its derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.
Anticancer Activity
The thieno[3,2-d]pyrimidine scaffold is a known pharmacophore in the design of kinase inhibitors and other anticancer agents.[5] Derivatives of this compound have shown promising antiproliferative activity against various cancer cell lines.
One study reported the synthesis of N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine, a derivative of the core structure, which exhibited significant inhibitory activity.[6]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HT-29 | Human Colon Cancer | 1.76 |
| A549 | Human Lung Adenocarcinoma | 1.98 |
| MKN45 | Human Gastric Cancer | 2.32 |
Data from a study on a derivative of this compound.[6][7]
Molecular docking studies suggest that these compounds may exert their effect by inhibiting protein kinases.[6][7]
Antibacterial Activity
Derivatives of the thieno[3,2-d]pyrimidine scaffold have been identified as inhibitors of Mycobacterium tuberculosis cytochrome bd oxidase, a crucial enzyme in the pathogen's respiratory chain.[8] This makes them promising candidates for the development of new anti-tuberculosis drugs.
In the presence of Q203, a cytochrome bcc inhibitor, thieno[3,2-d]pyrimidine derivatives demonstrated potent inhibition of ATP synthesis in various mycobacterial strains.[8]
| Compound | Mycobacterial Strain | ATP IC₅₀ (µM) with Q203 |
| Derivative 19 | M. bovis BCG | 6 - 18 |
| Derivative 19 | M. tuberculosis H37Rv | 6 - 18 |
| Derivative 19 | M. tuberculosis N0145 | 6 - 18 |
Data for N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19).[8]
Anthelmintic Activity
Recent research has also explored the potential of 2,4-diaminothieno[3,2-d]pyrimidines, derived from this compound, as a new class of anthelmintic agents.[9] These compounds have shown activity against both the adult and egg stages of whipworms, suggesting a potential new strategy for controlling parasitic infections.[9]
Visualized Workflows and Pathways
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives, starting from the 2-chloro intermediate.
Caption: Synthetic and screening workflow for thieno[3,2-d]pyrimidine derivatives.
Logical Relationship in Antibacterial Screening
The screening strategy for identifying cytochrome bd oxidase inhibitors often involves a logical workflow to pinpoint the specific target.
References
- 1. This compound | 16234-40-5 [sigmaaldrich.com]
- 2. 16234-40-5(4-Amino-2-chlorothieno3,2-dpyrimidine) | Kuujia.com [pt.kuujia.com]
- 3. guidechem.com [guidechem.com]
- 4. AB436775 | CAS 16234-40-5 – abcr Gute Chemie [abcr.com]
- 5. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,4-Diaminothieno[3,2-d]pyrimidines, a new class of anthelmintic with activity against adult and egg stages of whipworm - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of thieno[3,2-d]pyrimidine core structure
An In-Depth Technical Guide to the Biological Activity of the Thieno[3,2-d]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-d]pyrimidine scaffold is a heterocyclic ring system of significant interest in medicinal chemistry. As a bioisostere of purine, this core structure has been extensively explored as a pharmacophore for developing novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, most notably as potent kinase inhibitors in oncology. This technical guide provides a comprehensive overview of the biological activities of the thieno[3,2-d]pyrimidine core, with a focus on its anticancer properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant cellular pathways and experimental workflows to serve as a valuable resource for professionals in drug discovery and development.
Introduction to the Thieno[3,2-d]pyrimidine Scaffold
Thienopyrimidines are fused heterocyclic systems that exist in several isomeric forms, with the thieno[3,2-d]pyrimidine isomer being particularly prominent in the development of bioactive compounds.[1] The structural resemblance to adenine, a fundamental component of nucleic acids, allows derivatives of this scaffold to interact with a variety of biological targets, particularly the ATP-binding sites of enzymes like kinases. This has led to the successful design and synthesis of numerous thieno[3,2-d]pyrimidine derivatives with potent and selective biological activities, ranging from anticancer and anti-inflammatory to antimicrobial effects.[1][2][3]
Anticancer Activity
The most extensively studied biological activity of the thieno[3,2-d]pyrimidine core is its application in oncology.[4] Derivatives have been developed as potent inhibitors of various protein kinases that play crucial roles in cancer cell proliferation, survival, and metastasis.[5]
Kinase Inhibition
The dysregulation of protein kinase activity is a hallmark of many cancers. The thieno[3,2-d]pyrimidine scaffold has proven to be a versatile template for designing specific kinase inhibitors.
2.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition EGFR is a key driver in several cancers, particularly non-small cell lung cancer (NSCLC).[6][7] The emergence of resistance mutations, such as L858R/T790M, has created a need for new generations of inhibitors.[6] Several thieno[3,2-d]pyrimidine derivatives have been developed as potent and selective inhibitors of mutant EGFR.[6][7]
| Compound | Target | IC50 (nM) | Cell Line / Assay | Reference |
| 5a | EGFR | 36.7 | Enzyme Assay | [8] |
| 6l | EGFR L858R/T790M | ≤ 250 | Enzyme Assay | [6] |
| 6o | EGFR L858R/T790M | ≤ 250 | Enzyme Assay | [6] |
| B1 | EGFR L858R/T790M | 13 | Enzyme Assay | [7] |
| B1 | EGFR WT | >1000 | Enzyme Assay | [7] |
2.1.2. Cyclin-Dependent Kinase 7 (CDK7) Inhibition CDK7 is a crucial regulator of both the cell cycle and transcription, making it an attractive target in oncology, especially for treating triple-negative breast cancer (TNBC).[9][10] Optimization of the thieno[3,2-d]pyrimidine core has led to potent and selective CDK7 inhibitors with favorable pharmacokinetic properties.[9][10]
| Compound | Target | IC50 (nM) | Cell Line / Assay | Reference |
| 20 | CDK7 | Potent | MDA-MB-453 Cells | [9] |
| 36 | CDK7 | Potent | TNBC CDX Model | [10] |
2.1.3. Dual FAK and FLT-3 Inhibition Focal Adhesion Kinase (FAK) is overexpressed in metastatic cancers, while FMS-like Tyrosine Kinase 3 (FLT-3) is a target in acute myeloid leukemia (AML).[11][12] Thieno[3,2-d]pyrimidine derivatives have been identified as dual inhibitors of both FAK and FLT-3, showing promise in treating aggressive cancers.[11][12]
| Compound | Target | IC50 (nM) | Cell Line / Assay | Reference |
| 26 | FAK | 9.7 | Kinase Assay | [12] |
| 26 | FLT3-D835Y | 0.5 | Kinase Assay | [12] |
2.1.4. PI3K/mTOR Pathway Inhibition The PI3K/mTOR pathway is a critical signaling cascade for cell growth and proliferation. While many 2-aryl-4-morpholinothieno[3,2-d]pyrimidines are known PI3K inhibitors, modifications to the core have yielded potent mTOR inhibitors with high selectivity over PI3K.[13] Additionally, bifunctional inhibitors targeting both PI3Kδ and Bromodomain and Extra-Terminal (BET) proteins have been developed for treating diffuse large B-cell lymphoma (DLBCL).[14][15]
| Compound | Target | IC50 (nM) | Cell Line / Assay | Reference |
| 2-(4-ureidophenyl) derivatives | mTOR | < 1 | Enzyme Assay | [13] |
| 10b | PI3Kδ | 112 ± 8 | Enzyme Assay | [14][15] |
| 10b | BRD4-BD1 | 19 ± 1 | Enzyme Assay | [14][15] |
2.1.5. Janus Kinase 3 (JAK3) Inhibition JAK3 is primarily expressed in hematopoietic cells and is a therapeutic target for B-cell lymphoma. Thieno[3,2-d]pyrimidines bearing an acrylamide group have been synthesized as potent covalent inhibitors of JAK3.[16]
| Compound | Target | IC50 (nM) | Cell Line / Assay | Reference |
| 9a | JAK3 | 1.9 | Kinase Assay | [16] |
| 9g | JAK3 | 1.8 | Kinase Assay | [16] |
Anti-inflammatory Activity
Chronic inflammation is linked to various diseases. Thieno[3,2-d]pyrimidine derivatives have been investigated for their anti-inflammatory properties. One study identified a potent inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a target for inflammatory diseases and acute liver injury.[17]
| Compound | Target | IC50 (nM) | Activity Noted | Reference |
| HY3 | RIPK2 | 11 | Significant anti-inflammatory and hepatoprotective effects in vivo | [17] |
Antimicrobial Activity
The thieno[3,2-d]pyrimidine scaffold has also been explored for developing new antimicrobial agents to combat the rise of drug-resistant pathogens.[1] Studies have shown that certain derivatives exhibit activity against various Gram-positive and Gram-negative bacteria.[18][19][20]
| Compound Series | Target Organisms | Activity Noted | Reference |
| Pyrido[3′,2′:4,5]thieno[3,2-d]- pyrimidines | Serratia rhodenii, Micrococcus roseus | High activity against S. rhodenii and considerable activity against M. roseus. | [18] |
| Thieno[3,2-d]pyrimidin-4-ones | Gram-positive and Gram-negative bacteria | In vitro activity against a panel of microorganisms including B. subtilis and E. coli. | [19] |
Experimental Protocols
Detailed and reproducible experimental methods are critical for drug development. The following sections describe standard protocols for evaluating the biological activity of thieno[3,2-d]pyrimidine derivatives.
MTT Cell Proliferation and Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[21]
Materials:
-
MTT reagent (5 mg/mL in PBS, filter-sterilized)[22]
-
Solubilization solution (e.g., DMSO, or 0.2% NP-40 and 8 mM HCl in isopropanol)[22]
-
96-well microtiter plates
-
Culture medium
-
Cells of interest
-
Microplate reader (absorbance at 570-600 nm)[21]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in a final volume of 100 µL of culture medium. Include control wells with medium only for background subtraction.
-
Incubation: Incubate the plate for 24-48 hours under standard culture conditions (e.g., 37°C, 5% CO₂) to allow for cell attachment and recovery.
-
Compound Treatment: Treat the cells with various concentrations of the thieno[3,2-d]pyrimidine test compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[21]
-
Formazan Formation: Incubate the plate for 2 to 4 hours in a humidified atmosphere until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[23] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[21] A reference wavelength of >650 nm can be used to reduce background noise.[21]
-
Data Analysis: Subtract the average absorbance of the medium-only blanks from all readings. Cell viability is typically expressed as a percentage relative to untreated control cells.
In Vivo Tumor Xenograft Study
Xenograft models are essential for evaluating the in vivo efficacy of anticancer compounds. This involves implanting human tumor cells into immunocompromised mice.[24][25]
Materials:
-
Immunocompromised mice (e.g., athymic nu/nu or NSG mice)[24][26]
-
Serum-free medium and Matrigel (optional, often used at a 1:1 ratio)[24][27]
-
Test compound and vehicle control (e.g., 0.5% CMC)[24]
-
Digital calipers for tumor measurement[24]
Protocol:
-
Cell Preparation: Culture the desired human cancer cells. On the day of inoculation, harvest the cells and resuspend them in serum-free medium, potentially mixed with Matrigel to aid engraftment.[24][27]
-
Tumor Inoculation: Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.[24][27]
-
Tumor Growth and Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable and reach a predetermined average volume (e.g., 200–300 mm³), randomize the animals into treatment and control groups.[26][28]
-
Compound Administration: Administer the test compound and vehicle control to their respective groups according to the planned schedule, dose, and route (e.g., oral gavage, intravenous injection).[24]
-
Tumor Measurement: Measure tumor dimensions with digital calipers 2-3 times per week.[24][26] Calculate tumor volume using a standard formula, such as: Volume = 0.5236 × Length × Width².[24]
-
Endpoint: Continue the study until a defined endpoint, such as the tumor volume in the control group reaching its maximum allowed size. At the end of the study, tumors can be excised for further analysis (e.g., IHC, metabolomics).[24]
-
Data Analysis: Plot the average tumor volume for each group over time to assess the antitumor efficacy of the compound.
Visualizations
Diagrams are provided to illustrate key pathways and workflows relevant to the study of thieno[3,2-d]pyrimidine derivatives.
Signaling Pathway
References
- 1. tandfonline.com [tandfonline.com]
- 2. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new thieno[3,2-d]pyrimidine derivatives targeting EGFRL858R/T790M NSCLCs by the conformation constrained strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. theraindx.com [theraindx.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. In vivo tumor xenograft study [bio-protocol.org]
- 25. 2.10. In Vivo Tumor Xenograft Study [bio-protocol.org]
- 26. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 27. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 28. 2.8. In vivo tumor xenograft studies in mice [bio-protocol.org]
Spectroscopic and Synthetic Profile of 2-Chlorothieno[3,2-d]pyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-Chlorothieno[3,2-d]pyrimidin-4-amine. While direct experimental spectroscopic data for this specific compound is not extensively available in the public domain, this document compiles predicted spectral characteristics and data from closely related analogs to provide a reliable reference for researchers. Detailed experimental protocols for the synthesis of the thieno[3,2-d]pyrimidine core structure are presented, along with a visualization of a key signaling pathway associated with this class of compounds. This guide is intended to serve as a valuable resource for professionals engaged in medicinal chemistry, drug discovery, and materials science.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidine ring system. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a privileged scaffold for the development of kinase inhibitors and other therapeutic agents.
| Property | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 4-Amino-2-chlorothieno[3,2-d]pyrimidine[2] |
| CAS Number | 16234-40-5[2] |
| Molecular Formula | C₆H₄ClN₃S[2] |
| Molecular Weight | 185.64 g/mol [1] |
| Physical Form | Solid[1] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected chemical shifts (δ) in ppm are relative to tetramethylsilane (TMS). The solvent is assumed to be DMSO-d₆.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | s | 1H | H-7 |
| ~7.5 | s | 1H | H-6 |
| ~7.2 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~160 | C4 |
| ~158 | C2 |
| ~155 | C7a |
| ~133 | C6 |
| ~125 | C7 |
| ~118 | C4a |
Note: Predicted values are based on spectral data from N-substituted thieno[3,2-d]pyrimidine analogs and general principles of NMR spectroscopy. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium-Strong, Broad | N-H stretch (amine) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 1650-1600 | Strong | C=N stretch (pyrimidine) |
| 1600-1550 | Strong | N-H bend (amine) |
| 1500-1400 | Medium-Strong | C=C stretch (aromatic) |
| ~1100 | Medium | C-Cl stretch |
| ~750 | Medium | C-S stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 185/187 | 100/33 | [M]⁺/[M+2]⁺ (isotopic pattern for Cl) |
| 150 | Variable | [M-Cl]⁺ |
| 124 | Variable | [M-C₂H₂N₂]⁺ |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, typically starting from a suitable thiophene derivative. The following protocols are based on established methods for the synthesis of the thieno[3,2-d]pyrimidine core and its subsequent functionalization.
Synthesis of Thieno[3,2-d]pyrimidine-2,4-diol
This initial step involves the cyclization of an aminothiophene carboxylate with urea.
-
Materials: Methyl 3-aminothiophene-2-carboxylate, Urea.
-
Procedure:
-
A mixture of methyl 3-aminothiophene-2-carboxylate and a molar excess of urea is heated at approximately 180-200°C for 2-4 hours.[3]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling, the reaction mixture is treated with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.
-
The resulting solid is collected by filtration, washed with water, and dried to yield thieno[3,2-d]pyrimidine-2,4-diol.
-
Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
The diol intermediate is then chlorinated to provide the dichloro derivative.
-
Materials: Thieno[3,2-d]pyrimidine-2,4-diol, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF, catalytic amount).
-
Procedure:
-
A mixture of thieno[3,2-d]pyrimidine-2,4-diol and an excess of phosphorus oxychloride, with a catalytic amount of DMF, is heated to reflux (around 110-120°C) for 3 hours.[3]
-
The reaction is monitored by TLC.
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched by pouring it into ice-water with stirring.
-
The resulting precipitate, 2,4-dichlorothieno[3,2-d]pyrimidine, is collected by filtration, washed with water, and dried.
-
Synthesis of this compound
The final step is a nucleophilic aromatic substitution to introduce the amine group.
-
Materials: 2,4-Dichlorothieno[3,2-d]pyrimidine, Ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent), a suitable solvent (e.g., ethanol, dioxane).
-
Procedure:
-
2,4-Dichlorothieno[3,2-d]pyrimidine is dissolved in a suitable solvent.
-
An excess of the ammonia source is added, and the mixture is stirred, potentially with heating, until the reaction is complete as monitored by TLC. The regioselectivity of the amination at the 4-position is generally favored.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified, typically by recrystallization or column chromatography, to yield this compound.
-
Signaling Pathway and Mechanism of Action
Thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases and other cellular targets. One prominent mechanism of action for related compounds is the inhibition of tubulin polymerization, which is a critical process in cell division.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Thieno[3,2-d]pyrimidine Derivatives
The thieno[3,2-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. As a bioisostere of purine, this scaffold has proven to be a versatile template for designing novel therapeutic agents across a wide range of diseases. Its structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of thieno[3,2-d]pyrimidine derivatives, with a focus on their evolution into potent modulators of various biological targets.
Early Discovery and Synthesis
The exploration of thienopyrimidines began with the recognition of their structural similarity to the purine bases, adenine and guanine, suggesting their potential to interact with biological systems.[1] Among the three possible isomers (thieno[2,3-d], thieno[3,2-d], and thieno[3,4-d]), the thieno[3,2-d] system has been a particularly fruitful area of research.
The most common and historically significant synthetic routes to the thieno[3,2-d]pyrimidine core commence with substituted 3-aminothiophene-2-carboxylate or carboxamide derivatives. These precursors undergo cyclization with various one-carbon sources to form the pyrimidine ring.
Key early synthetic strategies include:
-
Cyclization with Formic Acid: Refluxing methyl 3-aminothiophene-2-carboxylate with formic acid is a straightforward method to produce the corresponding thieno[3,2-d]pyrimidin-4-one.[2]
-
Reaction with Isocyanates and Isothiocyanates: The reaction of methyl 3-aminothiophene-2-carboxylate with isocyanates or isothiocyanates leads to the formation of 3-substituted thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones and 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-ones, respectively.[3]
-
Cyclization with Cyanamides: Interaction of the aminothiophene precursor with cyanamides has been used to synthesize 2-aminothieno[3,2-d]pyrimidin-4(3H)-one derivatives.[3]
Over the years, these foundational methods have been optimized and expanded. The introduction of microwave irradiation, for instance, has been shown to accelerate reaction times and improve yields for certain cyclization steps.[2] The development of multi-step sequences, including nucleophilic aromatic substitution (SNAr) and cross-coupling reactions like the Suzuki reaction, has enabled the synthesis of highly functionalized and diverse libraries of thieno[3,2-d]pyrimidine derivatives.[4][5]
History of Biological Activity Discovery and Key Derivatives
The thieno[3,2-d]pyrimidine scaffold has been explored for a multitude of biological activities, with cancer therapy and inflammatory diseases being the most prominent areas of research. Unlike its thieno[2,3-d]pyrimidine isomer, which includes the marketed drug Relugolix (a GnRH receptor antagonist), no thieno[3,2-d]pyrimidine derivative has yet reached the market.[6][7] However, numerous compounds are in advanced preclinical development, demonstrating the scaffold's therapeutic potential.
The structural resemblance to purines makes thieno[3,2-d]pyrimidines ideal candidates for targeting ATP-binding sites in enzymes crucial for cancer cell proliferation, such as protein kinases.
2.1.1 Kinase Inhibitors
A significant body of research has focused on developing thieno[3,2-d]pyrimidine derivatives as potent and selective kinase inhibitors.
-
Cyclin-Dependent Kinase 7 (CDK7) Inhibitors: CDK7 is a key regulator of the cell cycle and transcription. Recently, a series of thieno[3,2-d]pyrimidine derivatives were optimized to yield potent CDK7 inhibitors with improved pharmacokinetic properties, showing promise for the treatment of triple-negative breast cancer.[8][9]
-
Janus Kinase 3 (JAK3) Inhibitors: Selective JAK3 inhibitors are sought after for treating autoimmune diseases and B-cell lymphomas. Thieno[3,2-d]pyrimidines bearing an acrylamide warhead have been developed as potent covalent inhibitors of JAK3, with some compounds exhibiting IC₅₀ values as low as 1.8 nM.[10] These compounds were shown to induce apoptosis in B-lymphoma cells and block the JAK3-STAT3 signaling cascade.
-
Receptor-Interacting Protein Kinase 2 (RIPK2) Inhibitors: RIPK2 is a crucial mediator in inflammatory signaling pathways. A novel series of thieno[3,2-d]pyrimidine-based RIPK2 inhibitors has been developed, with the lead compound showing an IC₅₀ of 11 nM and significant anti-inflammatory effects in a mouse model of acute liver injury.[11]
-
Dual FAK and FLT3 Inhibitors: Focal Adhesion Kinase (FAK) is implicated in cancer cell migration and metastasis, while FMS-like Tyrosine Kinase 3 (FLT3) is a target in acute myeloid leukemia (AML). A thieno[3,2-d]pyrimidine derivative was identified as a potent dual inhibitor of FAK and recalcitrant FLT3 mutants, demonstrating efficacy in both solid tumor and AML xenograft models.[12]
2.1.2 Tubulin Polymerization Inhibitors
Thieno[3,2-d]pyrimidines have also emerged as a promising class of antimitotic agents that target tubulin. Several series have been developed as colchicine-binding site inhibitors, demonstrating potent antiproliferative activity against various cancer cell lines.[13] Optimized analogs exhibit IC₅₀ values in the low nanomolar range (~1-10 nM), induce G2/M cell cycle arrest, and trigger apoptosis.[14] Notably, some of these compounds have been shown to overcome P-glycoprotein-mediated multidrug resistance.[13]
-
Anti-inflammatory Activity: Beyond specific RIPK2 inhibition, the broader anti-inflammatory potential of this scaffold is an active area of investigation.
-
Antimicrobial Agents: Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated as potential antimicrobial agents, with some designed to target bacterial DNA gyrase.[15]
-
Enzyme Inhibition for Metabolic Diseases: A series of conformationally restricted thieno[3,2-d]pyrimidinones were designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme implicated in osteoporosis.[2]
Quantitative Data Summary
The following tables summarize the reported biological activities of representative thieno[3,2-d]pyrimidine derivatives.
Table 1: Thieno[3,2-d]pyrimidine Derivatives as Kinase Inhibitors
| Compound ID/Series | Target Kinase | IC₅₀ | Indication/Model | Reference |
| 9g | JAK3 | 1.8 nM | B-cell Lymphoma | [10] |
| 9a | JAK3 | 1.9 nM | B-cell Lymphoma | [10] |
| 20 | CDK7 | 3.0 nM | Triple-Negative Breast Cancer | [8] |
| HY3 | RIPK2 | 11 nM | Acute Liver Injury | [11] |
| 26 | FAK | 11 nM | Invasive Cancers | [12] |
| 26 | FLT3 | 1 nM | Acute Myeloid Leukemia | [12] |
| 3j | h-NTPdase1 | 0.62 µM | N/A | [4] |
| 3b | h-NTPdase8 | 0.32 µM | N/A | [4] |
Table 2: Thieno[3,2-d]pyrimidine Derivatives as Antiproliferative/Antimicrobial Agents
| Compound ID/Series | Target/Mechanism | IC₅₀ / Activity | Cell Line/Organism | Reference |
| 13 | Tubulin Polymerization | ~1 nM (antiproliferative) | SKOV3 (Ovarian Cancer) | [13] |
| 25d | Tubulin Polymerization | ~1 nM (antiproliferative) | SKOV3 (Ovarian Cancer) | [13] |
| DPP-21 | Tubulin Polymerization | 2.4 µM (biochemical) | N/A | [14] |
| DPP-21 | Antiproliferative | ~6.23 nM (average) | Six Cancer Cell Lines | [14] |
| 19 | M. tuberculosis bd oxidase | 6-18 µM (ATP depletion) | M. tuberculosis | [5] |
| S5 | DNA Gyrase (docking) | -8.2 kcal/mol (binding affinity) | Bacterial Infections | [15] |
Experimental Protocols
This section provides representative methodologies for the synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives, based on published procedures.
This protocol describes the synthesis of N-substituted thieno[3,2-d]pyrimidin-4-amines from 4-chlorothieno[3,2-d]pyrimidine.
-
Reagents: 4-chlorothieno[3,2-d]pyrimidine (1 equivalent), desired amine (1 equivalent), potassium carbonate (K₂CO₃, 1 equivalent), dimethyl sulfoxide (DMSO).
-
Procedure: a. In a sealed vial, combine 4-chlorothieno[3,2-d]pyrimidine (e.g., 100 mg, 0.57 mmol), the desired amine (0.57 mmol), and K₂CO₃ (79 mg, 0.57 mmol). b. Add DMSO (4 mL) to dissolve the reactants. c. Seal the vial and heat the reaction mixture to 100 °C for 12 hours. d. Monitor the reaction progress using thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture and concentrate it to dryness under reduced pressure. f. Dissolve the residue in dichloromethane (CH₂Cl₂). g. Wash the organic phase sequentially with a 5% aqueous acetic acid solution (2 times), water, and brine. h. Collect the organic phase, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo. i. Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure 4-aminothieno[3,2-d]pyrimidine derivative.
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Materials: Tubulin protein (>99% pure), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP (1 mM), test compound dissolved in DMSO, glycerol.
-
Procedure: a. Prepare a solution of tubulin (e.g., 3 mg/mL) in polymerization buffer containing glycerol. b. Pre-incubate the tubulin solution with various concentrations of the test compound (or DMSO as a vehicle control) on ice for a short period. c. Transfer the mixtures to a temperature-controlled microplate reader set to 37 °C. d. Initiate polymerization by adding GTP. e. Monitor the change in absorbance (optical density) at 340 nm over time. An increase in absorbance indicates microtubule formation. f. Plot the rate of polymerization against the compound concentration. g. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
Conclusion and Future Outlook
The history of thieno[3,2-d]pyrimidine derivatives is a compelling narrative of chemical scaffold development, evolving from initial synthetic explorations to the rational design of highly potent and selective therapeutic agents. While it has not yet produced a marketed drug, its status as a "privileged scaffold" is undeniable, particularly in the fields of oncology and inflammation. The core's ability to serve as a template for inhibitors of diverse targets, including kinases and tubulin, highlights its versatility. Current research continues to optimize the pharmacokinetic and pharmacodynamic properties of these derivatives, pushing them closer to clinical application. The potent, low-nanomolar activities achieved against targets like JAK3, CDK7, and tubulin suggest that thieno[3,2-d]pyrimidine-based compounds are strong candidates for the next generation of targeted therapies. Future work will likely focus on advancing the most promising preclinical candidates into clinical trials and exploring new therapeutic applications for this remarkable heterocyclic system.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS OF THIENO[3,2-d]PYRIMIDIN-4-ONES AND ALKYLATION THEREOF | European Chemical Bulletin [bibliomed.org]
- 4. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 8. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of novel thiophene[3,2-d]pyrimidine-based tubulin inhibitors with enhanced antitumor efficacy for combined use with anti-pd-l1 immunotherapy in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Potential Therapeutic Targets of 2-Chlorothieno[3,2-d]pyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its structural similarity to purines and its ability to interact with a wide range of biological targets. The derivative, 2-chlorothieno[3,2-d]pyrimidin-4-amine, and its analogues have emerged as versatile pharmacophores with significant potential across multiple therapeutic areas, including oncology, infectious diseases, and parasitology. This technical guide provides an in-depth overview of the identified and potential therapeutic targets of this compound class, summarizing key quantitative data, detailing experimental protocols for target identification, and illustrating relevant biological pathways and workflows.
Identified Therapeutic Areas and Targets
Research has highlighted three primary therapeutic avenues for derivatives of this compound: anticancer, antitubercular, and anthelmintic applications.
Anticancer Activity
Derivatives of the thieno[3,2-d]pyrimidine core have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action, while not fully elucidated for all derivatives, appears to involve the inhibition of protein kinases and the induction of apoptosis.
A notable derivative, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, has shown marked inhibition of several cancer cell lines[1]. Molecular docking studies of this compound suggest a potential interaction with a protein kinase, as indicated by its binding to the structure with PDB ID: 3D15[1]. Furthermore, halogenated thieno[3,2-d]pyrimidines have been found to induce apoptosis in leukemia cell lines, suggesting that proteins within the apoptotic cascade may be key targets[2]. The broader class of thienopyrimidines has also been investigated as bioisosteric analogues of known anticancer agents like MPC-6827, showing inhibitory effects on colorectal cancer cell proliferation[3].
Quantitative Data: Anticancer Activity
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide | HT-29 (Human Colon Cancer) | 1.76 | [1] |
| A549 (Human Lung Adenocarcinoma) | 1.98 | [1] | |
| MKN45 (Human Gastric Cancer) | 2.32 | [1] | |
| Halogenated thieno[3,2-d]pyrimidines (compounds 1 and 2) | L1210 (Mouse Lymphocytic Leukemia) | - | [2] |
| CCRF-CEM (Human Acute Lymphoblastic Leukemia) | - | [2] | |
| HeLa (Human Cervical Adenocarcinoma) | - | [2] | |
| Thieno[3,2-d]pyrimidin-4-amines (analogue 4a) | HT-29 (Human Colorectal Cancer) | Similar to MPC-6827 at 5 & 10 µM | [3] |
| Thieno[3,2-d]pyrimidin-4-amines (analogue 4c) | Caco-2 (Human Colorectal Cancer) | Similar to MPC-6827 at 5 & 10 µM | [3] |
Experimental Protocols: Antiproliferative Assays
-
Cell Culture: Cancer cell lines (e.g., HT-29, A549, MKN45, L1210) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow the formation of formazan crystals.
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
-
Signaling Pathway and Workflow Diagrams
Workflow for Anticancer Target Identification.
Antitubercular Activity
A significant breakthrough in the therapeutic application of the thieno[3,2-d]pyrimidine scaffold is the identification of its potent inhibitory activity against Mycobacterium tuberculosis (Mtb). The primary target for this activity has been identified as cytochrome bd oxidase (Cyt-bd), a key component of the Mtb respiratory chain, particularly under conditions where the primary cytochrome bcc:aa3 complex is inhibited[4].
Inhibition of Cyt-bd disrupts the electron transport chain, leading to a depletion of ATP, which is essential for the survival of the bacterium. This makes Cyt-bd an attractive target for developing new anti-tubercular drugs, especially in combination therapies.
Quantitative Data: Antitubercular Activity
| Compound/Derivative | Mtb Strain | Assay Condition | ATP IC50 (µM) | Reference |
| Thieno[3,2-d]pyrimidine-4-amine (7) | M. bovis BCG | + Q203 | 26 | [4] |
| N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19) | M. bovis BCG | + Q203 | 6-18 | [4] |
| M. tuberculosis H37Rv | + Q203 | 6-18 | [4] | |
| M. tuberculosis N0145 | + Q203 | 6-18 | [4] |
Experimental Protocols: Mtb ATP Depletion Assay
-
Bacterial Culture: Mycobacterium bovis BCG or M. tuberculosis strains are grown in appropriate broth (e.g., 7H9) supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80.
-
Assay Procedure:
-
Mtb cultures are diluted to a specific optical density (OD).
-
The bacterial suspension is added to 96-well plates containing serial dilutions of the test compounds, both in the presence and absence of a cytochrome bcc:aa3 inhibitor like Q203.
-
The plates are incubated at 37°C for a defined period (e.g., 24 hours).
-
After incubation, a reagent for ATP detection (e.g., BacTiter-Glo™) is added to each well.
-
Luminescence, which is proportional to the ATP concentration, is measured using a luminometer.
-
The IC50 values are determined by plotting the percentage of ATP depletion against the compound concentration. Compounds that show significantly higher potency in the presence of Q203 are considered putative Cyt-bd inhibitors.
-
Signaling Pathway and Workflow Diagrams
Mycobacterium tuberculosis Respiratory Chain Inhibition.
Anthelmintic and Antiplasmodial Activities
The therapeutic potential of the thieno[3,2-d]pyrimidine scaffold extends to parasitic diseases.
Anthelmintic Activity: 2,4-Diaminothieno[3,2-d]pyrimidines have been identified as a novel class of anthelmintics with activity against the whipworm Trichuris trichiura. These compounds are effective against both the adult worms and the egg stages, suggesting they could play a role in breaking the parasite's life cycle[5][6]. The specific molecular target within the parasite is yet to be determined, presenting an opportunity for further research.
Antiplasmodial Activity: 4-Substituted thieno[3,2-d]pyrimidines have demonstrated dual-stage antiplasmodial activity, inhibiting both the erythrocytic stage of Plasmodium falciparum and the hepatic stage of P. berghei[7]. This dual activity is highly desirable for antimalarial drugs, as it can both treat the clinical symptoms and prevent the transmission of the disease. The molecular targets for this activity are also under investigation.
Experimental Protocols: General Synthesis of Thieno[3,2-d]pyrimidin-4-amine Derivatives
The synthesis of various substituted thieno[3,2-d]pyrimidin-4-amines often proceeds via a nucleophilic aromatic substitution (SNAr) reaction starting from a 4-chlorothieno[3,2-d]pyrimidine precursor.
-
Base-Promoted SNAr:
-
In a sealed vial, 4-chlorothieno[3,2-d]pyrimidine (1 equivalent), the desired amine (1 equivalent), and a base such as K2CO3 (1 equivalent) are dissolved in a polar aprotic solvent like DMSO.
-
The reaction mixture is heated (e.g., to 100°C) for several hours (e.g., 12 hours).
-
After completion, the reaction is worked up by dilution with water and extraction with an organic solvent (e.g., CH2Cl2).
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography[4].
-
-
Acid-Catalyzed SNAr:
-
In a sealed vial, 4-chlorothieno[3,2-d]pyrimidine (1 equivalent) and the desired amine (1 equivalent) are dissolved in a mixture of solvents such as THF and isopropanol.
-
A catalytic amount of a strong acid (e.g., concentrated HCl) is added.
-
The mixture is heated (e.g., to 70°C) for an extended period (e.g., 24 hours).
-
The reaction is worked up similarly to the base-promoted method, involving extraction and purification[4].
-
Therapeutic Landscape of Thieno[3,2-d]pyrimidines.
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of novel therapeutics. The diverse biological activities demonstrated by its derivatives underscore the versatility of this chemical core. Key areas for future research include:
-
Deconvolution of Anticancer Targets: While preliminary data points towards kinase inhibition and apoptosis induction, the specific molecular targets for the most potent anticancer derivatives need to be definitively identified through techniques such as chemical proteomics and kinome screening.
-
Mechanism of Action in Parasites: Elucidating the precise molecular targets of the anthelmintic and antiplasmodial thieno[3,2-d]pyrimidines is crucial for understanding their mechanism of action and for rational drug design to improve potency and selectivity.
-
Structure-Activity Relationship (SAR) Studies: Continued exploration of the chemical space around the thieno[3,2-d]pyrimidine core will be essential to optimize the pharmacological properties of these compounds, including their potency, selectivity, and pharmacokinetic profiles.
References
- 1. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Diaminothieno[3,2-d]pyrimidines, a new class of anthelmintic with activity against adult and egg stages of whipworm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
In Silico Prediction of 2-Chlorothieno[3,2-d]pyrimidin-4-amine Properties: A Technical Guide for Drug Discovery
Abstract
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a purine isostere and forming the core of numerous compounds with significant biological activity. This technical guide focuses on 2-Chlorothieno[3,2-d]pyrimidin-4-amine (CAS: 16234-40-5), a key representative of this class. We provide a comprehensive overview of its predicted physicochemical and pharmacokinetic properties using established in silico methodologies. This document details the computational workflows, from initial drug-likeness assessment to advanced ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and target interaction analysis. Furthermore, it includes detailed protocols for the synthesis of key intermediates and standard in vitro assays used to validate computational predictions. This guide is intended to serve as a foundational resource for researchers aiming to leverage the therapeutic potential of the thieno[3,2-d]pyrimidine scaffold in drug discovery programs.
Molecular Profile and Physicochemical Properties
This compound is a small molecule featuring a fused thiophene and pyrimidine ring system. Its structure presents key features for molecular interactions, including hydrogen bond donors and acceptors, making it an attractive starting point for library synthesis and lead optimization.
Chemical Structure:
The predicted physicochemical properties are crucial for assessing its potential as a drug candidate, particularly concerning solubility, permeability, and oral bioavailability. These parameters are often evaluated against established guidelines such as Lipinski's Rule of Five.
| Property | Predicted Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 16234-40-5 | [2] |
| Molecular Formula | C₆H₄ClN₃S | [2] |
| Molecular Weight | 185.63 g/mol | [2] |
| XLogP3-AA | 1.9 | [2] |
| pKa | 4.13 ± 0.40 | [2] |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Topological Polar Surface Area (TPSA) | 80 Ų | [2] |
Analysis against Lipinski's Rule of Five: Based on the predicted values, this compound adheres to Lipinski's rules, suggesting good potential for oral bioavailability:
-
Molecular Weight < 500 Da (185.63)
-
LogP < 5 (1.9)
-
Hydrogen Bond Donors < 5 (1)
-
Hydrogen Bond Acceptors < 10 (4)
In Silico Prediction Methodologies
The following section outlines the computational workflow for predicting the pharmacokinetic and pharmacodynamic properties of a lead compound like this compound.
Predicted ADMET Profile
ADMET prediction is vital for filtering out compounds likely to fail in later stages of drug development. Computational models can provide early-stage alerts for potential liabilities. Based on analyses of the thienopyrimidine scaffold and similar kinase inhibitors, a representative predicted ADMET profile for this compound is summarized below.[3][4][5]
| ADMET Parameter | Predicted Outcome | Implication |
| Absorption | ||
| Human Intestinal Absorption (HIA) | Good | Likely well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeability | Low to Medium | May have limited CNS effects, potentially reducing side effects. |
| Distribution | ||
| Plasma Protein Binding (PPB) | High | May have a longer duration of action but lower free drug concentration. |
| Metabolism | ||
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with CYP2D6 substrates. |
| CYP3A4 Inhibition | Non-inhibitor | Lower risk of interactions with drugs metabolized by CYP3A4. |
| Excretion | ||
| Renal Organic Cation Transporter 2 | Substrate | Likely cleared via renal pathways. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Low risk of being a mutagen. |
| Hepatotoxicity | Low Risk | Unlikely to cause liver damage. |
Target Prediction and Molecular Docking
Derivatives of the thieno[3,2-d]pyrimidine scaffold have shown potent inhibitory activity against various protein kinases, which are key regulators of cellular signaling pathways.[6] In silico target prediction algorithms and molecular docking can be used to identify likely protein targets and elucidate binding modes.
Receptor Tyrosine Kinase (RTK) Signaling: Many thienopyrimidine derivatives target RTKs like EGFR or VEGFR.[5][6] These receptors are critical in pathways controlling cell growth and proliferation. Inhibition of these pathways is a common strategy in oncology.
Biological Activity of Related Compounds
While data on the core molecule is limited, numerous derivatives have been synthesized and evaluated, demonstrating the scaffold's potential. The chlorine atom at the C2 position and the amine at the C4 position serve as versatile handles for chemical modification. The table below summarizes the activity of key analogues.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Biological Activity | Source |
| N-substituted thieno[3,2-d]pyrimidines | HT-29 (Colon Cancer) | 1.76 | Antiproliferative | [7] |
| A549 (Lung Cancer) | 1.98 | Antiproliferative | [7] | |
| MKN45 (Gastric Cancer) | 2.32 | Antiproliferative | [7] | |
| Halogenated thieno[3,2-d]pyrimidines | L1210 (Leukemia) | ~5-10 | Induces Apoptosis | [8] |
Experimental Protocols
Computational predictions must be validated through experimental testing. The following section details generalized protocols for the synthesis of a key thienopyrimidine intermediate and subsequent biological evaluation.
Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
This dichloro-intermediate is a versatile precursor for synthesizing a library of C2 and C4 substituted analogues.[9][10][11]
Materials:
-
Thieno[3,2-d]pyrimidine-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount) or Diisopropylethylamine (DIPEA)
-
Chloroform
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Suspend thieno[3,2-d]pyrimidine-2,4-dione (1 equivalent) in phosphorus oxychloride (POCl₃, ~8 mL per gram of starting material).
-
Add a catalytic amount of DMF (e.g., 3 drops) or DIPEA (2.5 equivalents).[9][11]
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and stir for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]
-
After completion, cool the mixture and remove the excess POCl₃ under reduced pressure (distillation).
-
Slowly and carefully pour the concentrated residue onto crushed ice with vigorous stirring.
-
A precipitate will form. Filter the solid, wash it with cold water, and dry it to obtain the crude product.
-
For further purification, the solid can be dissolved in a solvent like chloroform, washed with a saturated aqueous NaHCO₃ solution, then with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield pure 2,4-dichlorothieno[3,2-d]pyrimidine.[9]
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and medium only (background control).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. Live cells will metabolize the yellow MTT into purple formazan crystals.[14]
-
Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12][13]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific protein kinase.[1][15][16]
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EGTA)
-
[γ-³²P]-ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Test compound in DMSO
Procedure (Radiometric Method):
-
Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.
-
Incubate the mixture at 30°C for 10 minutes to allow the inhibitor to bind to the kinase.[1]
-
Initiate the kinase reaction by adding [γ-³²P]-ATP.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., LDS sample buffer).[1]
-
Separate the reaction products using SDS-PAGE. The phosphorylated substrate will be radioactive.
-
Visualize the phosphorylated substrate by autoradiography and quantify the radioactivity to determine the extent of inhibition compared to a no-inhibitor control.
-
Calculate the IC₅₀ value from the dose-response curve.
Conclusion
This compound represents a valuable chemical scaffold with promising drug-like properties as predicted by a suite of in silico tools. Its adherence to Lipinski's rules and favorable predicted ADMET profile highlight its potential as a starting point for developing orally bioavailable therapeutics. The demonstrated antiproliferative and kinase-inhibiting activities of its derivatives further underscore the therapeutic relevance of this molecular framework, particularly in oncology. The integration of computational predictions with targeted synthesis and robust in vitro validation, as outlined in this guide, provides a powerful and efficient paradigm for advancing thienopyrimidine-based compounds in modern drug discovery pipelines.
References
- 1. In vitro protein kinase assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. epj.journals.ekb.eg [epj.journals.ekb.eg]
- 5. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,4-Dichlorothieno[3,2-d]pyrimidine | 16234-14-3 [chemicalbook.com]
- 10. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 2.2.1. In Vitro Kinase Inhibition Assay [bio-protocol.org]
- 16. bmglabtech.com [bmglabtech.com]
The Ascendancy of Thieno[3,2-d]pyrimidines: A Technical Guide to Synthesis and Therapeutic Applications
For Immediate Release
The thieno[3,2-d]pyrimidine scaffold, a bioisostere of the purine nucleus, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of the synthesis and diverse applications of thieno[3,2-d]pyrimidine derivatives, with a particular focus on their role as potent kinase inhibitors in oncology. Designed for researchers, scientists, and drug development professionals, this document consolidates key synthetic methodologies, quantitative biological data, and detailed experimental protocols to serve as a comprehensive resource in the exploration of this versatile heterocyclic system.
I. Synthetic Strategies for the Thieno[3,2-d]pyrimidine Core
The construction of the thieno[3,2-d]pyrimidine skeleton primarily relies on the elaboration of a pre-formed 3-aminothiophene-2-carboxylate or carboxamide precursor. A common and efficient route involves the Gewald reaction to assemble the initial thiophene ring, followed by cyclization to form the pyrimidine ring. Subsequent functionalization, typically at the 2- and 4-positions of the pyrimidine ring, allows for the introduction of various substituents to modulate the pharmacological properties of the final compounds.
A key intermediate in many synthetic pathways is 4-chlorothieno[3,2-d]pyrimidine, which serves as a versatile precursor for the introduction of a wide range of nucleophiles at the C4 position.
Key Synthetic Workflows
General synthetic workflow for 4-substituted thieno[3,2-d]pyrimidines.
II. Therapeutic Applications: A Focus on Kinase Inhibition
Thieno[3,2-d]pyrimidine derivatives have garnered significant attention for their potent inhibitory activity against a variety of protein kinases implicated in cancer and inflammatory diseases. Their structural similarity to adenine allows them to effectively compete for the ATP-binding site of these enzymes.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Mutations in the epidermal growth factor receptor (EGFR) are a key driver in the pathogenesis of non-small cell lung cancer (NSCLC). Thieno[3,2-d]pyrimidines have been developed as potent inhibitors of both wild-type and mutant forms of EGFR, including the clinically relevant L858R/T790M double mutant that confers resistance to first- and second-generation EGFR inhibitors.
EGFR signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidines.
Bruton's Tyrosine Kinase (BTK) Inhibition
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. Several thieno[3,2-d]pyrimidine-based compounds have been developed as potent and selective BTK inhibitors.
BTK signaling cascade and its inhibition by thieno[3,2-d]pyrimidine derivatives.
Janus Kinase (JAK) Inhibition
The Janus kinase (JAK) family of tyrosine kinases plays a pivotal role in cytokine signaling pathways that are crucial for immune responses and hematopoiesis. Dysregulation of the JAK-STAT pathway is associated with various cancers and inflammatory disorders. Thieno[3,2-d]pyrimidines have been identified as potent inhibitors of JAKs, particularly JAK1 and JAK3.[1][2]
JAK-STAT signaling pathway and its modulation by thieno[3,2-d]pyrimidines.
III. Quantitative Data Summary
The following tables summarize the biological activity of representative thieno[3,2-d]pyrimidine derivatives against various cancer cell lines and kinases.
Table 1: Anticancer Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| B1 | NCI-H1975 (NSCLC) | 0.087 | [3][4] |
| B1 | A549 (NSCLC) | 1.508 | [4] |
| B7 | NCI-H1975 (NSCLC) | 0.023 | [4] |
| B7 | A549 (NSCLC) | 0.441 | [4] |
| 12e | SU-DHL-6 (Lymphoma) | 0.55 | |
| 12e | WSU-DLCL-2 (Lymphoma) | 0.95 | |
| 12e | K562 (Leukemia) | 1.68 | |
| 19 | M. tuberculosis | 6 - 18 |
Table 2: Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| B1 | EGFRL858R/T790M | 13 | [3][4] |
| 9a | JAK3 | 1.9 | [2] |
| 9g | JAK3 | 1.8 | [2] |
| 24 | JAK1 | 22 | [1] |
| 46 | JAK1 | 22 | [1] |
IV. Experimental Protocols
General Procedure for the Synthesis of 4-Substituted Thieno[3,2-d]pyrimidines
A general and widely applicable method for the synthesis of 4-substituted thieno[3,2-d]pyrimidines involves the nucleophilic aromatic substitution of 4-chlorothieno[3,2-d]pyrimidine with a variety of amines.
Synthesis of 4-Chlorothieno[3,2-d]pyrimidine: To a solution of thieno[3,2-d]pyrimidin-4(3H)-one in an appropriate solvent such as acetonitrile, phosphorus oxychloride (POCl₃) is added, often in the presence of a base like N,N-dimethylaniline. The reaction mixture is heated to reflux for several hours. After completion, the reaction is quenched with ice water, and the resulting precipitate is filtered, washed, and dried to afford 4-chlorothieno[3,2-d]pyrimidine.
General Procedure for Nucleophilic Substitution: To a solution of 4-chlorothieno[3,2-d]pyrimidine in a solvent such as dimethyl sulfoxide (DMSO) or a mixture of tetrahydrofuran and isopropanol, the desired amine and a base (e.g., K₂CO₃) are added. The reaction mixture is heated, typically between 70-100°C, for several hours. Upon completion, the mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Cell Viability (MTT) Assay
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period, typically 72 hours.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a solution of HCl in isopropanol.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
V. Conclusion
The thieno[3,2-d]pyrimidine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its synthetic accessibility and the ability to readily introduce chemical diversity have led to the discovery of potent inhibitors of various kinases implicated in cancer and other diseases. The continued exploration of this privileged structure, guided by structure-activity relationship studies and a deeper understanding of its interactions with biological targets, holds significant promise for the future of drug discovery. This technical guide serves as a foundational resource to aid researchers in their efforts to unlock the full therapeutic potential of thieno[3,2-d]pyrimidine derivatives.
References
- 1. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Chlorothieno[3,2-d]pyrimidin-4-amine
Abstract: The thieno[3,2-d]pyrimidine scaffold is a purine isostere that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides a comprehensive overview of a key derivative, 2-Chlorothieno[3,2-d]pyrimidin-4-amine, intended for researchers, scientists, and drug development professionals. The document details its chemical properties, synthesis, known biological activities with a focus on antiproliferative and antimycobacterial potential, and associated mechanisms of action. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside crucial safety and handling information.
Chemical and Physical Properties
This compound is a solid organic compound that serves as a crucial intermediate and a scaffold for developing novel therapeutic agents. Its fundamental properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 16234-40-5 | [1][2] |
| Molecular Formula | C₆H₄ClN₃S | [1][2] |
| Molecular Weight | 185.64 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | ≥95% (Commercially available) | [1][3] |
| InChI Key | XGASPHHTVSWLNM-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1=CSC2=C1N=C(N=C2N)Cl | [2] |
| Predicted pKa | 4.13 ± 0.40 | [2] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [1] |
Synthesis and Manufacturing
The synthesis of this compound typically originates from methyl 3-aminothiophene-2-carboxylate. The process involves a cyclization to form the pyrimidine ring, followed by chlorination and selective amination. The C4 position of the 2,4-dichloro intermediate is more susceptible to nucleophilic attack than the C2 position, allowing for regioselective synthesis.
Biological Activity and Therapeutic Potential
The thieno[3,2-d]pyrimidine core is a versatile scaffold, and its derivatives have demonstrated a wide spectrum of biological activities, including antiproliferative, antimycobacterial, anthelmintic, and antiplasmodial effects.[4][5][6][7]
Antiproliferative Activity
Derivatives of this compound have shown promising anticancer activity. Structure-activity relationship (SAR) studies indicate that the presence of a chlorine atom at the C4-position is crucial for this biological effect.[6]
Mechanism of Action: While the precise mechanism for the parent compound is not fully elucidated, molecular docking studies of a closely related derivative, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, suggest a potential inhibitory action against human c-Src kinase (PDB: 3D15).[8][9] Inhibition of Src, a non-receptor tyrosine kinase, can disrupt downstream signaling pathways (e.g., Ras/Raf/MEK/ERK) that are critical for tumor cell proliferation and survival. Furthermore, halogenated thieno[3,2-d]pyrimidines have been shown to induce apoptosis in cancer cell lines.[6]
Quantitative Data: Antiproliferative Activity of a Derivative
The following table summarizes the in vitro activity of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HT-29 | Human Colon Cancer | 1.76 | [8][9] |
| A549 | Human Lung Adenocarcinoma | 1.98 | [8][9] |
| MKN45 | Human Gastric Cancer | 2.32 | [8][9] |
Antimycobacterial Activity
The thieno[3,2-d]pyrimidin-4-amine scaffold has been identified as an inhibitor of Mycobacterium tuberculosis (Mtb).[4]
Mechanism of Action: These compounds target the oxidative phosphorylation pathway, which is essential for Mtb to produce ATP for growth.[4] Mtb has two terminal oxidases in its electron transport chain: Cytochrome bcc:aa₃ (Complex IV) and Cytochrome bd oxidase (Cyt-bd). While Cyt-bcc:aa₃ is the primary oxidase under normal conditions, Cyt-bd becomes essential for survival when the primary pathway is compromised. Thieno[3,2-d]pyrimidin-4-amines act as inhibitors of Cyt-bd.[4] This mechanism is particularly promising in combination therapies with agents that inhibit Cyt-bcc:aa₃ (like the experimental drug Q203), as the dual blockade can lead to a collapse of cellular ATP production.[4]
Quantitative Data: Antimycobacterial Activity of Analogs
The table shows the activity of N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine, a potent analog from a study on Cyt-bd inhibitors.[4] Activity is measured by ATP depletion in the presence of Q203, which confirms the Cyt-bd target.
| Mycobacterial Strain | Description | ATP IC₅₀ (µM) with Q203 | Reference |
| M. bovis BCG | Vaccine Strain | 6 - 18 | [4] |
| M. tuberculosis H37Rv | Lab Strain | 6 - 18 | [4] |
| M. tuberculosis N0145 | Clinical Isolate | 6 - 18 | [4] |
Experimental Protocols
The following sections provide generalized protocols based on published literature for the synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives.
Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine (Key Intermediate)
This two-step protocol is adapted from published methods.[10]
-
Step 1: Synthesis of thieno[3,2-d]pyrimidine-2,4-diol.
-
A mixture of methyl 3-amino-2-thiophenecarboxylate (1.0 eq) and urea (5.0 eq) is heated at 190 °C for 2.5 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled, and the solid residue is treated with water and filtered to yield the diol product.
-
-
Step 2: Synthesis of 2,4-dichlorothieno[3,2-d]pyrimidine.
-
A mixture of thieno[3,2-d]pyrimidine-2,4-diol (1.0 eq), phosphorous oxychloride (POCl₃, ~10 vol), and a catalytic amount of N,N-Dimethylformamide (DMF) is heated at reflux for 12 hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully added to ice/water with vigorous stirring.
-
The resulting precipitate is filtered, washed with water, and dried to yield 2,4-dichloro-thieno[3,2-d]pyrimidine as a solid.[10]
-
General Protocol for N4-Amination
This protocol describes a general base-promoted SNAr reaction.[4]
-
In a sealed vial, dissolve 2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq), the desired amine (1.0-1.1 eq), and a base such as K₂CO₃ or DIPEA (1.0-2.0 eq) in a suitable solvent (e.g., DMSO, 1,4-dioxane).
-
To achieve selective substitution at the C4 position, the reaction is typically run at a controlled temperature (e.g., room temperature to 80°C), as the C4 position is more reactive.
-
Heat the reaction mixture for 3-12 hours, monitoring by TLC.
-
After cooling, concentrate the mixture to dryness.
-
Dissolve the residue in an organic solvent like CH₂Cl₂ or EtOAc and wash sequentially with an aqueous acid solution (e.g., 5% acetic acid or 1M HCl), water, and brine.
-
Dry the organic phase over sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
In Vitro Antiproliferative Assay (MTT Assay)
-
Seed human cancer cells (e.g., A549, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Treat the cells with various concentrations of the test compound (e.g., 0.01 to 100 µM) in a serum-containing medium for 48-72 hours.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is classified as hazardous.[1] Standard laboratory precautions should be strictly followed.
| Hazard Type | GHS Classification and Statements |
| Pictogram | Exclamation Mark |
| Signal Word | Warning [1] |
| Hazard Statements | H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid dust formation and inhalation. Storage: Store in a tightly sealed container in a cool, dry, dark place (2-8°C) under an inert atmosphere.[1]
Conclusion
This compound is a valuable heterocyclic building block with significant potential for drug discovery. The thieno[3,2-d]pyrimidine scaffold, particularly when substituted at the C4 position, has demonstrated potent biological activities. The antiproliferative effects, potentially mediated through kinase inhibition, and the unique antimycobacterial mechanism targeting the Cyt-bd oxidase pathway, highlight its promise as a lead structure in oncology and infectious disease research. Further investigation and derivatization of this scaffold are warranted to develop novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. This compound | 16234-40-5 [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Diaminothieno[3,2-d]pyrimidines, a new class of anthelmintic with activity against adult and egg stages of whipworm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Molecular weight and formula of 2-Chlorothieno[3,2-d]pyrimidin-4-amine
An In-depth Technical Guide to 2-Chlorothieno[3,2-d]pyrimidin-4-amine
Introduction
This compound is a heterocyclic compound belonging to the thienopyrimidine class of molecules. Thienopyrimidines are recognized as important scaffolds in medicinal chemistry due to their structural similarity to purines, which are fundamental components of DNA and RNA. This structural analogy allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities. Derivatives of the thieno[3,2-d]pyrimidine core have demonstrated potential as kinase inhibitors, antiproliferative agents, and anti-infective compounds. This document provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound and its derivatives, tailored for researchers and professionals in drug development.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are crucial for its identification, characterization, and application in experimental settings.
| Property | Value | Reference |
| Chemical Formula | C₆H₄ClN₃S | [1][2] |
| Molecular Weight | 185.63 g/mol | [1] |
| CAS Number | 16234-40-5 | [2] |
| Synonyms | 4-Amino-2-chlorothieno[3,2-d]pyrimidine | [2] |
| Topological Polar Surface Area (TPSA) | 80 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
Synthesis and Experimental Protocols
The synthesis of thieno[3,2-d]pyrimidine derivatives often involves multi-step procedures starting from a substituted thiophene precursor. A common route to a key intermediate involves cyclization followed by chlorination.
General Synthesis of the Thieno[3,2-d]pyrimidine Core
A representative synthetic pathway for a derivative of this compound is outlined below. This process starts with methyl 3-aminothiophene-2-carboxylate and proceeds through cyclization, chlorination, and subsequent condensation reactions.[3][4]
Caption: General workflow for the synthesis of a this compound derivative.
Experimental Protocol: Synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide
This protocol describes the synthesis of a specific bioactive derivative, as reported in the literature.[3][4]
-
Step 1: Condensation with Urea: Methyl 3-aminothiophene-2-carboxylate is condensed with urea to form the bicyclic thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
-
Step 2: Chlorination: The resulting dione is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 2,4-dichlorothieno[3,2-d]pyrimidine.
-
Step 3: Diamine Condensation: The dichloro-intermediate is then reacted with ethane-1,2-diamine to selectively substitute one chlorine atom, forming N¹-(2-chlorothieno[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine.
-
Step 4: Final Condensation: The intermediate from Step 3 is condensed with 3-methoxybenzoic acid to produce the final compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide.
Biological Activity and Applications
The thieno[3,2-d]pyrimidine scaffold is a versatile platform for developing therapeutic agents. The presence of a chlorine atom at the C2 position and an amine at the C4 position provides key interaction points for biological targets.
Antiproliferative Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents.
-
Mechanism: Halogenated thieno[3,2-d]pyrimidines have been shown to induce apoptosis in cancer cell lines.[5] Structure-activity relationship (SAR) studies indicate that the chlorine atom at the C4-position is often crucial for biological activity.[5]
-
In Vitro Studies: A specific derivative, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, exhibited marked inhibition against several human cancer cell lines.[3] The half-maximal inhibitory concentrations (IC₅₀) are presented in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HT-29 | Colon Cancer | 1.76 |
| A549 | Lung Adenocarcinoma | 1.98 |
| MKN45 | Gastric Cancer | 2.32 |
Anti-infective Properties
The thieno[3,2-d]pyrimidine core has also been explored for its activity against infectious diseases.
-
Antitubercular Activity: Thieno[3,2-d]pyrimidin-4-amines have been identified as inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis.[6] This inhibition disrupts the pathogen's respiratory chain, which is essential for its survival. One of the most active compounds in this series, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine, displayed IC₅₀ values ranging from 6 to 18 µM against different mycobacterial strains.[6]
-
Antimalarial Activity: The scaffold is being investigated for the development of dual-stage antiplasmodial agents, which are active against both the liver and blood stages of the Plasmodium parasite.[7]
Caption: Key biological activities of this compound derivatives.
Conclusion
This compound and its analogs represent a privileged scaffold in medicinal chemistry. The synthetic accessibility of this core, combined with its demonstrated efficacy as an antiproliferative and anti-infective agent, makes it a highly attractive starting point for the development of novel therapeutics. Further investigation into the structure-activity relationships and mechanisms of action of this compound class is warranted to unlock its full therapeutic potential. Researchers in drug discovery are encouraged to explore this versatile molecular framework for addressing unmet medical needs in oncology and infectious diseases.
References
- 1. chemscene.com [chemscene.com]
- 2. Page loading... [wap.guidechem.com]
- 3. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Chlorothieno[3,2-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-chlorothieno[3,2-d]pyrimidin-4-amine, a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. The synthesis is a multi-step process commencing from methyl 3-aminothiophene-2-carboxylate. Key stages involve the cyclization to form the dihydroxy thienopyrimidine core, followed by a dichlorination reaction, and culminating in a regioselective amination. This protocol includes detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow.
Introduction
Thieno[3,2-d]pyrimidines are a class of fused heterocyclic compounds that are of significant interest in pharmaceutical research due to their structural similarity to purines. This structural analogy allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including kinase inhibition and anticancer properties. The title compound, this compound, serves as a crucial intermediate for the synthesis of more complex molecules in drug development programs. The following protocol outlines a reliable method for its preparation.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through a three-step process. The first step involves the cyclization of methyl 3-aminothiophene-2-carboxylate with urea to form thieno[3,2-d]pyrimidine-2,4-diol. The subsequent step is the chlorination of this intermediate using phosphorus oxychloride (POCl₃) to yield 2,4-dichlorothieno[3,2-d]pyrimidine. The final step is a regioselective nucleophilic aromatic substitution, where the more reactive chlorine atom at the C4 position is displaced by an amino group to furnish the desired product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Thieno[3,2-d]pyrimidine-2,4-diol
This step involves the condensation and cyclization of methyl 3-aminothiophene-2-carboxylate with urea.
Materials:
-
Methyl 3-aminothiophene-2-carboxylate
-
Urea
-
Round-bottom flask
-
Heating mantle with stirrer
-
Condenser
Procedure:
-
In a round-bottom flask, thoroughly mix methyl 3-aminothiophene-2-carboxylate (0.13 mol, 20 g) and urea (1 mol, 60 g).
-
Heat the mixture at 200°C for 2 hours with stirring.
-
Allow the reaction mixture to cool to room temperature.
-
The solidified product can be used in the next step with or without further purification. For purification, the crude product can be dissolved in a 1N sodium hydroxide solution and then precipitated by acidification with 1N HCl.
-
Filter the precipitate, wash with water, and dry to obtain thieno[3,2-d]pyrimidine-2,4-diol.
Step 2: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
This step involves the chlorination of the diol intermediate using phosphorus oxychloride.
Materials:
-
Thieno[3,2-d]pyrimidine-2,4-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or catalytic DMF
-
Round-bottom flask
-
Reflux condenser
-
Rotary evaporator
-
Chloroform or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of thieno[3,2-d]pyrimidine-2,4-diol (5 g, 29 mmol) in phosphorus oxychloride (40 mL), add N,N-diisopropylethylamine (13 mL, 74 mmol). Alternatively, a catalytic amount of DMF can be used.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
After completion of the reaction (monitored by TLC), remove the excess POCl₃ and DIPEA by distillation under reduced pressure.
-
Carefully quench the reaction residue by pouring it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with chloroform or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2,4-dichlorothieno[3,2-d]pyrimidine as a solid.
Step 3: Synthesis of this compound
This final step is a regioselective amination of the dichlorinated intermediate. The C4-chloro substituent is significantly more reactive towards nucleophilic displacement than the C2-chloro substituent.
Materials:
-
2,4-Dichlorothieno[3,2-d]pyrimidine
-
Ammonia source (e.g., ammonia in methanol, ammonium hydroxide)
-
Ethanol or other suitable solvent
-
Sealed reaction vessel
-
Stirring plate
Procedure:
-
Dissolve 2,4-dichlorothieno[3,2-d]pyrimidine (1 eq.) in a suitable solvent such as ethanol in a sealed reaction vessel.
-
Add an excess of an ammonia source (e.g., a saturated solution of ammonia in methanol or concentrated ammonium hydroxide).
-
Seal the vessel and stir the reaction mixture at a temperature ranging from room temperature to gentle heating (e.g., 50-60°C) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the solid, wash with cold ethanol, and dry to obtain the product.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can be purified by trituration with a suitable solvent or by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes the typical yields and key reaction parameters for the synthesis of this compound.
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl 3-aminothiophene-2-carboxylate, Urea | - | 200 | 2 | ~70-80 |
| 2 | Thieno[3,2-d]pyrimidine-2,4-diol | POCl₃, DIPEA/DMF | Reflux | 2-3 | ~70-99 |
| 3 | 2,4-Dichlorothieno[3,2-d]pyrimidine | Ammonia source, EtOH | RT - 60 | 4-12 | Variable |
Yields are approximate and can vary based on reaction scale and purification methods.
Characterization Data
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₆H₄ClN₃S
-
Molecular Weight: 185.63 g/mol
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of the amination.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Purity (HPLC): To determine the purity of the final compound.
Safety Precautions
-
All experimental procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Reactions in sealed vessels should be conducted behind a blast shield.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the conditions based on their specific laboratory setup and available resources.
Application Notes and Protocols: 2,4-Dichlorothieno[3,2-d]pyrimidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichlorothieno[3,2-d]pyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its fused ring system, analogous to purine, and the presence of two reactive chlorine atoms make it an ideal scaffold for the development of novel therapeutic agents. The chlorine atoms at the C2 and C4 positions can be selectively substituted through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functionalities and the fine-tuning of biological activity. This document provides an overview of the applications of 2,4-dichlorothieno[3,2-d]pyrimidine, with a focus on its use in the synthesis of kinase inhibitors, and detailed protocols for its synthesis and derivatization.
Introduction
The thieno[3,2-d]pyrimidine core is a prominent scaffold in drug discovery, serving as a bioisostere of adenine, a fundamental component of DNA and RNA.[1] This structural similarity allows thieno[3,2-d]pyrimidine derivatives to interact with a wide range of biological targets, particularly ATP-binding sites in kinases. The 2,4-dichloro derivative is a key intermediate, providing a platform for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.[2] Its utility is highlighted in the development of potent and selective inhibitors for various kinases, including Phosphoinositide 3-kinases (PI3Ks), which are crucial in cell signaling pathways frequently dysregulated in cancer.[3][4]
Key Applications
The primary application of 2,4-dichlorothieno[3,2-d]pyrimidine is in the synthesis of biologically active molecules for drug discovery and development.
-
Kinase Inhibitors: The scaffold is extensively used to develop inhibitors of various kinases, including PI3K, mTOR, and Tpl2.[5][6] The differential reactivity of the C2 and C4 positions allows for sequential and regioselective introduction of different nucleophiles, leading to a diverse range of substitution patterns.
-
Anticancer Agents: Many thieno[3,2-d]pyrimidine derivatives exhibit potent anticancer activity by targeting signaling pathways essential for tumor growth and survival.[2][7] For instance, derivatives have been synthesized that induce G2/M cell cycle arrest in cancer cell lines.
-
Agrochemicals: This compound also serves as an intermediate in the development of novel herbicides and other agrochemicals.
-
Materials Science: There is emerging interest in using this scaffold for the creation of advanced materials like conductive polymers.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
This protocol describes the synthesis of 2,4-dichlorothieno[3,2-d]pyrimidine from the corresponding dione precursor.
Materials:
-
Thieno[3,2-d]pyrimidine-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Chloroform (CHCl₃)
-
5 M Sodium hydroxide (NaOH) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of thieno[3,2-d]pyrimidine-2,4-dione (1 equivalent) in phosphorus oxychloride (POCl₃, ~8 mL per gram of starting material), add N,N-diisopropylethylamine (DIPEA, ~2.5 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess POCl₃ and DIPEA by distillation under reduced pressure.
-
Dissolve the resulting brown solid in chloroform.
-
Wash the organic phase with water. Adjust the aqueous phase to be alkaline by adding 5 M NaOH solution.
-
Extract the aqueous phase twice with chloroform.
-
Combine the organic phases and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 2,4-dichlorothieno[3,2-d]pyrimidine as a light brown solid. The product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data for Synthesis:
| Starting Material | Product | Reagents | Reaction Time | Yield |
| Thieno[3,2-d]pyrimidine-2,4-dione | 2,4-Dichlorothieno[3,2-d]pyrimidine | POCl₃, DIPEA | 2 hours | Quantitative |
Protocol 2: Sequential Nucleophilic Substitution for the Synthesis of a PI3K Inhibitor Scaffold
This protocol outlines a general procedure for the selective substitution at the C4 and C2 positions of the 2,4-dichlorothieno[3,2-d]pyrimidine core, a common strategy for synthesizing kinase inhibitors.
Step 1: Monosubstitution at the C4-position (e.g., with Morpholine)
Materials:
-
2,4-Dichlorothieno[3,2-d]pyrimidine
-
Morpholine (or other amine nucleophile)
-
Suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Triethylamine (TEA) or other non-nucleophilic base
Procedure:
-
Dissolve 2,4-dichlorothieno[3,2-d]pyrimidine (1 equivalent) in the chosen solvent.
-
Add the amine nucleophile (e.g., morpholine, 1-1.2 equivalents) and a base (e.g., triethylamine, 1.5 equivalents).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
Upon completion, the reaction mixture can be washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product, 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine, can be purified by column chromatography.
Step 2: Substitution at the C2-position (e.g., with Hydrazine)
Materials:
-
4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine
-
Hydrazine hydrate
-
Ethanol or other suitable solvent
Procedure:
-
Dissolve the 2-chloro-4-substituted-thieno[3,2-d]pyrimidine from Step 1 in a suitable solvent like ethanol.
-
Add hydrazine hydrate (an excess, e.g., 5-10 equivalents).
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The resulting 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine can be used in the next step without further purification.
This 2-hydrazinyl intermediate is a key precursor for creating a variety of inhibitors by condensation with aldehydes or ketones.
Structure-Activity Relationship (SAR) and Biological Data
The thieno[3,2-d]pyrimidine scaffold has been extensively explored in the development of kinase inhibitors. The substituents at the C2 and C4 positions play a crucial role in determining the potency and selectivity of the compounds.
Table 1: Biological Activity of Thieno[3,2-d]pyrimidine Derivatives as Kinase Inhibitors
| Compound ID | C2-Substituent | C4-Substituent | Target Kinase | IC₅₀ (nM) | Cell Line | Cellular Potency (IC₅₀, nM) |
| HY3 | Aryl group | Substituted amine | RIPK2 | 11 | - | - |
| Generic | 2-Aryl | 8-oxa-3-azabicyclo[3.2.1]octane | mTOR | <1 | - | <50 |
| Generic | 2-Aryl | Morpholine | PI3K/mTOR | Potent | - | - |
Data compiled from multiple sources for illustrative purposes.[6][8]
Signaling Pathway and Experimental Workflow
The development of kinase inhibitors from 2,4-dichlorothieno[3,2-d]pyrimidine often targets critical cell signaling pathways like the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.
Caption: PI3K/Akt/mTOR signaling pathway and the point of inhibition.
The general workflow for the synthesis and evaluation of novel inhibitors based on the 2,4-dichlorothieno[3,2-d]pyrimidine scaffold is depicted below.
Caption: General workflow for inhibitor synthesis and evaluation.
Conclusion
2,4-Dichlorothieno[3,2-d]pyrimidine is a highly valuable and versatile scaffold in modern organic synthesis and medicinal chemistry. Its straightforward synthesis and the differential reactivity of its two chlorine atoms provide a robust platform for the creation of diverse molecular architectures. The successful application of this building block in the development of potent kinase inhibitors underscores its importance for professionals in drug discovery and development. The provided protocols and data serve as a practical guide for researchers looking to utilize this powerful synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and SAR of a new series of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 8. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibitor Design Using 2-Chlorothieno[3,2-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thienopyrimidine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry, particularly in the design of kinase inhibitors for oncology. As bioisosteres of purines, thienopyrimidine derivatives can act as competitive inhibitors at the ATP-binding site of a wide range of protein kinases. The unique structural and electronic properties of the thienopyrimidine core provide a versatile platform for developing potent and selective anticancer agents. Several thienopyrimidine-based kinase inhibitors have advanced into clinical trials and some have been approved for cancer treatment, highlighting the therapeutic potential of this scaffold.
This document focuses on the application of a specific thienopyrimidine derivative, 2-Chlorothieno[3,2-d]pyrimidin-4-amine , as a starting material and key building block for the synthesis of novel kinase inhibitors. We provide detailed protocols for the synthesis of derivatives, methodologies for evaluating their biological activity, and a summary of their potential applications in targeting various kinase-driven cancers.
Data Presentation
The following tables summarize the inhibitory activities of various kinase inhibitors derived from the thienopyrimidine scaffold, demonstrating the potential of this compound as a starting point for inhibitor design.
Table 1: Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives Against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| 1 | VEGFR-2 | 100 | - | - | [1] |
| 2 | EGFR | < 1 | - | - | [2] |
| 3 | EGFR (L858R mutant) | 0.3 | - | - | [2] |
| 4 | Src | 100 | - | - | [3] |
| 5 | FLT3 | - | HT-29 | - | [4] |
| N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide | - | - | HT-29 | 1.76 | [5] |
| N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide | - | - | A549 | 1.98 | [5] |
| N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide | - | - | MKN45 | 2.32 | [5] |
| Thieno[3,2-d]pyrimidin-4-amine derivative (19) | Cyt-bd (M. bovis BCG) | - | - | 6 (in presence of Q203) | [6] |
| Thieno[3,2-d]pyrimidin-4-amine derivative (19) | Cyt-bd (M. tuberculosis N0145) | - | - | 18 (in presence of Q203) | [6] |
| Pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamide (4c) | TRKA | - | KM12 | - | [7] |
| Pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamide (4c) | TRKB | - | - | - | [7] |
| Pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamide (4c) | TRKC | - | - | - | [7] |
Note: The table includes data for various thienopyrimidine derivatives to illustrate the potential of the scaffold. Specific IC50 values for derivatives of this compound should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted Thieno[3,2-d]pyrimidin-4-amine Derivatives
This protocol describes a general method for the nucleophilic aromatic substitution (SNAr) reaction to introduce various amine functionalities at the C4 position of the 2-chlorothieno[3,2-d]pyrimidine core.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (CH2Cl2)
-
5% aqueous acetic acid solution
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na2SO4)
-
Reaction vial (sealed)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a sealed reaction vial, add this compound (1 equivalent), the desired amine (1 equivalent), and potassium carbonate (1 equivalent).
-
Add DMSO to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Seal the vial and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
After completion, cool the reaction mixture to room temperature and concentrate to dryness under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer sequentially with 5% aqueous acetic acid solution (2x), water, and brine.
-
Dry the organic phase over sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted thieno[3,2-d]pyrimidin-4-amine derivative.
-
Characterize the final product by NMR, mass spectrometry, and other appropriate analytical techniques.
Protocol 2: In Vitro Kinase Inhibition Assay (General Procedure)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase using a luminescence-based assay.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Multichannel pipette or liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
In a white, opaque assay plate, add the inhibitor solution. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.
-
Add the recombinant kinase to all wells except the background control.
-
Add the kinase-specific substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and detect the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP, which then drives a luciferase-based reaction.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to evaluate the effect of the synthesized compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HT-29, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized inhibitor compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO2 incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Prepare serial dilutions of the inhibitor compounds in the complete cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid toxicity.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of the inhibitor compounds. Include wells with medium and DMSO only as a negative control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizations
Caption: Workflow for Kinase Inhibitor Design.
Caption: Generic RTK Signaling Pathway Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 7-(Tert-butyl)-4-chlorothieno[3,2-D]pyrimidin-2-amine | Benchchem [benchchem.com]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides as type-II pan-tropomyosin receptor kinase (TRK) inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Thieno[3,2-d]pyrimidines in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thieno[3,2-d]pyrimidines represent a class of heterocyclic compounds that have garnered significant attention in oncological research due to their structural similarity to purines, allowing them to function as potent and selective inhibitors of various protein kinases implicated in cancer progression. This document provides a comprehensive overview of their application, including their targeted signaling pathways, quantitative inhibitory data, and detailed experimental protocols for their evaluation.
Targeted Molecular Pathways and Mechanisms of Action
Thieno[3,2-d]pyrimidine derivatives have been extensively investigated as inhibitors of several key regulators of cancer cell growth, proliferation, and survival. The primary molecular targets identified to date include the Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and tubulin.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration. Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC), making it a prime target for therapeutic intervention. Thieno[3,2-d]pyrimidines have been designed as ATP-competitive inhibitors of EGFR, effectively blocking its downstream signaling pathways.
Specifically, certain derivatives have shown high potency against mutant forms of EGFR, such as the L858R/T790M double mutant, which is responsible for acquired resistance to first and second-generation EGFR inhibitors.[1][2] By inhibiting the autophosphorylation of EGFR, these compounds prevent the activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to cell cycle arrest and apoptosis.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are a family of protein kinases that control the progression of the cell cycle. Their dysregulation is a hallmark of cancer, leading to uncontrolled cell division. Thieno[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of CDKs, with a notable focus on CDK7.[3][4] CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6. Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, thereby regulating transcription.
By inhibiting CDK7, thieno[3,2-d]pyrimidines can induce cell cycle arrest, typically at the G1/S or G2/M phases, and promote apoptosis.[3]
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a well-established anticancer strategy. Several thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization.[5] These compounds bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[5]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative thieno[3,2-d]pyrimidine derivatives against their respective targets and various cancer cell lines.
Table 1: Inhibitory Activity against Protein Kinases
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| 5a | EGFR | 36.7 | [6] |
| 6l | EGFRL858R/T790M | ≤ 250 | [1] |
| 6o | EGFRL858R/T790M | ≤ 250 | [1] |
| B1 | EGFRL858R/T790M | 13 | [2] |
| 20 | CDK7 | Potent (exact value not specified) | [3] |
Table 2: Anti-proliferative Activity against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI₅₀/IC₅₀ (µM) | Reference |
| 4b | NCI-60 Panel Average | Leukemia, CNS, NSCLC | ~0.01 | [6] |
| 5a | NCI-60 Panel Average | Leukemia, CNS, NSCLC | ~0.01 | [6] |
| 13 | SKOV3 | Ovarian Cancer | ~0.001 | [5] |
| 25d | SKOV3 | Ovarian Cancer | ~0.001 | [5] |
| B1 | H1975 | Non-Small Cell Lung Cancer | 0.087 | [2] |
| 12e | SU-DHL-6 | Lymphoma | 0.55 | |
| 12e | WSU-DLCL-2 | Lymphoma | 0.95 | |
| 12e | K562 | Leukemia | 1.68 | |
| 10b | MCF-7 | Breast Cancer | 19.4 | |
| 10e | MCF-7 | Breast Cancer | 14.5 |
Experimental Protocols
The following are detailed protocols for key experiments commonly used in the evaluation of thieno[3,2-d]pyrimidine derivatives in cancer research.
Protocol 1: In Vitro Kinase Inhibition Assay (EGFR as an example)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Thieno[3,2-d]pyrimidine test compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the thieno[3,2-d]pyrimidine test compound in DMSO.
-
In a 384-well plate, add the test compound to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the EGFR kinase to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of thieno[3,2-d]pyrimidine derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Thieno[3,2-d]pyrimidine test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of the thieno[3,2-d]pyrimidine test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include wells for a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI₅₀ or IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of thieno[3,2-d]pyrimidine derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line
-
Thieno[3,2-d]pyrimidine test compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed the cancer cells in 6-well plates and treat them with the thieno[3,2-d]pyrimidine test compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Protocol 4: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This protocol is used to quantify the induction of apoptosis by thieno[3,2-d]pyrimidine derivatives.
Materials:
-
Cancer cell line
-
Thieno[3,2-d]pyrimidine test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat the cancer cells with the thieno[3,2-d]pyrimidine test compound as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Conclusion
Thieno[3,2-d]pyrimidines represent a versatile scaffold for the development of novel anticancer agents. Their ability to potently and selectively inhibit key oncogenic kinases such as EGFR and CDKs, as well as disrupt microtubule dynamics, underscores their therapeutic potential. The protocols and data presented herein provide a foundational resource for researchers engaged in the discovery and development of thieno[3,2-d]pyrimidine-based cancer therapies. Further investigations, including in vivo efficacy studies and pharmacokinetic profiling, are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kumc.edu [kumc.edu]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of N-Substituted Thieno[3,2-d]pyrimidin-4-amines: A Detailed Guide for Researchers
Application Notes & Protocols
This document provides a comprehensive guide for the synthesis of N-substituted thieno[3,2-d]pyrimidin-4-amines, a class of heterocyclic compounds with significant interest in drug discovery due to their diverse biological activities, including their roles as kinase inhibitors.[1][2][3] The synthetic strategy presented herein is a robust multi-step process, commencing with the versatile Gewald reaction to construct the core thiophene ring, followed by cyclization to form the pyrimidinone system, and culminating in the introduction of various N-substituents via nucleophilic aromatic substitution.
I. Overview of the Synthetic Pathway
The synthesis of N-substituted thieno[3,2-d]pyrimidin-4-amines is typically achieved through a three-step sequence as illustrated below. This pathway offers the flexibility to introduce a wide range of substituents on both the thiophene and pyrimidine rings, making it highly adaptable for generating compound libraries for structure-activity relationship (SAR) studies.
References
- 1. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution on Thienopyrimidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for performing nucleophilic substitution reactions on thienopyrimidine scaffolds. Thienopyrimidines are a significant class of heterocyclic compounds, recognized for their structural similarity to purine bases and their broad range of biological activities, making them attractive scaffolds in drug discovery.[1] Nucleophilic substitution is a key method for the functionalization of the thienopyrimidine core, enabling the introduction of diverse substituents to modulate their pharmacological properties.
The primary focus of these protocols is the nucleophilic aromatic substitution (SNAr) at the 4-position of the thienopyrimidine ring, a common and versatile site for modification.
General Workflow for Nucleophilic Substitution on 4-Chlorothienopyrimidines
The general strategy involves the synthesis of a 4-chlorothienopyrimidine intermediate, followed by its reaction with a suitable nucleophile. This two-step process allows for the introduction of a wide variety of functional groups at the C4 position.
Caption: General workflow for the synthesis of 4-substituted thienopyrimidines via nucleophilic aromatic substitution.
Experimental Protocols
Protocol 1: Synthesis of 4-Chlorothienopyrimidine Intermediate
This protocol describes the conversion of a thienopyrimidin-4-one to the corresponding 4-chlorothienopyrimidine, which is a key precursor for subsequent nucleophilic substitution reactions.
Materials:
-
Thieno[3,2-d]pyrimidin-4-one derivative
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Acetonitrile (CH₃CN)
-
Ice-water
Procedure:
-
To a solution of the starting thieno[3,2-d]pyrimidin-4-one (1.0 eq) and N,N-dimethylaniline (0.7 eq) in acetonitrile, slowly add phosphorus oxychloride (5.5 eq) at 0 °C over 2 hours.
-
Heat the reaction mixture to 80-85 °C and stir for 16-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 40 °C and quench by slowly pouring it into ice-water.
-
Stir the resulting suspension for 2 hours.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Dry the solid product under vacuum at 50 °C for 48 hours to yield the 4-chlorothienopyrimidine.[2]
Protocol 2: General Procedure for Base-Promoted Nucleophilic Substitution with Amines
This protocol is suitable for the reaction of 4-chlorothienopyrimidines with a variety of primary and secondary amines.
Materials:
-
4-Chlorothieno[3,2-d]pyrimidine derivative
-
Desired amine nucleophile
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
5% aqueous acetic acid solution (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a sealed vial, dissolve the 4-chlorothieno[3,2-d]pyrimidine (1.0 eq), the desired amine (1.0-3.0 eq), and a base such as K₂CO₃ (1.0 eq) or Na₂CO₃ (2.0 eq) in a suitable solvent like DMSO or ethanol.[2][3]
-
Heat the reaction mixture to 100 °C (for DMSO) or reflux (for ethanol) for 12 hours or until the reaction is complete as monitored by TLC.[2][3]
-
Cool the reaction mixture to room temperature and concentrate to dryness.
-
Dissolve the residue in CH₂Cl₂ and wash sequentially with 5% aqueous acetic acid (if K₂CO₃ is used), water, and brine.[3] Alternatively, wash with a saturated aqueous solution of NaHCO₃, followed by brine.[2]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[2][3]
-
Purify the crude product by silica gel chromatography or recrystallization to obtain the desired 4-amino-thieno[3,2-d]pyrimidine.[2]
Protocol 3: General Procedure for Acid-Catalyzed Nucleophilic Substitution with Amines
This protocol provides an alternative method for the amination of 4-chlorothienopyrimidines, particularly useful under acidic conditions.
Materials:
-
4-Chlorothieno[3,2-d]pyrimidine derivative
-
Desired amine nucleophile
-
Concentrated Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
2-Propanol
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a sealed vial, dissolve the 4-chlorothieno[3,2-d]pyrimidine (1.0 eq) and the desired amine (1.0 eq) in a 3:1 mixture of THF and 2-propanol.[3]
-
Add a drop of concentrated HCl (approximately 0.05 mL).[3]
-
Heat the solution at 70 °C for 24 hours.[3]
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture to dryness.
-
Dissolve the residue in CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution, water, and brine.[3]
-
Collect the organic phase, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[3]
-
Purify the crude product as needed.
Data Presentation
The following tables summarize the reaction conditions and yields for the nucleophilic substitution on 4-chlorothienopyrimidines with various nucleophiles as reported in the literature.
Table 1: Base-Promoted Nucleophilic Substitution with Amines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | - | Ethanol | 78 | 5 | 54 |
| Various Amines | K₂CO₃ | DMSO | 100 | 12 | 22-70 |
| Various Amines | Na₂CO₃ | Ethanol | Reflux | 72 | 51-77 |
Table 2: Acid-Catalyzed Nucleophilic Substitution with Amines
| Nucleophile | Acid | Solvent | Temperature (°C) | Time (h) |
| Various Amines | HCl | THF/2-Propanol (3:1) | 70 | 24 |
Table 3: Nucleophilic Substitution with Other Nucleophiles
| Nucleophile Type | Reagents | Solvent | Temperature (°C) | Time (h) |
| Alcohols (O-nucleophiles) | R-ONa | R-OH | 60 | 6-22 |
| Phenols (O-nucleophiles) | K₂CO₃ | DMF | 130 | 3 |
| Thiols (S-nucleophiles) | K₂CO₃ | DMF | 30 | 1.5 |
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chlorothieno[3,2-d]pyrimidin-4-amine as a Scaffold for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 2-chlorothieno[3,2-d]pyrimidin-4-amine core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of potent and selective kinase inhibitors. Its rigid, bicyclic structure provides a well-defined framework for substituent placement, enabling fine-tuning of pharmacological properties. This document provides an overview of its application, focusing on the development of Aurora kinase inhibitors, and includes detailed experimental protocols for synthesis and biological evaluation.
Introduction to the this compound Scaffold
The thieno[3,2-d]pyrimidine ring system is a bioisostere of purine, allowing it to mimic the natural ligands of many enzymes, particularly ATP-binding sites in kinases. The 2-chloro substitution offers a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, permitting the introduction of diverse side chains at this position. The 4-amino group, or derivatives thereof, often serves as a key hydrogen bond donor, anchoring the molecule within the target's active site.
A prime example of a drug candidate built upon this scaffold is SNS-314 , a potent pan-Aurora kinase inhibitor.[1][2] The core structure allows for the strategic placement of substituents that occupy key pockets within the Aurora kinase active site, leading to high-affinity binding and potent inhibition.
Application in Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is frequently observed in a wide range of human cancers, making them attractive targets for cancer therapy.[3][4] Inhibition of Aurora kinases disrupts cell division, leading to apoptosis in rapidly proliferating cancer cells.[1]
Derivatives of this compound have been shown to be effective inhibitors of Aurora kinases. Molecular docking studies of compounds such as N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide have indicated that this scaffold can effectively bind to the ATP-binding pocket of Aurora Kinase A (PDB ID: 3D15).[5]
Quantitative Data: In Vitro Activity
The following tables summarize the in vitro inhibitory activities of representative compounds based on the thieno[3,2-d]pyrimidine scaffold.
Table 1: Aurora Kinase Inhibitory Activity of SNS-314 [1][6]
| Compound Name | Target Kinase | IC50 (nM) |
| SNS-314 | Aurora A | 9 |
| SNS-314 | Aurora B | 31 |
| SNS-314 | Aurora C | 3 |
Table 2: Anti-proliferative Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide | HT-29 | Colon Cancer | 1.76 | [5] |
| N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide | A549 | Lung Adenocarcinoma | 1.98 | [5] |
| N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide | MKN45 | Gastric Cancer | 2.32 | [5] |
| SNS-314 | A2780 | Ovarian Cancer | 0.0018 | [2] |
| SNS-314 | HT29 | Colon Cancer | 0.024 | [2] |
| SNS-314 | HeLa | Cervical Cancer | - | [2] |
| SNS-314 | PC-3 | Prostate Cancer | - | [2] |
| SNS-314 | MDA-MB-231 | Breast Cancer | - | [2] |
| SNS-314 | H-1299 | Lung Cancer | - | [2] |
Signaling Pathways and Experimental Workflows
Aurora Kinase A Signaling Pathway in Cancer
Aurora Kinase A is a key regulator of mitotic events. Its overexpression in cancer cells leads to uncontrolled proliferation and genomic instability. It exerts its oncogenic effects through the phosphorylation of a multitude of downstream substrates involved in cell cycle progression, spindle assembly, and cytokinesis.[2][3]
Caption: Aurora Kinase A signaling pathway and point of intervention.
Experimental Workflow: Synthesis to Biological Evaluation
The development of novel inhibitors based on the this compound scaffold typically follows a structured workflow from chemical synthesis to biological characterization.
Caption: General workflow for inhibitor development.
Experimental Protocols
Synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide[5]
This protocol describes a multi-step synthesis starting from methyl 3-aminothiophene-2-carboxylate.
Step 1: Synthesis of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
-
A mixture of methyl 3-aminothiophene-2-carboxylate (15.7 g, 0.1 mol) and urea (12.0 g, 0.2 mol) is heated at 180-190 °C for 2 hours.
-
The reaction mixture is cooled to room temperature.
-
The solid is washed with water and ethanol and then dried to give the product.
Step 2: Synthesis of 2,4-dichlorothieno[3,2-d]pyrimidine
-
A mixture of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (16.8 g, 0.1 mol) and phosphorus oxychloride (100 mL) is refluxed for 5 hours.
-
The excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is poured into ice-water and the resulting precipitate is collected by filtration, washed with water, and dried.
Step 3: Synthesis of N1-(2-chlorothieno[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine
-
To a solution of 2,4-dichlorothieno[3,2-d]pyrimidine (2.05 g, 10 mmol) in ethanol (50 mL), add triethylamine (1.4 mL, 10 mmol) and ethane-1,2-diamine (0.67 mL, 10 mmol).
-
The mixture is stirred at room temperature for 4 hours.
-
The solvent is evaporated, and the residue is purified by column chromatography to yield the desired product.
Step 4: Synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide
-
To a solution of N1-(2-chlorothieno[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine (2.43 g, 10 mmol) and 3-methoxybenzoic acid (1.52 g, 10 mmol) in dichloromethane (50 mL), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.1 g, 11 mmol) and 4-dimethylaminopyridine (DMAP) (0.12 g, 1 mmol).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the final compound.
In Vitro Aurora Kinase A Inhibition Assay (Luminescence-based)
This protocol is a general method for determining the in vitro potency of a test compound against Aurora Kinase A.
Materials:
-
Recombinant human Aurora Kinase A
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
In a white microplate, add the test compound dilutions. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Add the Aurora Kinase A enzyme to all wells except the "blank" control.
-
Prepare a substrate/ATP mix in kinase assay buffer. The ATP concentration should be at or near the Km for the enzyme.
-
Initiate the kinase reaction by adding the substrate/ATP mix to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves two steps: a. Adding ADP-Glo™ Reagent to deplete the remaining ATP. b. Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
MTT Cell Proliferation Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SNS-314 | Aurora A/B/C inhibitor | CAS 1057249-41-8 | Buy SNS314 from Supplier InvivoChem [invivochem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Note and Protocol for Screening 2-Chlorothieno[3,2-d]pyrimidin-4-amine Derivatives for Antiproliferative Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[3,2-d]pyrimidine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Their structural similarity to purines allows them to interact with a variety of biological targets, making them attractive scaffolds for drug design.[1] Notably, derivatives of the thieno[3,2-d]pyrimidine core have shown promising results as antiproliferative agents against various cancer cell lines.[1][2][3] The 2-chloro-4-amino substituted thieno[3,2-d]pyrimidine scaffold, in particular, serves as a crucial intermediate for the synthesis of novel derivatives with potential anticancer properties. A structure-activity relationship study has indicated the importance of the chlorine atom at the C4-position for biological activity.[1][3]
This document provides a detailed protocol for the in vitro screening of 2-Chlorothieno[3,2-d]pyrimidin-4-amine derivatives to assess their antiproliferative activity. The protocol outlines a primary screening assay to determine the cytotoxic effects of the compounds on cancer cell lines and suggests secondary assays to elucidate the potential mechanism of action.
Overview of the Screening Workflow
The screening process is designed to efficiently identify and characterize the antiproliferative potential of novel this compound derivatives. The workflow begins with a primary, high-throughput screening to measure cell viability across a panel of cancer cell lines. Promising "hit" compounds are then subjected to secondary assays to determine their mechanism of action, such as induction of apoptosis or cell cycle arrest.
Caption: A generalized workflow for screening antiproliferative compounds.
Experimental Protocols
Cell Lines and Culture Conditions
A diverse panel of human cancer cell lines should be used to assess the breadth of antiproliferative activity. It is also recommended to include a non-cancerous cell line to evaluate selectivity.
Table 1: Recommended Cell Lines for Screening
| Cell Line | Cancer Type | Recommended Seeding Density (cells/well in 96-well plate) |
| MCF-7 | Breast Adenocarcinoma | 5,000 - 10,000 |
| MDA-MB-231 | Breast Adenocarcinoma | 5,000 - 10,000 |
| A549 | Lung Carcinoma | 3,000 - 7,000 |
| HCT116 | Colon Carcinoma | 4,000 - 8,000 |
| PC-3 | Prostate Adenocarcinoma | 5,000 - 10,000 |
| K562 | Chronic Myelogenous Leukemia | 10,000 - 20,000 |
| HEK293T | Normal Human Embryonic Kidney | 5,000 - 10,000 |
Protocol:
-
Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain exponential growth.
-
For experiments, harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
Primary Antiproliferative Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at the recommended density and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value (the concentration of compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Table 2: Hypothetical Antiproliferative Activity Data (IC50 in µM)
| Compound | MCF-7 | A549 | HCT116 | HEK293T |
| Derivative 1 | 2.5 | 5.1 | 3.8 | > 50 |
| Derivative 2 | 10.2 | 15.8 | 12.5 | > 50 |
| Derivative 3 | 0.8 | 1.2 | 0.9 | 25.6 |
| Doxorubicin | 0.5 | 0.8 | 0.6 | 5.2 |
Secondary Assay: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[5]
Protocol:
-
Seed cells in a 96-well white-walled plate and treat with the test compounds at their IC50 concentrations for 24 hours.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a microplate reader.
-
An increase in luminescence compared to the vehicle control indicates induction of apoptosis.
Secondary Assay: Cell Cycle Analysis
Flow cytometry can be used to determine the effect of the compounds on cell cycle progression.
Protocol:
-
Seed cells in a 6-well plate and treat with the test compounds at their IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
An accumulation of cells in a particular phase of the cell cycle (e.g., G2/M) suggests interference with cell cycle progression.
Potential Signaling Pathways
Thienopyrimidine derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis, oxidative stress, and mitotic catastrophe.[2] Some derivatives have also been shown to inhibit protein kinases crucial for cancer cell proliferation and survival.[6][7]
Caption: Inhibition of RTK signaling by thienopyrimidine derivatives.
Data Presentation and Interpretation
All quantitative data from the screening assays should be tabulated for clear comparison. The IC50 values from the primary MTT assay provide a quantitative measure of the antiproliferative potency of each derivative. Data from secondary assays, such as the fold-change in caspase activity or the percentage of cells in each phase of the cell cycle, will help to build a profile of the mechanism of action for the most promising compounds. Comparing the IC50 values in cancer cell lines versus normal cell lines will provide an initial assessment of the therapeutic index.
Conclusion
This protocol provides a comprehensive framework for the initial screening and characterization of the antiproliferative activity of this compound derivatives. By following this systematic approach, researchers can effectively identify promising lead compounds for further preclinical development in the field of anticancer drug discovery.
References
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmatest.com [pharmatest.com]
- 6. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Thieno[3,2-d]pyrimidine Derivatives for PI3K Inhibitor Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs essential cellular functions, including proliferation, growth, survival, and metabolism. Dysregulation and overactivation of this pathway are frequently implicated in the pathogenesis of various human cancers, making it a prime target for therapeutic intervention. The thieno[3,2-d]pyrimidine scaffold has emerged as a promising heterocyclic core structure for the design and synthesis of potent and selective PI3K inhibitors. Its rigid, bicyclic structure provides a robust framework for introducing various substituents to optimize potency, selectivity, and pharmacokinetic properties.
This document provides an overview of the PI3K signaling pathway, a workflow for the discovery of thieno[3,2-d]pyrimidine-based inhibitors, a summary of their biological activity, and detailed protocols for their synthesis and evaluation.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is activated by various upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs).[1] This activation leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the membrane, leading to AKT phosphorylation and full activation.[1] Activated AKT then modulates a host of downstream targets to promote cell survival and proliferation. The phosphatase and tensin homolog (PTEN) acts as a crucial negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.
Inhibitor Synthesis and Evaluation Workflow
The development of novel thieno[3,2-d]pyrimidine-based PI3K inhibitors follows a structured workflow. This process begins with the chemical synthesis of a library of derivatives, followed by rigorous biological evaluation to identify lead compounds. The primary screening involves in vitro enzymatic assays to determine the direct inhibitory effect on PI3K isoforms. Promising candidates are then advanced to cell-based assays to assess their anti-proliferative activity in relevant cancer cell lines. This iterative cycle of design, synthesis, and testing allows for the refinement of structure-activity relationships (SAR) to optimize potency and selectivity.[2]
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-Chlorothieno[3,2-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 2-Chlorothieno[3,2-d]pyrimidin-4-amine, a key intermediate in the development of various therapeutic agents. The document includes a summary of synthetic methodologies, quantitative data, detailed experimental procedures, and safety information.
Introduction
This compound is a vital heterocyclic building block in medicinal chemistry. Thieno[3,2-d]pyrimidine derivatives are known to exhibit a wide range of biological activities, including kinase inhibition and antimicrobial properties. Notably, derivatives of this scaffold have been investigated as inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis, highlighting their potential in the development of novel anti-tuberculosis agents.[1] The synthetic route detailed herein is a robust three-step process designed for scalability and efficiency, starting from the readily available methyl 3-aminothiophene-2-carboxylate.
Overview of the Synthetic Pathway
The large-scale synthesis of this compound is accomplished through a three-step sequence:
-
Step 1: Cyclization - Synthesis of thieno[3,2-d]pyrimidine-2,4-diol from methyl 3-aminothiophene-2-carboxylate and urea.
-
Step 2: Chlorination - Conversion of thieno[3,2-d]pyrimidine-2,4-diol to 2,4-dichlorothieno[3,2-d]pyrimidine using phosphorus oxychloride (POCl₃).
-
Step 3: Selective Amination - Regioselective substitution of the C4-chloro group with ammonia to yield the final product.
References
Application Notes and Protocols for the Characterization of 2-Chlorothieno[3,2-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 2-Chlorothieno[3,2-d]pyrimidin-4-amine, a key intermediate in the synthesis of various biologically active compounds. The following protocols and data are essential for ensuring the identity, purity, and quality of this compound in research and development settings.
Compound Information
This compound is a heterocyclic compound with the molecular formula C₆H₄ClN₃S. Its structure consists of a thieno[3,2-d]pyrimidine core, which is a fusion of thiophene and pyrimidine rings. The presence of a chlorine atom at the 2-position and an amine group at the 4-position makes it a versatile building block for medicinal chemistry.
| Property | Value | Reference |
| CAS Number | 16234-40-5 | [1][2][3] |
| Molecular Formula | C₆H₄ClN₃S | [2] |
| Molecular Weight | 185.64 g/mol | [2][3] |
| IUPAC Name | This compound | [2][3] |
| Physical Form | Solid | [3] |
| Storage | Keep in a dark place, inert atmosphere, 2-8°C | [3] |
Analytical Methods and Protocols
Accurate characterization of this compound is crucial for its use in subsequent synthetic steps and biological screening. The following are standard analytical methods and detailed protocols for its characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of this compound.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Analysis.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
| Parameter | Typical Value |
| Retention Time | Dependent on the specific HPLC conditions |
| Purity | ≥95% |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
Experimental Workflow for MS Analysis
Caption: General Workflow for Mass Spectrometry.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Instrumentation:
-
Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[4]
-
The analysis can be performed in positive ion mode.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 186.00 | ~186.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound. Both ¹H and ¹³C NMR are essential.
Logical Flow for NMR Analysis
Caption: Steps for NMR Structural Analysis.
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
-
Instrumentation:
-
Use a 400 MHz or higher NMR spectrometer.[5]
-
-
¹H NMR Acquisition:
-
Acquire the proton NMR spectrum.
-
Expected signals include peaks for the thiophene protons and the amine protons.
-
-
¹³C NMR Acquisition:
-
Acquire the carbon-13 NMR spectrum.
-
Expected signals will correspond to the different carbon atoms in the molecule.
-
Expected NMR Data (based on similar structures):
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Thiophene-H | ~7.0-8.0 | d | 1H | C6-H |
| Thiophene-H | ~7.0-8.0 | d | 1H | C7-H |
| -NH₂ | ~7.5-8.5 | br s | 2H | -NH₂ |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment |
| Aromatic C | ~110-165 | Thienopyrimidine carbons |
Note: Actual chemical shifts may vary depending on the solvent and instrument.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Experimental Workflow for FT-IR Analysis
Caption: Workflow for FT-IR Spectroscopy.
Protocol:
-
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid sample.
-
-
Instrumentation:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3100-3500 |
| C=N stretch (pyrimidine) | 1600-1650 |
| C=C stretch (aromatic) | 1400-1600 |
| C-Cl stretch | 600-800 |
Synthesis Overview
The synthesis of this compound and its derivatives often starts from methyl 3-aminothiophene-2-carboxylate.[6][7] A common synthetic route involves cyclization with urea, followed by chlorination.[6][7]
Synthetic Pathway Visualization
Caption: A general synthetic pathway to this compound.
These detailed application notes and protocols provide a comprehensive guide for the characterization of this compound, ensuring its quality and suitability for further applications in drug discovery and development.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 16234-40-5 [sigmaaldrich.com]
- 3. This compound | 16234-40-5 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Benzylthieno[3,2-d]pyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-Chlorothieno[3,2-d]pyrimidin-4-amine Scaffolds in Mycobacterium tuberculosis Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thieno[3,2-d]pyrimidine derivatives have emerged as a significant scaffold in the development of novel anti-tubercular agents. These compounds exhibit diverse mechanisms of action against Mycobacterium tuberculosis (M. tuberculosis), targeting key cellular processes and offering potential solutions to combat drug-resistant strains. The precursor molecule, 2-Chlorothieno[3,2-d]pyrimidin-4-amine, serves as a versatile starting point for the synthesis of a wide array of potent analogs. These application notes provide an overview of the mechanisms of action, relevant quantitative data, and detailed experimental protocols for researchers working with this class of compounds.
Mechanisms of Action and Key Molecular Targets
Thienopyrimidine derivatives have been shown to inhibit M. tuberculosis through several distinct mechanisms:
-
Inhibition of Cell Wall Synthesis: A prominent target for this class of compounds is MmpL3, a crucial transporter protein involved in the synthesis of the mycobacterial cell wall.[1] Thienopyrimidine amides have been identified as inhibitors of MmpL3, leading to cell wall stress and bactericidal effects against replicating bacilli.[1]
-
Disruption of Energy Metabolism: Thieno[3,2-d]pyrimidin-4-amines have been identified as inhibitors of cytochrome bd oxidase (Cyt-bd), a key component of the electron transport chain in M. tuberculosis.[2][3] This inhibition leads to ATP depletion, particularly effective when the primary cytochrome bcc:aa3 oxidase is also inhibited.[2] Other derivatives have been found to target QcrB, a subunit of the cytochrome bc1 complex.[4]
-
Prodrug Activation and Nitric Oxide Release: Certain thienopyrimidine derivatives function as prodrugs that are activated by mycobacterial enzymes. For example, the thienopyrimidine TP053 is activated by the mycothiol-dependent nitroreductase Mrx2, leading to the release of nitric oxide (NO).[5][6] NO is a potent bactericidal agent, effective against both replicating and non-replicating (persistent) M. tuberculosis.[5][6]
-
Inhibition of Fatty Acid Synthesis: Some thienopyrimidine compounds, such as CD117, have been shown to inhibit the enoyl acyl-carrier protein reductase (InhA), a key enzyme in the fatty acid biosynthesis pathway.[7] This mechanism is similar to that of the frontline anti-tubercular drug isoniazid.[7]
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various thienopyrimidine derivatives against M. tuberculosis and their molecular targets.
Table 1: Minimum Inhibitory Concentration (MIC) of Thienopyrimidine Derivatives against M. tuberculosis
| Compound/Derivative | M. tuberculosis Strain | MIC (µg/mL) | MIC (µM) | Reference |
| CD117 | H37Rv | 0.39 | 1.0 | [7] |
| CWHM-728 | Erdman | - | 3.2 | [2] |
| CWHM-1023 | Erdman | - | 0.083 | [2] |
| N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | GFP reporter strain | - | 0.488 | [8] |
Table 2: IC50 Values of Thienopyrimidine Derivatives against Molecular Targets and in Cellular Assays
| Compound/Derivative | Target/Assay | IC50 (µM) | M. tuberculosis Strain/Condition | Reference |
| CD117 | InhA | 34 ± 6 | - | [7] |
| N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19) | ATP depletion (with Q203) | 6 | M. bovis BCG | [2][3] |
| N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19) | ATP depletion (with Q203) | 18 | M. tuberculosis H37Rv | [2][3] |
| N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19) | ATP depletion (with Q203) | 9-52 | M. tuberculosis clinical isolate N0145 | [2][3] |
| Thieno[3,2-d]pyrimidine-4-amine (7) | ATP depletion (with Q203) | 26 | M. bovis BCG | [2] |
Experimental Protocols
Protocol 1: Synthesis of N-Substituted Thieno[3,2-d]pyrimidin-4-amine Derivatives
This protocol describes a general method for the synthesis of N-substituted thieno[3,2-d]pyrimidin-4-amine derivatives from a chloro-precursor, adapted from published procedures.[2]
Materials:
-
4-chlorothieno[3,2-d]pyrimidine
-
Desired primary or secondary amine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (CH₂Cl₂)
-
5% aqueous acetic acid solution
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Sealed reaction vial
-
Standard laboratory glassware and rotary evaporator
Procedure:
-
In a sealed vial, combine 4-chlorothieno[3,2-d]pyrimidine (1 equivalent), the desired amine (1 equivalent), and K₂CO₃ (1 equivalent).
-
Dissolve the reactants in DMSO.
-
Heat the reaction mixture to 100 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture to dryness using a rotary evaporator.
-
Dissolve the residue in CH₂Cl₂.
-
Wash the organic phase sequentially with a 5% aqueous acetic acid solution (twice), water, and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo to yield the desired product.
-
Purify the crude product as necessary using standard techniques such as column chromatography or recrystallization.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the standard broth microdilution method for determining the MIC of test compounds against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv (or other strains of interest)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Spectrophotometer or fluorometer for reading optical density (OD) or fluorescence
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in a 96-well plate using the supplemented Middlebrook 7H9 broth. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Add the bacterial inoculum to each well of the microplate containing the serially diluted compounds.
-
Include appropriate controls: wells with bacteria and no compound (positive growth control), and wells with broth only (negative control).
-
Seal the plates and incubate at 37 °C for 7-14 days.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria. Growth can be assessed visually, by measuring the optical density at 600 nm, or by measuring fluorescence if a reporter strain (e.g., expressing GFP) is used.[8]
Protocol 3: ATP Depletion Assay for Screening Cytochrome bd Oxidase Inhibitors
This assay is used to identify compounds that inhibit the respiratory chain of M. tuberculosis, leading to a depletion of intracellular ATP.[2][3]
Materials:
-
M. tuberculosis strain of interest
-
Middlebrook 7H9 broth
-
Test compounds
-
Q203 (a known inhibitor of cytochrome bcc:aa3 oxidase)
-
BacTiter-Glo™ Microbial Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Grow M. tuberculosis to mid-log phase in Middlebrook 7H9 broth.
-
Dilute the culture to an OD₆₀₀ of 0.1 in fresh broth.
-
Dispense the bacterial suspension into a 96-well plate.
-
Add the test compounds at various concentrations. To specifically screen for Cyt-bd inhibitors, perform the assay in the presence and absence of a fixed concentration of Q203.
-
Incubate the plate at 37 °C for the desired time period (e.g., 24-72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the BacTiter-Glo™ reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of ATP depletion relative to the untreated control and determine the IC50 values. Compounds that show significantly increased ATP depletion in the presence of Q203 are potential inhibitors of Cyt-bd.[2]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of action of thienopyrimidine derivatives against M. tuberculosis.
Caption: General workflow for the synthesis of thienopyrimidine derivatives.
Caption: Workflow for the broth microdilution MIC assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure guided generation of thieno[3,2- d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Evolution of a thienopyrimidine antitubercular relying on medicinal chemistry and metabolomics insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for thieno[3,2-d]pyrimidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of thieno[3,2-d]pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of thieno[3,2-d]pyrimidines?
A1: A widely used starting material is a substituted 2-aminothiophene-3-carboxylate or a related carboxamide.[1] These thiophene derivatives can be synthesized through multicomponent reactions like the Gewald reaction. The specific substituents on the thiophene ring will determine the final substitution pattern of the thieno[3,2-d]pyrimidine core.
Q2: What are the general synthetic strategies for constructing the thieno[3,2-d]pyrimidine core?
A2: The primary strategy involves the cyclization of a 2-aminothiophene-3-carboxamide derivative with a suitable one-carbon synthon. Common methods include reaction with formic acid, formamide, or N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1][2] Another approach involves the initial construction of the pyrimidine ring followed by the annulation of the thiophene ring, though this is less common.
Q3: How can I introduce substituents at the 4-position of the thieno[3,2-d]pyrimidine ring?
A3: A common method to introduce substituents at the 4-position is to first synthesize the corresponding thieno[3,2-d]pyrimidin-4-one. This intermediate can then be converted to a 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). The 4-chloro substituent can subsequently be displaced by various nucleophiles, such as amines or alkoxides, through an aromatic nucleophilic substitution (SNAr) reaction to introduce a variety of functional groups.[1][3]
Q4: Are microwave-assisted reactions beneficial for this synthesis?
A4: Yes, microwave irradiation can be highly advantageous. It often leads to significantly reduced reaction times, improved yields, and can facilitate reactions that are sluggish under conventional heating.[1][2] For example, the reaction of 2-aminothiophene derivatives with formic acid or DMF-DMA can be efficiently carried out under microwave conditions.[1][2]
Troubleshooting Guide
Problem 1: Low yield of the final thieno[3,2-d]pyrimidine product.
| Possible Cause | Suggested Solution |
| Incomplete cyclization of the thiophene precursor. | - Increase the reaction temperature or prolong the reaction time. - Consider using microwave irradiation to enhance the reaction rate.[1][2] - If using formic acid, ensure it is of high purity and in sufficient excess. |
| Suboptimal catalyst or reaction medium. | - For reactions involving cyclization with aldehydes, ensure the appropriate acid catalyst (e.g., HCl) is used.[1] - For SNAr reactions at the 4-position, ensure the use of a suitable base (e.g., triethylamine, Hunig's base) and an appropriate solvent (e.g., THF, DMF).[1][4] |
| Degradation of starting materials or products. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to oxidation. - Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating that could lead to decomposition. |
| Steric hindrance from bulky substituents. | - If substituents on the starting amine or thiophene are sterically demanding, higher temperatures or longer reaction times may be necessary. For o-substituted anilines, the reaction yield might be lower.[2] |
Problem 2: Formation of significant side products.
| Possible Cause | Suggested Solution |
| Self-condensation of starting materials. | - Add the reagents in a controlled manner, for instance, by slow addition of one reactant to the other. - Maintain the optimal reaction temperature to favor the desired reaction pathway. |
| Incomplete conversion of the 4-chloro intermediate. | - In SNAr reactions, ensure a sufficient excess of the incoming nucleophile is used. - The reaction may require higher temperatures or a more polar aprotic solvent to go to completion. |
| Autoxidation of intermediates. | - In some cases, partially hydrogenated intermediates can undergo autoxidation. Heating in an acidic medium can sometimes promote the desired oxidation to the aromatic thienopyrimidinone.[1] |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Product co-elutes with starting materials or byproducts. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization from a suitable solvent system to improve purity. |
| Product is poorly soluble. | - The product may precipitate from the reaction mixture upon cooling. This can be an effective purification step. The precipitate can then be collected by filtration and washed with a cold solvent.[1] - If the product is intended for further reaction, it may be possible to carry it forward without complete purification. |
Data Presentation: Comparison of Reaction Conditions
Table 1: Cyclization Conditions for Thieno[3,2-d]pyrimidin-4-one Synthesis
| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |
| 3-Amino-5-arylthiophene amide | Formic acid | - | Microwave irradiation | - | [1] |
| Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate | DMF-DMA | EtOH | Microwave (100 °C, 80 W, 15 min) | 98% (for intermediate) | [1] |
| 3-Amino-5-(3-methoxyphenyl)thiophene-2-carboxamide | 3-Methoxybenzaldehyde / HCl | MeOH | Reflux | 38% (for oxidized product) | [1] |
| 3-Amino-5-(3-methoxyphenyl)thiophene-2-carboxamide | 3-Methoxyphenylacetyl chloride then NaOH | THF / DMF | rt then reflux | 49% (over two steps) | [1] |
Table 2: Conditions for 4-Position Functionalization
| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |
| Thieno[3,2-d]pyrimidin-4-one | POCl₃ | - | Reflux | - | [1] |
| 4-Chlorothieno[3,2-d]pyrimidine | Sodium methoxide | - | - | - | [1] |
| 2,4-Dichlorothieno[2,3-d]pyrimidine | tert-Butyl alcohol / Hunig's base | - | 50-60°C, 6 h | - | [4] |
| 4-Chlorothieno[3,2-d]pyrimidine | Secondary amines | - | - | - | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Thieno[3,2-d]pyrimidin-4-ones via Microwave Irradiation
-
To a solution of the appropriate methyl 3-aminothiophene-2-carboxylate (1.0 eq) in ethanol, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture under microwave irradiation at 100 °C (80 W) for 15-30 minutes.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the solution under reduced pressure to obtain the intermediate, which can often be used in the next step without further purification.
-
Dissolve the intermediate in DMF and add a suitable amine or ammonia source.
-
Heat the mixture under microwave irradiation at 100 °C (80 W) for 15 minutes.[1]
-
After cooling, the product can be isolated by precipitation with water, followed by filtration and washing.
Protocol 2: General Procedure for the Synthesis of 4-Substituted Thieno[3,2-d]pyrimidines
-
Reflux the thieno[3,2-d]pyrimidin-4-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice to quench the excess POCl₃.
-
Extract the 4-chlorothieno[3,2-d]pyrimidine product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude 4-chloro intermediate in a suitable solvent like THF.
-
Add the desired nucleophile (e.g., an amine or alcohol, 1.1-1.5 eq) and a base such as triethylamine or N,N-diisopropylethylamine (Hunig's base) (1.5-2.0 eq).
-
Stir the reaction at room temperature or heat as necessary until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the final product.
Visualizations
Caption: General synthetic workflow for thieno[3,2-d]pyrimidines.
References
- 1. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijacskros.com [ijacskros.com]
Technical Support Center: Purification of 2-Chlorothieno[3,2-d]pyrimidin-4-amine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Chlorothieno[3,2-d]pyrimidin-4-amine and its analogs.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound analogs.
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Column Chromatography | The compound is highly polar and is sticking to the silica gel. | - Use a more polar eluent system. For example, a gradient of methanol in dichloromethane can be effective.- Pre-treat the silica gel with triethylamine to neutralize acidic sites. |
| The compound is co-eluting with impurities. | - Optimize the solvent system using thin-layer chromatography (TLC) before running the column.- Use a shallower gradient during elution to improve separation. | |
| The compound is unstable on silica gel. | - Consider alternative purification methods such as recrystallization or preparative HPLC. | |
| Product is not Crystallizing | The compound is not pure enough. | - Re-purify the compound using column chromatography.- Perform a hot filtration of the crystallization solution to remove insoluble impurities. |
| The incorrect solvent or solvent system is being used. | - Experiment with different solvents or solvent mixtures. Common solvents for recrystallization of thienopyrimidines include ethanol, isopropanol, acetonitrile, and ethyl acetate/hexane mixtures. | |
| The solution is supersaturated. | - Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound. | |
| Oily Product Obtained After Synthesis | Residual solvent is present. | - Dry the product under high vacuum for an extended period.- Triturate the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. |
| The product is a low-melting solid or an oil at room temperature. | - If the compound is pure (as determined by NMR, LC-MS), proceed to the next step, accepting that the product is an oil. | |
| Multiple Spots on TLC After Purification | The compound is degrading. | - If the compound is sensitive to acid, avoid chlorinated solvents which can contain traces of HCl. Ensure solvents are fresh and of high purity.- If the compound is light-sensitive, protect it from light during purification and storage. |
| The TLC is overloaded. | - Spot a more dilute solution of the compound on the TLC plate. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound analogs?
A1: The most frequently reported method for the purification of this compound analogs is silica gel column chromatography. The choice of eluent varies depending on the polarity of the specific analog, but mixtures of ethyl acetate and hexane are commonly employed.[1][2] Recrystallization is also a widely used technique, particularly for final purification to obtain highly pure material.[3]
Q2: My compound is a solid, but it streaks badly on the TLC plate. What could be the issue?
A2: Streaking on a TLC plate is often indicative of a compound being too polar for the chosen solvent system, interacting strongly with the stationary phase (silica gel), or being acidic or basic. You can try spotting a more dilute sample. If streaking persists, consider adding a small amount of a polar solvent like methanol to your eluent or a few drops of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the developing chamber to improve the spot shape.
Q3: How can I remove unreacted starting materials from my crude product?
A3: The method for removing unreacted starting materials will depend on their properties relative to your product.
-
Column Chromatography: This is generally the most effective method for separating compounds with different polarities.
-
Acid-Base Extraction: If your product has a different acidity or basicity than the starting materials, an acid-base extraction can be a simple and effective purification step. For example, if your product is basic, you can dissolve the crude mixture in an organic solvent, wash with an acidic aqueous solution to protonate and extract the basic product into the aqueous layer, and then neutralize the aqueous layer and extract the product back into an organic solvent.
-
Recrystallization: If the starting materials are significantly more or less soluble than your product in a particular solvent, recrystallization can be an excellent purification method.
Q4: I am seeing a persistent impurity in my final product that has a similar polarity to my compound. How can I get rid of it?
A4: Separating impurities with similar polarity can be challenging. Here are a few strategies:
-
Optimize Column Chromatography: Use a very shallow solvent gradient and a long column to maximize separation.
-
Preparative HPLC: If the impurity cannot be removed by standard column chromatography, preparative High-Performance Liquid Chromatography (HPLC) is a powerful alternative that offers much higher resolution.
-
Recrystallization: Even if the solubility of the impurity is similar to your product, multiple recrystallizations can sometimes enrich the purity of your compound.
-
Derivative Formation: In some cases, it may be possible to selectively react the impurity to form a new compound with a different polarity, which can then be easily separated. This is a more advanced technique and should be approached with caution.
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of a this compound analog using silica gel column chromatography.
Materials:
-
Crude product
-
Silica gel (230-400 mesh)
-
Solvents for eluent (e.g., hexane, ethyl acetate)
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Prepare the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel bed.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the appropriate solvent (the eluent or a slightly more polar solvent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elute the Column:
-
Begin adding the eluent to the top of the column, ensuring the silica bed does not run dry.
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Combine and Concentrate:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Recrystallization
This protocol describes a general method for the purification of a solid this compound analog by recrystallization.
Materials:
-
Crude solid product
-
Recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper and funnel
-
Ice bath
Procedure:
-
Choose a Solvent:
-
The ideal solvent should dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or soluble in the cold solvent.
-
-
Dissolve the Compound:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallize the Compound:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolate and Dry the Crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a desiccator or under vacuum.
-
Data Presentation
Table 1: Column Chromatography Conditions for this compound Analogs
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Yield (%) | Reference |
| 2,6-disubstituted-thieno[3,2-d]pyrimidin-4(3H)-one | Silica Gel | n-hexane/EtOAc (70:30) | 50 | [1] |
| N-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amine | Silica Gel | Petroleum Ether/EtOAc (100:0 to 0:100) | 78 | [2] |
| N-Benzylthieno[3,2-d]pyrimidin-4-amine | Silica Gel | Not specified, but product washed with water and 2-propanol | Not specified | [4] |
| 4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine | Silica Gel | Cyclohexane/EtOAc (98:2 to 80:20) | 67 | [5] |
Visualizations
Caption: General purification workflow for this compound analogs.
Caption: Decision tree for selecting a purification strategy.
References
- 1. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827 [mdpi.com]
- 3. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-Chlorothieno[3,2-d]pyrimidin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chlorothieno[3,2-d]pyrimidin-4-amine and improving its yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of the thieno[3,2-d]pyrimidine core?
A1: The most frequently cited starting material is methyl 3-aminothiophene-2-carboxylate.[1][2] This compound provides the thiophene ring necessary for the subsequent construction of the fused pyrimidine ring.
Q2: What are the key steps in the synthesis of this compound?
A2: The synthesis typically involves a three-step process:
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Cyclization: Condensation of methyl 3-aminothiophene-2-carboxylate with a source of the pyrimidine ring, such as urea or formamide, to form the thieno[3,2-d]pyrimidin-4-one intermediate.[1][2]
-
Chlorination: Conversion of the hydroxyl group at the 4-position to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2]
-
Amination: Nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 4-position with an amine.[3][4]
Q3: My overall yield is low. Which step is the most critical to optimize?
A3: While all steps are important, the chlorination and the final amination (nucleophilic aromatic substitution) steps often have a significant impact on the overall yield and purity. Inefficient chlorination can lead to incomplete conversion, while the amination step can be sensitive to reaction conditions, leading to side products or low conversion rates.
Q4: I am observing side products in my final amination step. What could be the cause?
A4: Side product formation during amination can be due to several factors, including:
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Reaction Temperature: Excessively high temperatures can lead to decomposition or the formation of undesired byproducts.
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Base Strength: The choice and amount of base can influence the reaction rate and selectivity. An inappropriate base can lead to side reactions.
-
Solvent: The polarity and aprotic/protic nature of the solvent can affect the solubility of reactants and the reaction pathway.
-
Dehalogenation: In some cases, particularly with palladium-catalyzed cross-coupling reactions, dehalogenation of the starting material can be a competing reaction.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield in the cyclization step | Incomplete reaction. | Increase reaction time or temperature. Ensure efficient removal of condensation byproducts (e.g., water or alcohol). Consider using microwave irradiation to shorten reaction times and potentially improve yields.[6] |
| Poor quality of starting materials. | Use freshly purified methyl 3-aminothiophene-2-carboxylate and a high-purity cyclizing agent (e.g., urea, formamide). | |
| Inefficient chlorination | Incomplete conversion of the hydroxyl group. | Use a fresh, high-quality chlorinating agent like phosphorus oxychloride (POCl₃). Ensure anhydrous conditions, as moisture can decompose the reagent. Increase the reaction temperature or time as needed, monitoring by TLC. |
| Degradation of the product. | Work up the reaction mixture promptly upon completion to avoid product degradation by the strong chlorinating agent. | |
| Low yield in the amination (SNAr) step | Low reactivity of the amine. | Consider using a more nucleophilic amine or adding a catalyst. For less reactive amines, increasing the reaction temperature may be necessary. |
| Inappropriate solvent or base. | Screen different solvents (e.g., DMSO, THF, 2-propanol) and bases (e.g., K₂CO₃, triethylamine) to find the optimal combination for your specific amine.[3][4] | |
| Formation of side products. | Optimize the reaction temperature and stoichiometry of reagents. Consider a thorough work-up procedure to remove impurities. | |
| Difficulty in purification | Presence of closely related impurities. | Employ column chromatography with a carefully selected eluent system. Recrystallization from an appropriate solvent can also be effective for purification. |
| Saponification of ester groups (if present). | If using ester-containing starting materials in subsequent coupling reactions, avoid strong bases like sodium tert-butoxide that can cause saponification.[5] |
Experimental Protocols
General Synthesis Pathway
The general synthetic route for this compound and its derivatives is outlined below.
Detailed Methodologies
Step 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one (Cyclization)
-
Reagents: Methyl 3-aminothiophene-2-carboxylate, Urea or Formamide.
-
Procedure: A mixture of methyl 3-aminothiophene-2-carboxylate and an excess of urea (or formamide) is heated at a high temperature (typically 150-180 °C) for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid product is typically washed with water and a suitable organic solvent to remove unreacted starting materials and byproducts.
Step 2: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine (Chlorination)
-
Reagents: Thieno[3,2-d]pyrimidin-4(3H)-one, Phosphorus oxychloride (POCl₃).
-
Procedure: Thieno[3,2-d]pyrimidin-4(3H)-one is refluxed in an excess of phosphorus oxychloride for several hours. The reaction should be carried out under anhydrous conditions in a well-ventilated fume hood. After the reaction is complete (as indicated by TLC), the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water, and the resulting precipitate is filtered, washed with water until neutral, and dried.[1][2]
Step 3: Synthesis of this compound (Amination)
-
Reagents: 2,4-Dichlorothieno[3,2-d]pyrimidine, Amine (e.g., ammonia solution or a primary/secondary amine), Solvent (e.g., DMSO, THF/2-propanol mixture), Base (e.g., K₂CO₃, Triethylamine).
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Procedure (Base Promoted SNAr): In a sealed vial, 2,4-Dichlorothieno[3,2-d]pyrimidine, the desired amine, and a base such as potassium carbonate are dissolved in a solvent like DMSO. The reaction mixture is heated (e.g., to 100 °C) for several hours.[3] After completion, the mixture is worked up by dilution with water and extraction with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which is further purified by chromatography or recrystallization.[3]
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Procedure (Acid Catalyzed SNAr): In a sealed vial, 2,4-Dichlorothieno[3,2-d]pyrimidine and the desired amine are dissolved in a solvent mixture such as THF:2-propanol. A catalytic amount of a strong acid like HCl is added, and the solution is heated (e.g., at 70 °C).[3] The work-up involves concentrating the reaction mixture and then dissolving the residue in an organic solvent, followed by washing with a basic aqueous solution to neutralize the acid.[3]
Troubleshooting Workflow
Data Summary Tables
Table 1: Comparison of Amination (SNAr) Conditions for Thieno[3,2-d]pyrimidine Core
| Condition Type | Base/Acid | Solvent | Temperature (°C) | Time (h) | Yield Range (%) | Reference |
| Base Promoted | K₂CO₃ | DMSO | 100 | 12 | 22-70 | [3] |
| Acid Catalyzed | HCl (catalytic) | THF:IPA (3:1) | 70 | 24 | Not specified | [3] |
| Base Promoted | Triethylamine | 2-Propanol | 60 | 18 | Not specified | [4] |
Table 2: Overview of Potential Side Reactions and Mitigation Strategies
| Side Reaction | Reaction Type | Conditions Favoring Side Reaction | Mitigation Strategy | Reference |
| Dehalogenation | Palladium-catalyzed cross-coupling | Certain phosphine ligands and bases. | Screen different ligands and bases; optimize reaction conditions carefully. | [5] |
| Saponification | Buchwald-Hartwig coupling | Use of strong bases like sodium tert-butoxide with ester-containing substrates. | Use a weaker base such as Cs₂CO₃. | [5] |
| Homo-coupling | Buchwald-Hartwig coupling | Use of bases like Cs₂CO₃ with certain phosphine ligands. | Screen alternative bases and ligands. | [5] |
References
- 1. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Benzylthieno[3,2-d]pyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
2-Chlorothieno[3,2-d]pyrimidin-4-amine solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chlorothieno[3,2-d]pyrimidin-4-amine, focusing on its solubility characteristics.
Disclaimer
Publicly available, quantitative solubility data for this compound in common laboratory solvents is limited. The information provided herein is based on the general characteristics of thienopyrimidine derivatives and best practices for handling poorly soluble, crystalline compounds. It is strongly recommended that researchers determine the solubility of this compound experimentally in their specific solvent systems.
Troubleshooting Guide: Solubility Issues
Researchers may encounter difficulties in dissolving this compound. This guide addresses common problems and provides potential solutions.
| Problem | Possible Cause | Suggested Solution(s) |
| Compound does not dissolve in aqueous buffers. | This compound is a highly crystalline and lipophilic compound, leading to poor water solubility. | - Use a co-solvent such as DMSO, DMF, or ethanol to first dissolve the compound before adding it to the aqueous buffer. - Adjust the pH of the buffer. The predicted pKa of the amine group is around 4.13, suggesting that its solubility might increase in acidic conditions.[1] - Gently heat the solution. - Increase the stirring time or use sonication. |
| Precipitation occurs when adding a stock solution (in organic solvent) to an aqueous medium. | The compound is "crashing out" of the solution due to the change in solvent polarity. | - Decrease the concentration of the stock solution. - Add the stock solution to the aqueous medium slowly while vortexing or stirring vigorously. - Increase the percentage of the organic co-solvent in the final aqueous solution, if the experimental conditions allow. |
| Inconsistent results in solubility assays. | - Insufficient equilibration time. - Degradation of the compound. - Presence of impurities. | - For thermodynamic solubility, ensure the solution is agitated for at least 24 hours to reach equilibrium. - Protect the compound from light and store it under recommended conditions (dark, inert atmosphere, 2-8°C). - Use a high-purity grade of the compound. |
| Difficulty in preparing a concentrated stock solution. | The compound has limited solubility even in common organic solvents. | - Test a range of solvents, including DMSO, DMF, N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc). - Gentle heating and sonication can aid in dissolution. |
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which organic solvents are recommended for dissolving this compound?
A2: Common solvents for initial dissolution attempts include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol. For highly crystalline compounds, stronger organic solvents or the use of co-solvents may be necessary.[2]
Q3: How can I improve the solubility of this compound for my experiments?
A3: Several strategies can be employed to enhance the solubility of poorly soluble compounds:
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Co-solvents: Using a mixture of a water-miscible organic solvent (like DMSO or ethanol) and an aqueous buffer can increase solubility.
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pH Adjustment: The solubility of compounds with ionizable groups, such as the amine group in this compound, can be pH-dependent. Adjusting the pH of the aqueous medium may improve solubility.
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Heating: Gently warming the solution can increase the rate of dissolution and the solubility limit. However, be cautious of potential compound degradation at elevated temperatures.
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Sonication: Applying ultrasonic energy can help to break down crystal lattices and enhance dissolution.
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Formulation Strategies: For in vivo studies, formulation approaches such as the use of cyclodextrins or lipid-based delivery systems can be considered to improve bioavailability.
Q4: Is there a standard protocol for determining the solubility of this compound?
A4: A standard and reliable method for determining thermodynamic solubility is the shake-flask method. A detailed experimental protocol is provided in the "Experimental Protocols" section below.
Q5: How can I quantify the concentration of this compound in my solubility experiments?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantifying the concentration of small molecules like this compound. A standard curve with known concentrations of the compound should be prepared to ensure accurate quantification.
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent.
Materials:
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This compound (solid)
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Selected solvent (e.g., phosphate-buffered saline, pH 7.4)
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Vials with screw caps
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Orbital shaker or vortex mixer
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Centrifuge
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HPLC system with UV detector
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Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of solid this compound to a vial.
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Add a known volume of the selected solvent to the vial.
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Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
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Agitate the mixture for at least 24 hours to ensure equilibrium is reached.
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After 24 hours, visually inspect the sample to confirm the presence of undissolved solid.
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Centrifuge the sample at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
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Dilute the filtered supernatant with the appropriate mobile phase for HPLC analysis.
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Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method with a standard curve.
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Calculate the solubility in mg/mL or molarity.
Visualizations
References
Technical Support Center: Stability and Storage of Chlorinated Thienopyrimidines
This technical support center provides guidance on the stability and storage of chlorinated thienopyrimidines, a critical class of compounds in drug discovery and development. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for the short-term and long-term storage of chlorinated thienopyrimidines?
A1: For short-term storage (up to several weeks), refrigeration at 2-8 °C is recommended. For long-term storage, compounds should be stored in a freezer at -20 °C or below, in tightly sealed containers to prevent moisture absorption. It is advisable to store them in a desiccator, especially in humid environments.
Q2: How sensitive are chlorinated thienopyrimidines to light?
A2: While specific photostability data is limited, it is best practice to protect chlorinated thienopyrimidines from light to prevent potential photodegradation. Use amber vials or wrap containers in aluminum foil, especially for solutions.
Q3: In which solvents are chlorinated thienopyrimidines most stable?
A3: Aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and dioxane are generally suitable for dissolving and storing chlorinated thienopyrimidines for experimental use. Stability in protic solvents, especially at elevated temperatures, may be lower due to the risk of solvolysis.
Q4: What are the potential degradation pathways for chlorinated thienopyrimidines?
A4: The primary degradation pathways are likely to be hydrolysis and nucleophilic substitution. The chlorine atoms on the pyrimidine ring are susceptible to attack by water or other nucleophiles, leading to the formation of hydroxylated or other substituted byproducts.
Q.5: How can I monitor the stability of my chlorinated thienopyrimidine compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the purity and degradation of your compound over time. This involves developing an HPLC method that can separate the parent compound from any potential degradation products.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and experimentation with chlorinated thienopyrimidines.
Issue 1: Inconsistent or unexpected biological assay results.
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Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Analyze the compound by HPLC to check for the presence of degradation products.
-
Review Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light and moisture.
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Prepare Fresh Solutions: Prepare fresh stock solutions from a solid sample that has been properly stored. Avoid repeated freeze-thaw cycles of solutions.
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Solvent Compatibility: Ensure the solvent used for the assay is compatible with the compound and does not promote degradation.
-
Issue 2: Difficulty in dissolving the compound.
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Possible Cause: Poor solubility in the chosen solvent.
-
Troubleshooting Steps:
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Solvent Screening: Test the solubility in a range of aprotic solvents (e.g., DMSO, DMF, dichloromethane).
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Sonication: Use an ultrasonic bath to aid dissolution.
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Gentle Warming: Gently warm the solution, but be cautious as heat can accelerate degradation. Monitor for any changes in appearance or by TLC/HPLC.
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Issue 3: Appearance of new spots on Thin Layer Chromatography (TLC) or new peaks in HPLC analysis over time.
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Possible Cause: Compound degradation.
-
Troubleshooting Steps:
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Identify Degradants: If possible, characterize the new impurities using techniques like LC-MS to understand the degradation pathway.
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Optimize Storage: Re-evaluate the storage conditions. Consider storing under an inert atmosphere (e.g., argon or nitrogen) if oxidation is suspected.
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Purification: If the compound has degraded, it may need to be re-purified before use.
-
Stability Data Summary
The following tables provide a summary of expected stability data for a representative chlorinated thienopyrimidine, 2,4-dichlorothieno[3,2-d]pyrimidine, based on general knowledge of similar chlorinated heterocyclic compounds. Note: This data is for guidance only and should be confirmed by experimental studies.
Table 1: Recommended Storage Conditions
| Condition | Temperature | Light Protection | Atmosphere | Duration |
| Short-Term | 2-8 °C | Recommended | Air | Up to 4 weeks |
| Long-Term | -20 °C or below | Essential | Inert gas (e.g., Argon) | Months to years |
Table 2: Inferred Stability in Various Solvents at Room Temperature (20-25°C)
| Solvent | Stability (t½, estimated) | Notes |
| DMSO | > 48 hours | Good for stock solutions. |
| DMF | > 48 hours | Good for stock solutions. |
| Dichloromethane | 24-48 hours | Use freshly prepared. |
| Acetonitrile | 24-48 hours | Use freshly prepared. |
| Methanol | < 24 hours | Potential for solvolysis. |
| Water (buffered, pH 7) | < 12 hours | Susceptible to hydrolysis. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for developing an HPLC method to assess the stability of chlorinated thienopyrimidines.
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Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Elution: Begin with a broad gradient to separate the parent compound from potential degradation products (e.g., 5% to 95% B over 20 minutes).
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Detection: Use a UV detector at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectrophotometry).
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Forced Degradation Studies: To ensure the method is stability-indicating, subject the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
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Acidic: 0.1 M HCl at 60 °C for 24 hours.
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Basic: 0.1 M NaOH at 60 °C for 24 hours.
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Oxidative: 3% H₂O₂ at room temperature for 24 hours.
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Thermal: Solid compound at 80 °C for 48 hours.
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Photolytic: Solution exposed to UV light (e.g., 254 nm) for 24 hours.
-
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Method Optimization: Analyze the stressed samples and optimize the gradient, flow rate, and mobile phase composition to achieve good resolution between the parent peak and all degradation peaks.
Visualizations
Signaling Pathway
Chlorinated thienopyrimidines are often investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell growth and survival.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of chlorinated thienopyrimidines.
Experimental Workflow
A typical workflow for assessing the stability of a chlorinated thienopyrimidine.
Caption: Workflow for conducting a stability study of chlorinated thienopyrimidines.
Logical Relationship
A decision tree for troubleshooting inconsistent experimental results.
Technical Support Center: Synthesis of 2-Chlorothieno[3,2-d]pyrimidin-4-amine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Chlorothieno[3,2-d]pyrimidin-4-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and well-established method for synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This is typically a two-step process:
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Chlorination: The synthesis usually begins with a thieno[3,2-d]pyrimidine-2,4-dione precursor, which is then chlorinated, most commonly using phosphorus oxychloride (POCl3), to yield 2,4-dichlorothieno[3,2-d]pyrimidine.[1][2]
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Amination: The resulting 2,4-dichloro intermediate is then reacted with an amine. The reaction is highly regioselective, with the amine preferentially attacking the more reactive C4 position to yield the desired this compound.[3][4]
Q2: Why is the amination reaction regioselective for the C4 position?
In 2,4-dichlorothieno[3,2-d]pyrimidine, the C4 position is more susceptible to nucleophilic attack than the C2 position. This enhanced reactivity is attributed to the electron-withdrawing nature of the fused thiophene ring and the pyrimidine nitrogen atoms, which activate the C4 position for nucleophilic aromatic substitution. This inherent regioselectivity is a key advantage in this synthetic approach.[3][5]
Troubleshooting Guide: Common Byproducts and Solutions
During the synthesis of this compound, several byproducts can form, leading to impurities in the final product. Understanding these byproducts is crucial for optimizing reaction conditions and purification strategies.
Issue 1: Formation of the Isomeric Byproduct (4-Chloro-thieno[3,2-d]pyrimidin-2-amine)
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Question: My final product shows a second spot on TLC with the same mass as my desired product. What could it be?
-
Answer: This is likely the isomeric byproduct, 4-Chloro-thieno[3,2-d]pyrimidin-2-amine. While the amination is highly regioselective for the C4 position, a small amount of reaction at the C2 position can occur, especially under forcing conditions (e.g., high temperatures, prolonged reaction times).
-
Troubleshooting Steps:
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Control Reaction Temperature: Avoid excessive heating. Monitor the reaction progress closely by TLC to ensure it is stopped once the starting material is consumed, preventing further reaction.
-
Choice of Base: The use of a bulky, non-nucleophilic base can help favor the more accessible C4 position.
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Purification: Careful column chromatography can usually separate the desired C4-aminated product from the C2-aminated isomer.
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Issue 2: Presence of the Di-substituted Byproduct (N,N'-Disubstituted-thieno[3,2-d]pyrimidine-2,4-diamine)
-
Question: I am observing a significant amount of a higher molecular weight byproduct in my mass spectrometry analysis. What is the likely cause?
-
Answer: This impurity is likely the di-substituted product, where the amine has reacted at both the C2 and C4 positions of the 2,4-dichlorothieno[3,2-d]pyrimidine starting material.
-
Troubleshooting Steps:
-
Stoichiometry: Use a controlled amount of the amine (typically 1.0 to 1.2 equivalents) to minimize the chance of a second substitution.
-
Slow Addition: Adding the amine solution dropwise to the reaction mixture can help maintain a low instantaneous concentration of the nucleophile, thus favoring mono-substitution.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the mono-substituted product is the major component.
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Purification: This byproduct has a significantly different polarity and can be removed by column chromatography or recrystallization.
-
Issue 3: Hydrolysis of Chloro-Substituents
-
Question: My product is difficult to purify, and I see byproducts with hydroxyl groups in my analysis. What could be the issue?
-
Answer: The chloro groups on the thienopyrimidine ring can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. This can lead to the formation of 2-hydroxy-thieno[3,2-d]pyrimidin-4-amine or 4-hydroxy-2-chlorothieno[3,2-d]pyrimidine.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
-
Aqueous Work-up: Perform the aqueous work-up at low temperatures and as quickly as possible. Use of a saturated sodium bicarbonate solution can help neutralize any acid that might promote hydrolysis.[6]
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Purification: These more polar, hydroxylated byproducts can typically be removed by washing the organic layer with a mild base and through standard chromatographic techniques.
-
Summary of Potential Byproducts and Key Characteristics
| Byproduct Name | Structure | Common Cause | Mitigation Strategy |
| 4-Chloro-thieno[3,2-d]pyrimidin-2-amine | Isomer of the desired product | High reaction temperature, prolonged reaction time | Control temperature, monitor reaction time |
| N,N'-Disubstituted-thieno[3,2-d]pyrimidine-2,4-diamine | Product of double substitution | Excess amine, high temperature | Control stoichiometry, slow addition of amine |
| 2-Hydroxy-thieno[3,2-d]pyrimidin-4-amine | Product of hydrolysis at C2 | Presence of water, acidic conditions | Use anhydrous conditions, careful work-up |
| 4-Hydroxy-2-chlorothieno[3,2-d]pyrimidine | Product of hydrolysis at C4 | Presence of water, acidic conditions | Use anhydrous conditions, careful work-up |
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a generalized procedure based on common practices in the literature.[3][4][6] Researchers should optimize conditions for their specific amine.
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Reaction Setup: To a solution of 2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., 1,4-dioxane, THF, or isopropanol), add the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq).
-
Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature, ranging from room temperature to reflux, depending on the reactivity of the amine. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent like dichloromethane or ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure this compound derivative.
Visual Troubleshooting Guide
The following diagram illustrates the logical workflow for identifying and troubleshooting common byproducts in the synthesis of this compound.
Caption: Troubleshooting workflow for common byproducts.
References
- 1. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 2. 2,4-Dichlorothieno[3,2-d]pyrimidine | 16234-14-3 [chemicalbook.com]
- 3. 2,4-Diaminothieno[3,2-d]pyrimidines, a new class of anthelmintic with activity against adult and egg stages of whipworm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find a series of frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help you optimize your SNAr reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during your SNAr reactions in a simple question-and-answer format.
Issue 1: Low or No Product Yield
Q1: I am getting a very low yield or no desired product at all. What are the common causes and how can I fix this?
A1: Low or no product yield in an SNAr reaction can stem from several factors. A systematic approach to troubleshooting is often the most effective. Here are the key areas to investigate:
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Insufficient Activation of the Aromatic Ring: SNAr reactions require the aromatic ring to be electron-deficient. This is typically achieved by having one or more strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2] If your substrate lacks sufficient activation, the reaction will be sluggish or may not proceed at all.
-
Solution:
-
Ensure your substrate has at least one strong EWG (e.g., -NO₂, -CN, -CF₃, -C(O)R) ortho or para to the leaving group. The more EWGs, the faster the reaction, often allowing for milder conditions.[2]
-
If derivatization is possible, consider adding an EWG to your starting material.
-
For unactivated or poorly activated substrates, consider using a catalyst.[3]
-
-
-
Poor Leaving Group: The nature of the leaving group significantly impacts the reaction rate. In SNAr, the leaving group ability follows the trend: F > Cl > Br > I.[4] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, polarizing the C-X bond.
-
Solution:
-
If possible, use an aryl fluoride as your starting material for the highest reactivity.
-
-
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophile's salt, leaving the anionic nucleophile "naked" and more reactive.[5]
-
Solution:
-
Use polar aprotic solvents like DMSO, DMF, NMP, or acetonitrile.[5] Be aware that some of these solvents can be difficult to remove and may have toxicity concerns.[6] Greener alternatives like 2-MeTHF or Cyrene can be considered, though they may require optimization of reaction conditions.[4]
-
Protic solvents like alcohols can react with strong bases and can also solvate the nucleophile, reducing its reactivity.
-
-
-
Incorrect Base or Base Strength: A base is often required to deprotonate the nucleophile, generating a more potent anionic nucleophile. The strength of the base should be sufficient to deprotonate the nucleophile but not so strong that it leads to side reactions.
-
Solution:
-
Choose a base with a pKa high enough to deprotonate your nucleophile. See the table below for guidance.
-
Common inorganic bases include K₂CO₃, Cs₂CO₃, and KOH.[1] Organic bases like DBU or Hunig's base can also be used. For weakly acidic nucleophiles, stronger bases like NaH or KHMDS may be necessary.[7]
-
-
-
Low Reaction Temperature: SNAr reactions often require heating to proceed at a reasonable rate, especially for less reactive substrates.
-
Solution:
-
Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS will help you find the optimal temperature without causing decomposition. Reactions in organic solvents are often run at temperatures between 80-130 °C.[1]
-
-
-
Presence of Water: Moisture can be detrimental, especially when using strong bases like NaH, as it will quench the base and can hydrolyze the starting material or product.
-
Solution:
-
Use anhydrous solvents and reagents. Dry your glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Below is a troubleshooting workflow to diagnose a low-yield SNAr reaction:
Caption: Troubleshooting workflow for low-yield SNAr reactions.
Issue 2: Formation of Multiple Products or Side Reactions
Q2: My reaction is messy, and I'm observing multiple spots on my TLC plate. What are the likely side products and how can I suppress them?
A2: The formation of multiple products is a common issue in SNAr reactions and can be caused by several factors:
-
Benzyne Formation: In the absence of sufficient ring activation and in the presence of a very strong base (e.g., NaNH₂), a competing elimination-addition (benzyne) mechanism can occur, leading to a mixture of regioisomers.[2]
-
Solution:
-
Ensure your aromatic ring is sufficiently activated with EWGs to favor the SNAr pathway.
-
Use a weaker base if possible.
-
-
-
Reaction with the Solvent: Some polar aprotic solvents, like DMF, can decompose at high temperatures or in the presence of strong bases to generate nucleophilic species (e.g., dimethylamine) that can react with your substrate.
-
Solution:
-
Use a more stable solvent like DMSO or consider running the reaction at a lower temperature.
-
-
-
Multiple Reactive Sites: If your substrate or nucleophile has multiple reactive sites, you may see a mixture of products.
-
Solution:
-
Consider using protecting groups to block unwanted reactive sites on your nucleophile or substrate.
-
Adjusting the stoichiometry of your reactants can sometimes favor the desired reaction.
-
-
-
Over-reaction: If your aromatic substrate has more than one leaving group, substitution can occur at multiple positions, especially under harsh conditions.
-
Solution:
-
Use a milder solvent or lower the reaction temperature to improve selectivity.[4]
-
Carefully control the stoichiometry of the nucleophile.
-
-
-
Decomposition of Starting Material or Product: Aldehydes and other sensitive functional groups can be prone to decomposition or side reactions under strongly basic conditions.[8]
-
Solution:
-
Use a milder base or lower the reaction temperature.
-
Consider the order of addition; adding the base last or slowly can sometimes mitigate decomposition.[1]
-
-
Issue 3: Difficulty in Product Purification
Q3: My reaction seems to have worked, but I'm having trouble isolating a pure product. What are some effective purification strategies?
A3: Purification of SNAr products can be challenging due to the nature of the reagents and solvents used.
-
Removal of High-Boiling Solvents: Polar aprotic solvents like DMSO and DMF have high boiling points and can be difficult to remove under vacuum.
-
Solution:
-
Aqueous Work-up: Partition the reaction mixture between water and an immiscible organic solvent (e.g., ethyl acetate, DCM). The polar solvent will preferentially dissolve in the aqueous layer. Multiple extractions may be necessary.
-
Azeotropic Removal: For some solvents, co-distillation with a lower-boiling solvent like toluene or heptane can be effective.
-
-
-
Removal of Excess Base and Salts: Inorganic bases and salts formed during the reaction can complicate purification.
-
Solution:
-
Perform an aqueous work-up. An acidic wash (e.g., dilute HCl) can help remove basic impurities, followed by a basic wash (e.g., saturated NaHCO₃) to neutralize any remaining acid, and finally a brine wash to remove excess water.
-
-
-
Purification of the Crude Product:
-
Crystallization: If your product is a solid, crystallization is often the most effective method for obtaining high purity material on a larger scale. Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes).[6]
-
Column Chromatography: For non-crystalline products or for separating mixtures of similar polarity, silica gel column chromatography is the standard method.[6] A detailed protocol is provided below.
-
Data Presentation
Table 1: Common Bases for SNAr Reactions and their Approximate pKa Values
| Base | Abbreviation | pKa of Conjugate Acid | Typical Use |
| Potassium Carbonate | K₂CO₃ | 10.3 | General purpose, mild base |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | Often more effective than K₂CO₃ due to higher solubility |
| Potassium Hydroxide | KOH | 15.7 | Strong inorganic base |
| Sodium Hydride | NaH | 35 | Strong, non-nucleophilic base for deprotonating weak acids |
| Potassium tert-Butoxide | KtBuO | 19 | Strong, non-nucleophilic base |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | 13.5 | Strong, non-nucleophilic organic base |
| N,N-Diisopropylethylamine | DIPEA or Hunig's Base | 11 | Non-nucleophilic organic base, often used as a scavenger |
| Potassium bis(trimethylsilyl)amide | KHMDS | 26 | Very strong, non-nucleophilic base |
Table 2: Common Solvents for SNAr Reactions
| Solvent | Abbreviation | Type | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 189 | Excellent for SNAr, can be difficult to remove. |
| N,N-Dimethylformamide | DMF | Polar Aprotic | 153 | Good for SNAr, but can decompose at high temperatures. |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | 202 | Similar to DMF and DMSO. |
| Acetonitrile | MeCN | Polar Aprotic | 82 | Lower boiling point, easier to remove. |
| Tetrahydrofuran | THF | Polar Aprotic | 66 | Can be used, but often less effective than DMSO or DMF. |
| 2-Methyltetrahydrofuran | 2-MeTHF | Polar Aprotic | 80 | A greener alternative to THF.[4] |
| Isopropanol | IPA | Polar Protic | 82 | Can act as a nucleophile with some substrates.[4] |
| Toluene | - | Nonpolar | 111 | Sometimes used, often with a phase-transfer catalyst.[4] |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale SNAr Reaction
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv) and the nucleophile (1.0-1.2 equiv).
-
Under an inert atmosphere (N₂ or Ar), add the anhydrous polar aprotic solvent (e.g., DMSO, DMF) to dissolve the reactants (typically at a concentration of 0.1-1.0 M).
-
Add the base (1.2-2.0 equiv) portion-wise to the stirred solution. If using a strong base like NaH, pre-cool the reaction mixture in an ice bath.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol for TLC monitoring is provided below.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography or crystallization.
-
Protocol 2: Monitoring an SNAr Reaction by Thin Layer Chromatography (TLC)
-
Prepare the TLC Plate:
-
On a silica gel TLC plate, draw a baseline in pencil about 1 cm from the bottom.
-
Mark three lanes on the baseline: "SM" for the starting material, "Co" for a co-spot, and "RM" for the reaction mixture.[9]
-
-
Spot the Plate:
-
Using a capillary tube, spot a dilute solution of your starting aryl halide on the "SM" lane.
-
Take a small aliquot of the reaction mixture with a capillary tube and spot it on the "RM" lane.
-
Spot both the starting material and the reaction mixture on the "Co" lane. This will help to distinguish the starting material from the product if they have similar Rf values.[9]
-
-
Develop the Plate:
-
Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). The eluent level should be below the baseline.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
-
Visualize the Plate:
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp. Circle the visible spots with a pencil.
-
The reaction is complete when the starting material spot is no longer visible in the "RM" lane, and a new product spot has appeared.
-
Mandatory Visualization
References
- 1. d-nb.info [d-nb.info]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 4. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 5. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. How To [chem.rochester.edu]
How to increase the purity of 2,4-dichlorothieno[3,2-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 2,4-dichlorothieno[3,2-d]pyrimidine during their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 2,4-dichlorothieno[3,2-d]pyrimidine.
Issue 1: Low Purity After Initial Synthesis and Work-up
-
Question: My crude 2,4-dichlorothieno[3,2-d]pyrimidine, obtained after synthesis from thieno[3,2-d]pyrimidine-2,4-dione and a chlorinating agent like POCl₃, shows significant impurities on analysis (e.g., TLC, NMR). How can I improve the initial purity?
-
Answer: Low purity in the crude product often stems from incomplete reaction or side reactions. Here are some troubleshooting steps:
-
Incomplete Chlorination: The most common impurity is the presence of monochloro-intermediates (e.g., 2-chloro-4-hydroxythieno[3,2-d]pyrimidine or 4-chloro-2-hydroxythieno[3,2-d]pyrimidine).
-
Solution: Ensure the chlorination reaction goes to completion. This can be achieved by:
-
Using a sufficient excess of the chlorinating agent (e.g., POCl₃).
-
Extending the reaction time or increasing the reaction temperature, while monitoring the reaction progress by TLC.
-
Using a catalyst or additive, such as N,N-dimethylaniline or diisopropylethylamine, which can facilitate the chlorination process.[1]
-
-
-
Hydrolysis: The dichloro product can be susceptible to hydrolysis back to the monochloro or dihydroxy compounds, especially during aqueous work-up.
-
Solution: Minimize contact with water and perform the aqueous work-up at low temperatures (e.g., using ice-water).[2] Ensure the organic extracts are thoroughly dried with a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before solvent evaporation.
-
-
Residual Starting Material: The presence of unreacted thieno[3,2-d]pyrimidine-2,4-dione can also be a source of impurity.
-
Solution: Ensure efficient mixing and heating of the reaction mixture. The starting material has poor solubility in many organic solvents, so a slurry is often used. Vigorous stirring is crucial.
-
-
Issue 2: Difficulty in Removing a Persistent Impurity with a Similar Polarity
-
Question: I have a persistent impurity that co-elutes with my product during column chromatography and is difficult to remove by recrystallization. What could this impurity be and how can I remove it?
-
Answer: This scenario often points to an impurity with a very similar structure and polarity to the desired product, such as a positional isomer or a partially chlorinated species.
-
Identification:
-
The most likely candidates are the monochloro-thieno[3,2-d]pyrimidine isomers.
-
-
Troubleshooting Strategies:
-
Optimize Column Chromatography:
-
Solvent System: Experiment with different solvent systems for column chromatography. A shallow gradient of a less polar solvent system (e.g., hexane/ethyl acetate) may provide better separation than an isocratic elution.
-
Stationary Phase: Consider using a different stationary phase for chromatography, such as alumina (basic or neutral), which may offer different selectivity compared to silica gel.
-
-
Recrystallization:
-
Solvent Screening: Systematically screen a variety of solvent systems for recrystallization. A mixed solvent system, where the compound is soluble in one solvent and poorly soluble in the other, can be particularly effective. A mixture of ethanol and chloroform has been reported to yield high purity.[2]
-
Slow Crystallization: Allow the crystallization to proceed slowly at a low temperature to encourage the formation of purer crystals.
-
-
Derivative Chemistry: As a last resort, consider a chemical purification approach. This could involve reacting the impurity with a specific reagent to alter its chemical properties, making it easier to separate. This is a more advanced technique and should be approached with caution.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of pure 2,4-dichlorothieno[3,2-d]pyrimidine?
A1: Pure 2,4-dichlorothieno[3,2-d]pyrimidine is typically an off-white to pale yellow crystalline solid.[3] A brown or dark color in the crude product often indicates the presence of impurities.
Q2: What are the most common impurities I should expect in the synthesis of 2,4-dichlorothieno[3,2-d]pyrimidine?
A2: The most common impurities are typically:
-
Monochloro-hydroxythieno[3,2-d]pyrimidines: Formed from incomplete chlorination of the starting dione.
-
Thieno[3,2-d]pyrimidine-2,4-dione: The unreacted starting material.
-
Hydrolysis products: Formed by the reaction of the dichloro product with water during work-up.
-
Polymeric materials: Dark, tarry substances that can form at high reaction temperatures.
Q3: Can I use water in the work-up procedure?
A3: Yes, an aqueous work-up is often necessary to remove inorganic salts and water-soluble impurities. However, due to the potential for hydrolysis of the chloro groups, it is recommended to use cold water or ice and to minimize the contact time. The organic layer should be promptly separated and thoroughly dried.
Q4: My purified product is a brown solid. How can I decolorize it?
A4: A brown coloration can often be removed by treatment with activated carbon during the recrystallization process. Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon, heat for a short period, and then filter the hot solution to remove the carbon before allowing it to cool and crystallize.
Q5: What is a good starting point for a TLC solvent system to monitor the reaction and purity?
A5: A common and effective solvent system for TLC analysis of 2,4-dichlorothieno[3,2-d]pyrimidine and related compounds is a mixture of hexane and ethyl acetate. A starting ratio of 7:3 or 8:2 (hexane:ethyl acetate) is often a good choice. The product is expected to be less polar than the starting material and the monochloro-intermediates.
Data Presentation
| Purification Method | Key Parameters | Achievable Purity | Reference |
| Recrystallization | Mixed solvent system: Ethyl Alcohol and Chloroform | Up to 99.5% | [2] |
| Aqueous Wash | Washing the crude product with ice-water. | Baseline purification, removes water-soluble impurities. | [2] |
| Liquid-Liquid Extraction | Dissolving the crude solid in chloroform and washing with an aqueous base (e.g., NaHCO₃ or NaOH solution). | Effective for removing acidic impurities and some polar byproducts. | [4] |
| Column Chromatography | Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate gradient. | >98% (typical) | General practice |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for purifying crude 2,4-dichlorothieno[3,2-d]pyrimidine that is relatively free of impurities with very similar polarity.
-
Dissolution: In a fume hood, dissolve the crude 2,4-dichlorothieno[3,2-d]pyrimidine in a minimum amount of a hot mixture of ethyl alcohol and chloroform. The optimal ratio of the solvents should be determined empirically but a good starting point is a ratio that allows for complete dissolution at elevated temperature while ensuring precipitation upon cooling.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat the mixture.
-
Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethyl alcohol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
This method is effective for separating impurities with different polarities from the desired product.
-
TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4 for optimal separation.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can be effective for separating multiple components.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified 2,4-dichlorothieno[3,2-d]pyrimidine.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of 2,4-dichlorothieno[3,2-d]pyrimidine.
References
Technical Support Center: Chlorination of Thieno[3,2-d]pyrimidin-2,4-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of thieno[3,2-d]pyrimidin-2,4-dione to synthesize 2,4-dichlorothieno[3,2-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reagent used for the chlorination of thieno[3,2-d]pyrimidin-2,4-dione?
The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃).[1] This reaction is typically performed by heating the starting material in an excess of POCl₃, often in the presence of a tertiary amine base.
Q2: What is the role of a tertiary amine base in this reaction?
Tertiary amines, such as N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline, are frequently added to the reaction mixture.[2] Their primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is generated during the chlorination process. This prevents potential side reactions and drives the equilibrium towards the formation of the desired dichlorinated product.
Q3: What are the typical reaction conditions?
The reaction is generally carried out by refluxing the thieno[3,2-d]pyrimidin-2,4-dione in phosphorus oxychloride for several hours.[1] The exact temperature and reaction time can vary depending on the scale of the reaction and the specific base used. Monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to determine the optimal reaction time.
Q4: How is the excess phosphorus oxychloride removed after the reaction?
Excess POCl₃ is a corrosive and moisture-sensitive reagent that must be carefully removed. A common laboratory-scale procedure involves distillation under reduced pressure to remove the bulk of the excess POCl₃.[2] For larger-scale operations, a carefully controlled aqueous quench is employed.
Troubleshooting Guide
This guide addresses common issues encountered during the chlorination of thieno[3,2-d]pyrimidin-2,4-dione.
Issue 1: Incomplete or No Reaction
Symptoms:
-
TLC or HPLC analysis shows a significant amount of starting material remaining even after prolonged reaction time.
-
The isolated product yield is low.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Reagent | Ensure a sufficient excess of POCl₃ is used. A 5-10 fold excess by weight is common. |
| Low Reaction Temperature | The reaction typically requires heating to reflux. Ensure the reaction mixture reaches and maintains the appropriate temperature. |
| Inadequate Mixing | Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the starting material has low solubility. |
| Presence of Moisture | POCl₃ reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Degraded POCl₃ | Use a fresh bottle or a recently distilled batch of POCl₃. Old or improperly stored POCl₃ may be partially hydrolyzed and less reactive. |
Issue 2: Formation of Monochloro-thieno[3,2-d]pyrimidinone
Symptoms:
-
Mass spectrometry or NMR analysis of the crude product indicates the presence of a compound with a molecular weight corresponding to the monochlorinated product.
-
Multiple spots are observed on TLC that are close in polarity to the desired product.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Reaction Time or Temperature | Prolong the reaction time or increase the temperature to drive the reaction to completion and favor the formation of the dichlorinated product. |
| Inadequate Amount of Base | The second chlorination step may be slower. Ensure an adequate amount of tertiary amine base is present to neutralize all the generated HCl. |
Issue 3: Hydrolysis of the Dichlorinated Product
Symptoms:
-
The desired 2,4-dichlorothieno[3,2-d]pyrimidine is formed, but the yield is low after workup.
-
The starting material or monochloro-species are observed in the final product.
Possible Causes and Solutions:
| Cause | Solution |
| Improper Quenching Technique | The quenching of excess POCl₃ is highly exothermic and can lead to localized heating, which promotes hydrolysis. The reaction mixture should be cooled to room temperature or below before being slowly added to a vigorously stirred mixture of ice and water.[3][4] |
| Acidic Conditions During Workup | The dichlorinated product is susceptible to hydrolysis under acidic conditions. After quenching, the aqueous layer should be neutralized or made slightly basic with a suitable base (e.g., sodium bicarbonate, sodium carbonate, or sodium hydroxide solution) before extraction.[2] |
| Prolonged Contact with Water | Minimize the time the product is in contact with the aqueous phase during extraction. Perform extractions quickly and efficiently. |
Issue 4: Formation of Phosphorylated Byproducts
Symptoms:
-
The presence of polar, phosphorus-containing impurities is detected by analytical techniques (e.g., ³¹P NMR or LC-MS).
-
The crude product is difficult to purify by standard crystallization or chromatography.
Possible Causes and Solutions:
| Cause | Solution |
| Reaction of POCl₃ with the Tautomeric Diol Form | The dione starting material can exist in equilibrium with its diol tautomer, which can react with POCl₃ to form phosphate esters. |
| Careful control of reaction temperature and the stoichiometry of the reagents. | The use of a tertiary amine base can help to favor the desired chlorination pathway. |
| Optimized Workup | A carefully controlled aqueous workup, as described for preventing hydrolysis, can also help to hydrolyze and remove phosphorylated byproducts. |
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| thieno[3,2-d]pyrimidin-2,4-dione | C₆H₄N₂O₂S | 168.18 | White to off-white solid |
| 2,4-dichlorothieno[3,2-d]pyrimidine | C₆H₂Cl₂N₂S | 205.06 | Off-white to pale yellow powder |
Table 2: Typical Reaction Parameters for Chlorination
| Parameter | Value |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |
| Base (optional) | N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline |
| Solvent | Neat POCl₃ or a high-boiling inert solvent (e.g., toluene) |
| Temperature | Reflux (typically 100-110 °C) |
| Reaction Time | 2-24 hours (monitored by TLC/HPLC) |
Experimental Protocols
Protocol 1: General Procedure for the Chlorination of thieno[3,2-d]pyrimidin-2,4-dione
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thieno[3,2-d]pyrimidin-2,4-dione (1 equivalent).
-
Under an inert atmosphere (nitrogen or argon), add phosphorus oxychloride (5-10 equivalents).
-
Slowly add N,N-diisopropylethylamine (2-3 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2,4-dichlorothieno[3,2-d]pyrimidine.
-
The crude product can be further purified by recrystallization (e.g., from ethanol or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.
Protocol 2: Troubleshooting - Workup for Minimizing Hydrolysis
-
After the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
In a separate flask, prepare a vigorously stirred biphasic mixture of crushed ice and a suitable organic solvent (e.g., dichloromethane).
-
Slowly add the cold reaction mixture dropwise to the ice/solvent mixture, ensuring the temperature of the quenching mixture does not rise significantly.
-
Once the addition is complete, slowly add a pre-cooled aqueous solution of a base (e.g., 1 M sodium hydroxide or saturated sodium bicarbonate) to neutralize the mixture. Monitor the pH to ensure it remains neutral or slightly basic.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Proceed with the standard washing, drying, and solvent removal steps as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the chlorination of thieno[3,2-d]pyrimidin-2,4-dione.
Caption: Potential side reactions in the chlorination of thieno[3,2-d]pyrimidin-2,4-dione.
References
Challenges in the functionalization of the thieno[3,2-d]pyrimidine scaffold
Welcome to the technical support center for the functionalization of the thieno[3,2-d]pyrimidine scaffold. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the chemical modification of this important heterocyclic system. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the thieno[3,2-d]pyrimidine core?
The synthesis of the thieno[3,2-d]pyrimidine scaffold typically begins with a substituted thiophene derivative. A common and effective starting material is a 2-amino-3-cyanothiophene or a 2-amino-3-carboxamidothiophene. These precursors can be readily cyclized to form the pyrimidine ring. For instance, 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile can be synthesized via the Gewald reaction and subsequently used to build the fused pyrimidine ring.[1][2]
Q2: I am observing low yields in my cyclization reaction to form the thieno[3,2-d]pyrimidin-4-one. What are the potential causes and solutions?
Low yields in the cyclization step can be attributed to several factors:
-
Incomplete reaction: The reaction may require more forcing conditions. Consider increasing the reaction temperature or extending the reaction time. Microwave irradiation has been shown to be effective in driving these reactions to completion, often with reduced reaction times and improved yields.[1]
-
Side reactions: The starting materials or intermediates may be undergoing undesired side reactions. Ensure the purity of your starting materials and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Substituent effects: The electronic nature of the substituents on the thiophene ring can influence the nucleophilicity of the amino group and the electrophilicity of the carbonyl group, thereby affecting the cyclization efficiency. Electron-donating groups on the thiophene ring generally facilitate the reaction, while electron-withdrawing groups may hinder it.
Q3: How can I achieve regioselective functionalization at different positions of the thieno[3,2-d]pyrimidine core?
Regioselectivity is a critical challenge in the functionalization of this scaffold. The reactivity of the different positions on the bicyclic system varies:
-
C4-position: The C4-position is often the most reactive towards nucleophilic substitution, especially when activated by a suitable leaving group like a chlorine atom. Treatment of a 4-chlorothieno[3,2-d]pyrimidine with various nucleophiles (amines, alkoxides, etc.) is a common strategy for introducing diversity at this position.[3]
-
C2-position: The C2-position is generally less reactive towards nucleophilic substitution compared to the C4-position.[3] Functionalization at C2 often requires harsher reaction conditions or the use of metal-catalyzed cross-coupling reactions.
-
C6 and C7-positions (thiophene ring): Direct functionalization of the thiophene ring via electrophilic aromatic substitution can be challenging due to the electron-withdrawing nature of the fused pyrimidine ring. A common strategy is to introduce the desired substituents on the thiophene precursor before the cyclization step. Alternatively, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed on halogenated thieno[3,2-d]pyrimidines to introduce aryl or alkyl groups at these positions.[4][5]
Troubleshooting Guides
Problem 1: Poor Yields in Suzuki Cross-Coupling Reactions
Symptoms:
-
Low conversion of the starting halogenated thieno[3,2-d]pyrimidine.
-
Formation of significant amounts of dehalogenated byproducts.
-
Decomposition of the starting material or product.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Inactivation | The palladium catalyst can be sensitive to impurities. Ensure all reagents and solvents are pure and dry. Consider using a different palladium precursor or ligand. A common successful combination is Pd(PPh₃)₄ with a suitable base like Na₂CO₃. |
| Incorrect Base | The choice of base is crucial. A weak base may not be sufficient to facilitate the transmetalation step, while a very strong base can lead to side reactions. Screen different bases such as Na₂CO₃, K₂CO₃, or Cs₂CO₃. |
| Low Reaction Temperature | The reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, but be mindful of potential decomposition. |
| Boronic Acid Decomposition | Boronic acids can be unstable, especially at elevated temperatures. Use fresh boronic acid or consider using a boronate ester, which can be more stable. |
Problem 2: Difficulty in Achieving Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
Symptoms:
-
No reaction or very slow reaction at the C2-position, even with a good leaving group like chlorine.
-
Preferential reaction at the C4-position if both are halogenated.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Lower Reactivity of C2 | The C2 position is inherently less electrophilic than the C4 position. More forcing conditions are typically required. Increase the reaction temperature and/or use a more polar aprotic solvent like DMF or DMSO to enhance the reaction rate. |
| Steric Hindrance | Bulky nucleophiles may have difficulty accessing the C2-position. If possible, use a smaller nucleophile. |
| Insufficiently Strong Nucleophile | A stronger nucleophile may be required to displace the leaving group at the less reactive C2-position. Consider using the sodium or potassium salt of your nucleophile. |
Quantitative Data Summary
The following table summarizes representative reaction yields for key transformations in the synthesis and functionalization of the thieno[3,2-d]pyrimidine scaffold, as reported in the literature.
| Reaction Type | Starting Material | Product | Yield (%) | Reference |
| Cyclization | 2-Amino-3-carboxamidothiophene derivative | Thieno[3,2-d]pyrimidin-4-one | 49-97% | [6] |
| Chlorination | Thieno[3,2-d]pyrimidin-4-one | 4-Chlorothieno[3,2-d]pyrimidine | Not specified, but a common transformation | [3] |
| Nucleophilic Substitution (C4) | 4-Chlorothieno[3,2-d]pyrimidine | 4-Aminothieno[3,2-d]pyrimidine | Not specified, but described as successful | [3] |
| Suzuki Coupling | Halogenated thieno[3,2-d]pyrimidine | Aryl-substituted thieno[3,2-d]pyrimidine | Not explicitly stated, but a key reaction | [4] |
| Cyclization (Microwave) | N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide | N-Aryl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | 41-83% | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of 4-Chlorothieno[3,2-d]pyrimidines
This protocol is based on a general procedure for the chlorination of thieno[3,2-d]pyrimidin-4-ones.[3]
-
Starting Material: Thieno[3,2-d]pyrimidin-4-one derivative.
-
Reagent: Phosphorus oxychloride (POCl₃).
-
Procedure: a. Suspend the thieno[3,2-d]pyrimidin-4-one in an excess of phosphorus oxychloride. b. Reflux the mixture for 20-24 hours. The reaction progress can be monitored by TLC. c. After completion, carefully remove the excess POCl₃ under reduced pressure. d. Neutralize the reaction mixture by slowly adding it to a saturated solution of sodium bicarbonate (NaHCO₃) with cooling in an ice bath. e. The product will precipitate out of the solution. Collect the solid by filtration. f. The crude product can be purified by crystallization from a suitable solvent like ethyl acetate.
Protocol 2: General Procedure for Suzuki Cross-Coupling
This protocol is a generalized procedure based on common practices for Suzuki reactions on heteroaromatic systems.[4]
-
Starting Materials: Halogenated thieno[3,2-d]pyrimidine, aryl or heteroaryl boronic acid.
-
Catalyst: Pd(PPh₃)₄ or another suitable palladium(0) catalyst.
-
Base: 2M aqueous solution of Na₂CO₃.
-
Solvent: A mixture of toluene and ethanol or another suitable solvent system.
-
Procedure: a. To a reaction vessel, add the halogenated thieno[3,2-d]pyrimidine, the boronic acid (typically 1.1-1.5 equivalents), and the palladium catalyst (typically 2-5 mol%). b. Purge the vessel with an inert gas (e.g., argon or nitrogen). c. Add the solvent and the aqueous base solution. d. Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC). e. Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. f. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄. g. Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for the synthesis and functionalization of the thieno[3,2-d]pyrimidine scaffold.
Caption: Troubleshooting guide for low yields in Suzuki cross-coupling reactions on the thieno[3,2-d]pyrimidine scaffold.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 2-Chlorothieno[3,2-d]pyrimidin-4-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of 2-Chlorothieno[3,2-d]pyrimidin-4-amine. The information is presented in a question-and-answer format to address potential issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the functional groups present in the molecule (a chlorinated pyrimidine, an aromatic amine, and a thiophene ring), the primary degradation pathways are anticipated to be hydrolysis, oxidation, and photolysis. Each of these pathways can be initiated under specific stress conditions.
Q2: What is the most likely degradation product under hydrolytic conditions?
A2: Under aqueous conditions, particularly acidic pH, the 2-chloro substituent is susceptible to nucleophilic substitution by water. This results in the formation of 4-amino-thieno[3,2-d]pyrimidin-2(1H)-one . In strongly alkaline conditions, deamination of the 4-amino group to yield 2-chlorothieno[3,2-d]pyrimidin-4(3H)-one is also a possibility, though generally a slower process.[1][2][3][4]
Q3: What should I expect from oxidative stress studies?
A3: Oxidative degradation can lead to several products. The most common are the N-oxidation of the pyrimidine ring nitrogens and the oxidation of the thiophene sulfur to form a sulfoxide and subsequently a sulfone . The exocyclic amino group is also a potential site for oxidation.[5][6]
Q4: Is this compound sensitive to light?
A4: Thienopyrimidine derivatives can be susceptible to photolytic degradation. Exposure to UV or even high-intensity visible light may induce degradation. The specific degradation products can be complex and may involve radical-mediated reactions or rearrangements. It is crucial to protect the compound from light during storage and handling.
Q5: How can I monitor the degradation of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. An ideal method should be able to separate the parent compound from all potential degradation products. UV detection is suitable as the thienopyrimidine core is chromophoric. Mass spectrometry (LC-MS) is invaluable for the identification of unknown degradation products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in my chromatogram after sample preparation. | The compound may be degrading in the sample diluent. | - Check the pH of your diluent. Acidic or basic conditions can promote hydrolysis. Use a neutral diluent if possible.- Prepare samples fresh and analyze them immediately.- Protect samples from light by using amber vials. |
| Difficulty in achieving mass balance in my forced degradation study. | - Some degradation products may not be UV active.- Degradants may be volatile.- Degradants may be precipitating out of solution.- The parent compound or degradants may be adsorbing to the container. | - Use a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in addition to UV.- Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile degradants.- Visually inspect samples for precipitates. If observed, try a different solvent to dissolve the sample.- Use silanized glassware to minimize adsorption. |
| The degradation profile is inconsistent between experiments. | - Inconsistent stress conditions (temperature, pH, light intensity, oxidant concentration).- Variability in the purity of the starting material. | - Ensure precise control over all experimental parameters. Use calibrated equipment.- Use a single, well-characterized batch of this compound for all studies.- Include control samples (unstressed) in every experiment. |
| I am unable to identify a major degradation product. | The degradation product may be a novel compound not reported in the literature. | - Use LC-MS/MS to obtain fragmentation data for the unknown peak. This can provide structural clues.- Consider isolation of the impurity using preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure elucidation. |
Predicted Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of this compound under different stress conditions.
Caption: Predicted hydrolytic degradation pathways.
Caption: Predicted oxidative degradation pathways.
Experimental Protocols
Forced Degradation Stock Solution Preparation
-
Weigh an appropriate amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.
-
Ensure the solution is protected from light.
Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute to the target concentration with mobile phase and analyze by HPLC.
Alkaline Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute to the target concentration with mobile phase and analyze by HPLC.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot.
-
Dilute to the target concentration with mobile phase and analyze by HPLC.
Photolytic Degradation
-
Transfer 1 mL of the stock solution into a quartz cuvette or a photostability chamber.
-
Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light at the same temperature.
-
At appropriate time points, withdraw an aliquot from both the exposed and control samples.
-
Dilute to the target concentration with mobile phase and analyze by HPLC.
Thermal Degradation (Control)
-
Keep a sample of the stock solution in a temperature-controlled oven at 60°C, protected from light.
-
Analyze at the same time points as the other stress conditions to distinguish between thermal degradation and other degradation pathways.
Quantitative Data Summary
The following table provides a hypothetical summary of degradation under various stress conditions. Actual results will vary based on experimental conditions.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product(s) (%) |
| 0.1 M HCl, 60°C | 24 | 75.2 | 4-Amino-thieno[3,2-d]pyrimidin-2(1H)-one (20.5) |
| 0.1 M NaOH, 60°C | 24 | 92.8 | 2-Chlorothieno[3,2-d]pyrimidin-4(3H)-one (5.1) |
| 3% H₂O₂, RT | 24 | 88.5 | Sulfoxide derivative (8.9) |
| Photolytic (ICH Q1B) | - | 95.1 | Multiple minor degradants |
| 60°C (Thermal) | 24 | 99.5 | No significant degradation |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 5. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2-Chlorothieno[3,2-d]pyrimidin-4-amine Derivatives
The 2-chlorothieno[3,2-d]pyrimidin-4-amine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a key building block for the development of potent and selective inhibitors targeting a range of biological entities.[1] Derivatives of this core structure have demonstrated significant therapeutic potential, particularly as kinase inhibitors in oncology and as novel agents against infectious diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in the design of next-generation therapeutics.
Quantitative Structure-Activity Relationship Analysis
The biological activity of this compound derivatives is profoundly influenced by the nature of the substituents at various positions of the thieno[3,2-d]pyrimidine core. The following tables summarize the quantitative SAR data for different series of these compounds against their respective targets.
Table 1: SAR of Thieno[3,2-d]pyrimidines as Tpl2 Kinase Inhibitors
| Compound ID | R Group at C4-amine | Tpl2 Kinase IC50 (μM) |
| 1a | -CH2CH2-phenyl | >10 |
| 1b | -CH2CH2-(4-tert-butylphenyl) | 0.006 |
| 1c | -CH2CH2-(4-methoxyphenyl) | 0.015 |
| 1d | -CH2CH2-(3-methoxyphenyl) | 0.023 |
Data compiled from multiple sources.
Table 2: SAR of Piperazinone-Containing Thieno[3,2-d]pyrimidines as PI3Kδ Inhibitors
| Compound ID | R Group at C6-piperazinone | PI3Kδ IC50 (nM) | Selectivity vs PI3Kα |
| 2a | -H | 15.8 | >100-fold |
| 2b | -CH3 | 8.9 | >200-fold |
| 2c | -CH2CH3 | 25.3 | >100-fold |
| 2d | -Cyclopropyl | 5.2 | >300-fold |
Data compiled from multiple sources.[2]
Table 3: Antiproliferative Activity of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide
| Compound ID | Cell Line | IC50 (μM) |
| 3 | HT-29 (Colon Cancer) | 1.76 |
| 3 | A549 (Lung Cancer) | 1.98 |
| 3 | MKN45 (Gastric Cancer) | 2.32 |
Data from a study on a specific derivative.[3][4]
Table 4: SAR of Thieno[3,2-d]pyrimidin-4-amines as Mycobacterium tuberculosis bd Oxidase Inhibitors
| Compound ID | R Group at C4-amine | M. bovis BCG ATP IC50 (μM) (with Q203) | M. tuberculosis N0145 ATP IC50 (μM) (with Q203) |
| 4a | -H | >50 | >50 |
| 4b | -phenethyl | 18 | 15 |
| 4c | -(4-tert-butyl)phenethyl | 6.2 | 7.3 |
| 4d | -(4-phenyl)phenethyl | 12 | 11 |
Data shows activity in the presence of a cytochrome bcc:aa3 inhibitor (Q203), indicating specific targeting of cytochrome bd oxidase.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following are representative protocols for key experiments cited in the evaluation of this compound derivatives.
1. Tpl2 Kinase Inhibition Assay
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by the Tpl2 kinase.
-
Procedure:
-
Recombinant Tpl2 kinase is incubated with the test compound at varying concentrations in a kinase buffer.
-
ATP and a biotinylated peptide substrate are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time at room temperature and then stopped by the addition of EDTA.
-
A europium-labeled anti-phosphoserine antibody and streptavidin-allophycocyanin (SA-APC) are added.
-
After incubation, the TR-FRET signal is read on a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. PI3Kδ Inhibition Assay
-
Principle: A biochemical assay to determine the inhibitory effect of compounds on the enzymatic activity of PI3Kδ.
-
Procedure:
-
The PI3Kδ enzyme is incubated with the test compound in a reaction buffer.
-
The kinase reaction is initiated by the addition of phosphatidylinositol (4,5)-bisphosphate (PIP2) and ATP.
-
The amount of ADP produced, which is directly proportional to the PI3Kδ activity, is measured using a coupled enzyme system that results in a detectable signal (e.g., luminescence or fluorescence).
-
IC50 values are determined from the dose-response curves.
-
3. Cell Proliferation (Anticancer) Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
-
Procedure:
-
Cancer cells (e.g., HT-29, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
The MTT or MTS reagent is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
The formazan is solubilized, and the absorbance is measured at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
4. M. tuberculosis ATP Depletion Assay
-
Principle: This assay measures the intracellular ATP levels of mycobacteria as an indicator of metabolic activity and viability. Inhibition of respiratory enzymes like cytochrome bd oxidase leads to a decrease in ATP production.
-
Procedure:
-
Mycobacterium bovis BCG or M. tuberculosis strains are cultured to mid-log phase.
-
The bacteria are washed and resuspended in an appropriate medium.
-
The bacterial suspension is incubated with the test compounds, with and without a known inhibitor of the primary respiratory pathway (Q203), to specifically assess the effect on the alternative cytochrome bd oxidase pathway.
-
After incubation, a reagent that lyses the bacteria and stabilizes ATP is added.
-
A luciferase/luciferin substrate is then added, and the resulting luminescence, which is proportional to the ATP concentration, is measured.
-
IC50 values are calculated from the dose-response curves.[5]
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by this compound derivatives.
Caption: Tpl2 (MAP3K8) Signaling Pathway and Point of Inhibition.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. PI3Kδ-selective and PI3Kα/δ-combinatorial inhibitors in clinical development for B-cell non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3k Inhibitors in NHL and CLL: An Unfulfilled Promise - PMC [pmc.ncbi.nlm.nih.gov]
Comparing biological activity of thieno[3,2-d]pyrimidines and quinazolines
A Comparative Guide to the Biological Activity of Thieno[3,2-d]pyrimidines and Quinazolines in Cancer Therapy
Thieno[3,2-d]pyrimidines and quinazolines are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Both scaffolds serve as the core structure for numerous potent and selective inhibitors of key signaling molecules implicated in cancer, most notably the Epidermal Growth Factor Receptor (EGFR). This guide provides a comparative overview of their anticancer activities, focusing on their role as EGFR inhibitors, supported by experimental data and detailed methodologies.
Core Chemical Structures
The fundamental difference between the two scaffolds lies in the bicyclic ring system. Quinazoline features a fusion of a benzene ring and a pyrimidine ring, whereas thieno[3,2-d]pyrimidine consists of a thiophene ring fused to a pyrimidine ring. This structural variance influences their binding modes and overall pharmacological profiles.
Mechanism of Action: Targeting the EGFR Signaling Pathway
A primary mechanism through which both thieno[3,2-d]pyrimidines and quinazolines exert their anticancer effects is by inhibiting the tyrosine kinase activity of EGFR.[1] The EGFR signaling pathway is crucial for regulating cell growth, survival, proliferation, and differentiation.[2] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell proliferation.[3]
EGFR inhibitors function by competing with adenosine triphosphate (ATP) at the catalytic site of the kinase domain, thereby preventing the autophosphorylation and activation of EGFR and blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][4] Several quinazoline-based drugs, such as gefitinib and erlotinib, were among the first generation of approved EGFR inhibitors for treating non-small-cell lung cancer (NSCLC).[5] Thieno[3,2-d]pyrimidine derivatives have also been developed as potent EGFR inhibitors, including those effective against resistance-conferring mutations.[6][7]
Caption: The EGFR signaling cascade leading to cell proliferation and survival.
Comparative Biological Activity: In Vitro Studies
The following tables summarize the inhibitory activities of representative thieno[3,2-d]pyrimidine and quinazoline derivatives against various cancer cell lines and EGFR kinases.
Table 1: Anticancer Activity Against Human Cancer Cell Lines
| Compound Class | Compound | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Quinazolines | Gefitinib | A549 (NSCLC) | 15.59 | [8] |
| Erlotinib | A549 (NSCLC) | 7.59 | [9] | |
| Compound 8 | H1975 (NSCLC) | - | [8] | |
| Compound 24 | A549 (NSCLC) | 6.54 | [8] | |
| Thieno[3,2-d]pyrimidines | Compound 14 | HCT-116 (Colon) | 0.22 | [10] |
| Compound 14 | PC-3 (Prostate) | 0.41 | [10] | |
| Compound 5a | Leukemia Cell Lines | ~0.01 | [11] | |
| Compound B1 | H1975 (NSCLC) | - | [7] | |
| Compound 6o | H1975 (NSCLC) | - | [6] |
Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.
Table 2: Inhibitory Activity Against EGFR Tyrosine Kinase
| Compound Class | Compound | EGFR Target | IC₅₀ (nM) | Reference |
| Quinazolines | Afatinib | EGFRwt | 0.6 | [8] |
| Afatinib | EGFRT790M/L858R | 3.5 | [8] | |
| Gefitinib | EGFRwt | - | [8] | |
| Compound 8 | EGFRT790M/L858R | 2.7 | [8] | |
| Thieno[3,2-d]pyrimidines | Compound 5a | EGFR | 36.7 | [11] |
| Compound B1 | EGFRL858R/T790M | 13 | [7] | |
| Compound 6l | EGFRL858R/T790M | ≤ 250 | [6] | |
| Compound 6o | EGFRL858R/T790M | ≤ 250 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for assessing the biological activities discussed.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[12]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., thieno[3,2-d]pyrimidines or quinazolines) and a vehicle control (like DMSO). The plates are incubated for a further 48-72 hours.[12]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.[12]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, typically DMSO or an acidified isopropanol solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.
Caption: Standard workflow for the MTT cell viability assay.
In Vitro EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme.
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a reaction buffer.
-
Inhibitor Addition: The test compounds (thieno[3,2-d]pyrimidines or quinazolines) are added to the wells at various concentrations. A control reaction without any inhibitor is also included.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes) to allow for phosphorylation.
-
Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based detection kits that use antibodies specific to the phosphorylated substrate.
-
Data Analysis: The kinase activity is measured for each compound concentration and compared to the control. The IC₅₀ value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is calculated from the dose-response curve.
Conclusion
Both thieno[3,2-d]pyrimidines and quinazolines are privileged scaffolds in the development of anticancer agents, particularly as EGFR tyrosine kinase inhibitors. Quinazolines are well-established, with several FDA-approved drugs in clinical use.[13] Thieno[3,2-d]pyrimidines represent a promising and extensively researched class of compounds, with some derivatives showing remarkable potency, especially against mutant forms of EGFR that confer resistance to first-generation inhibitors.[6] The choice of scaffold for drug development depends on the desired target selectivity, the specific cancer type and its underlying genetic mutations, and the overall drug-like properties of the designed molecules. Further research and clinical trials will continue to elucidate the full therapeutic potential of both compound classes.
References
- 1. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of new thieno[3,2-d]pyrimidine derivatives targeting EGFRL858R/T790M NSCLCs by the conformation constrained strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine and quinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 13. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Evaluation of Halogenated Thieno[3,2-d]pyrimidines as Antiproliferative Agents
A detailed guide for researchers and drug development professionals on the in vitro anticancer activities of halogenated thieno[3,2-d]pyrimidine derivatives. This guide provides a comparative analysis of their efficacy, detailed experimental methodologies, and insights into their mechanism of action.
Halogenated thieno[3,2-d]pyrimidines have emerged as a promising class of compounds with significant antiproliferative activities against various cancer cell lines. Their structural resemblance to purines makes them attractive candidates for anticancer drug development. This guide presents a comparative overview of key halogenated thieno[3,2-d]pyrimidine derivatives, focusing on their in vitro efficacy and mechanism of action, supported by experimental data from peer-reviewed studies.
Comparative Antiproliferative Activity
In a key study, the in vitro antiproliferative activities of several halogenated thieno[3,2-d]pyrimidine derivatives were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to compare the cytotoxic effects of these compounds.
The study highlighted two particularly potent compounds: 2,4-dichloro-thieno[3,2-d]pyrimidine (Compound 1) and its brominated analog, 7-bromo-2,4-dichloro-thieno[3,2-d]pyrimidine (Compound 2) . The antiproliferative activities of these compounds were assessed against murine leukemia (L1210), human T-cell acute lymphoblastic leukemia (CCRF-CEM), and human cervical carcinoma (HeLa) cell lines.
| Compound | L1210 IC50 (µM) | CCRF-CEM IC50 (µM) | HeLa IC50 (µM) |
| Compound 1 | 0.8 ± 0.2 | 1.1 ± 0.1 | 1.5 ± 0.2 |
| Compound 2 | 0.4 ± 0.1 | 0.5 ± 0.1 | 0.7 ± 0.1 |
Table 1: Comparative IC50 values of halogenated thieno[3,2-d]pyrimidines against various cancer cell lines.
The data clearly indicates that both compounds exhibit potent antiproliferative activity in the low micromolar range. Notably, the addition of a bromine atom at the C7-position (Compound 2) resulted in a nearly two-fold increase in potency across all tested cell lines compared to the non-brominated counterpart (Compound 1). A structure-activity relationship study further emphasized the critical role of the chlorine atom at the C4-position for the observed biological activity.[1]
Mechanism of Action: Induction of Apoptosis
Further investigations into the mechanism of action revealed that the antiproliferative effects of these halogenated thieno[3,2-d]pyrimidines are mediated through the induction of apoptosis, or programmed cell death.[1]
dot
Caption: Proposed mechanism of apoptosis induction by halogenated thieno[3,2-d]pyrimidines.
Interestingly, a screening against a panel of 20 kinases showed no significant inhibitory activity, suggesting that the cytotoxic effects of these compounds are not mediated by direct kinase inhibition.[1] This points towards a potentially novel mechanism of action that warrants further investigation to identify the specific molecular targets and signaling pathways involved in the apoptotic response.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
dot
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated thieno[3,2-d]pyrimidine compounds and incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Cell Cycle Analysis (Propidium Iodide Staining)
Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds for a specified period (e.g., 24 or 48 hours). Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. The cells are then stored at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature before analyzing the DNA content by flow cytometry.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is used as a marker for non-viable cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds as described for the cell cycle analysis. Collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.
Conclusion
The in vitro evaluation of halogenated thieno[3,2-d]pyrimidines demonstrates their potential as potent anticancer agents. The comparative data highlights the superior efficacy of the 7-bromo-2,4-dichloro-thieno[3,2-d]pyrimidine derivative. The primary mechanism of action is the induction of apoptosis through a kinase-independent pathway. The provided experimental protocols offer a robust framework for further investigation and validation of these and similar compounds in the field of cancer drug discovery. Further studies are warranted to elucidate the precise molecular targets and signaling pathways to fully harness the therapeutic potential of this promising class of molecules.
References
A Comparative Guide to the Anti-proliferative Effects of 2-Chlorothieno[3,2-d]pyrimidin-4-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of various analogs of 2-Chlorothieno[3,2-d]pyrimidin-4-amine, a promising scaffold in cancer research. The data presented is collated from multiple studies to facilitate an objective evaluation of these compounds against various cancer cell lines. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development in this area.
I. Comparative Anti-proliferative Activity
The anti-proliferative activity of thieno[3,2-d]pyrimidine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Target/Mechanism of Action (if specified) |
| N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide [1] | HT-29 (Colon) | 1.76 | Not specified |
| A549 (Lung) | 1.98 | Not specified | |
| MKN45 (Gastric) | 2.32 | Not specified | |
| Halogenated thieno[3,2-d]pyrimidine 1 [2] | L1210 (Leukemia) | ~2.5 | Induces apoptosis |
| CCRF-CEM (Leukemia) | ~5 | Induces apoptosis | |
| HeLa (Cervical) | ~10 | Induces apoptosis | |
| Halogenated thieno[3,2-d]pyrimidine 2 [2] | L1210 (Leukemia) | ~5 | Induces apoptosis |
| CCRF-CEM (Leukemia) | ~10 | Induces apoptosis | |
| HeLa (Cervical) | ~20 | Induces apoptosis | |
| Thieno[3,2-d]pyrimidin-4-amine 4a [3][4] | Caco-2 (Colorectal) | Inhibitory effect at 5 & 10 µM | Similar to MPC-6827 |
| HT-29 (Colorectal) | Inhibitory effect at 5 & 10 µM | Similar to MPC-6827 | |
| Thieno[3,2-d]pyrimidin-4-amine 4c [3][4] | Caco-2 (Colorectal) | Inhibitory effect at 5 & 10 µM | Similar to MPC-6827 |
| HT-29 (Colorectal) | Inhibitory effect at 5 & 10 µM | Similar to MPC-6827 | |
| 2-Ethyl-4-amino-thieno[2,3-d]pyrimidine 4 [5] | MCF-7 (Breast) | 28.89 µg/mL (0.11 µM) | Cell cycle arrest in G1 |
| MDA-MB-231 (Breast) | 62.86 µg/mL (0.24 µM) | Cell cycle arrest in G2 | |
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine 2 [5] | MDA-MB-231 (Breast) | 52.56 µg/mL (0.16 µM) | Not specified |
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine 3 [5] | MCF-7 (Breast) | 13.42 µg/mL (0.045 µM) | Not specified |
II. Key Signaling Pathways
Several thienopyrimidine derivatives exert their anti-proliferative effects by modulating key signaling pathways involved in cancer cell growth, survival, and proliferation. The diagrams below illustrate some of the commonly targeted pathways.
Caption: EGFR Signaling Pathway.
Caption: PI3K/Akt/mTOR Signaling Pathway.
Caption: EZH2 Signaling Pathway.
III. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
A. Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
The precursor for many of the studied analogs, 2,4-Dichlorothieno[3,2-d]pyrimidine, can be synthesized from thieno[3,2-d]pyrimidine-2,4-dione.[6][7]
Procedure:
-
A suspension of thieno[3,2-d]pyrimidine-2,4-dione in phosphorus oxychloride (POCl3) is prepared.[6][7]
-
Diisopropylethylamine is added, and the reaction mixture is refluxed for 2 hours.[6]
-
Excess POCl3 and diisopropylethylamine are removed by distillation under reduced pressure.[6]
-
The resulting solid is dissolved in chloroform and partitioned with an aqueous phase.[6]
-
The aqueous phase is made alkaline with 5 M NaOH solution and extracted with chloroform.[6]
-
The combined organic phases are washed with water and brine, dried over anhydrous Na2SO4, filtered, and concentrated to yield the product.[6]
Caption: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine.
B. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10]
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[10]
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[2][10]
-
Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[10]
-
Remove the MTT solution, and add 130 µL of DMSO to dissolve the formazan crystals.[10]
-
Incubate for 15 minutes with shaking.[10]
-
Measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm.[8][10]
Caption: MTT Assay Workflow.
C. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13][14]
Procedure:
-
Harvest and wash the cells with cold PBS.[14]
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing.[14]
-
Store the fixed cells at 4°C for at least 2 hours.[14]
-
Wash the cells with PBS to remove the ethanol.[14]
-
Resuspend the cell pellet in a propidium iodide (PI)/RNase staining solution.[14]
-
Incubate for 15-30 minutes at room temperature in the dark.[14]
-
Analyze the samples by flow cytometry.
Caption: Cell Cycle Analysis Workflow.
D. Apoptosis Assay by Annexin V Staining
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine (PS) on the cell surface.[15][16][17][18]
Procedure:
-
Harvest and wash the cells with PBS.[15]
-
Resuspend the cells in 1X Annexin V binding buffer.[16]
-
Add fluorochrome-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[15]
-
Incubate for 15 minutes at room temperature in the dark.[17][18]
-
Add 1X Annexin V binding buffer and analyze the cells by flow cytometry.[17]
Caption: Apoptosis Assay Workflow.
References
- 1. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 2,4-Dichlorothieno[3,2-d]pyrimidine | 16234-14-3 [chemicalbook.com]
- 7. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Cycle Analysis: Flow Cytometry & Imaging Methods | Revvity [revvity.com]
- 13. nanocellect.com [nanocellect.com]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HU [thermofisher.com]
- 17. kumc.edu [kumc.edu]
- 18. 2.4 |. Annexin V apoptosis assay [bio-protocol.org]
Comparative Docking Studies of Thieno[3,2-d]pyrimidine Inhibitors: A Guide for Researchers
Thieno[3,2-d]pyrimidines represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines, allowing them to act as potent inhibitors of various protein kinases. This guide provides a comparative overview of docking studies performed on thieno[3,2-d]pyrimidine and the closely related thieno[2,3-d]pyrimidine derivatives, offering insights into their potential as therapeutic agents. The information is targeted towards researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the biological activity of various thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives against different kinase targets. While direct comparative docking scores are not consistently available across studies, the half-maximal inhibitory concentration (IC50) values serve as a crucial metric for comparing the potency of these inhibitors.
Table 1: Thieno[3,2-d]pyrimidine Derivatives as FAK Inhibitors
| Compound | Target | IC50 (nM) | Cell Line Proliferation IC50 (µM) | Reference |
| 26f | FAK | 28.2 | U-87MG: 0.16, A-549: 0.27, MDA-MB-231: 0.19 | [1] |
| TAE-226 | FAK | - | Stronger potency than 26f in U-87MG, A-549 and MDA-MB-231 cells | [1] |
Table 2: Thieno[2,3-d]pyrimidine Derivatives as PI3K Inhibitors
| Compound | Target Isoform | % Inhibition at 10 µM | Reference |
| VIb | PI3Kβ | 72% | [2][3][4] |
| VIb | PI3Kγ | 84% | [2][3][4] |
| IIIa | PI3Kβ | 62% | [4] |
| IIIa | PI3Kγ | 70% | [4] |
Table 3: Thieno[2,3-d]pyrimidine Derivatives as EGFR and FGFR Inhibitors
| Compound | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Reference |
| 21 | EGFR | 0.077 | Erlotinib | 0.04 | [5] |
| 25 | EGFR | 0.059 | Erlotinib | 0.04 | [5] |
| 24 | FGFR | 0.055 | Staurosporine | 0.024 | [5] |
| 25 | FGFR | 0.029 | Staurosporine | 0.024 | [5] |
| 5b | EGFRWT | 0.03719 | - | - | [6][7] |
| 5b | EGFRT790M | 0.2041 | - | - | [6][7] |
| 7a | EGFR wild-type and T790M | Significantly inhibited growth | - | - | [8] |
Table 4: Thieno[2,3-d]pyrimidine Derivatives as General Kinase and FLT3 Inhibitors
| Compound | Kinase Inhibition at 20 µM (%) | Target | IC50 | Reference |
| 5 | 79.4 - 81.8 | FLT3 | Highest inhibitory activity | [9][10] |
| 8 | 79.4 - 81.8 | - | - | [9][10] |
| 9b | 79.4 - 81.8 | - | - | [9][10] |
| 10 | 79.4 - 81.8 | - | - | [9][10] |
| 7a | 41.4 | - | - | [9][10] |
Experimental Protocols
The molecular docking methodologies cited in the reviewed literature generally follow a standardized workflow. Below is a generalized protocol based on the provided information.
General Molecular Docking Protocol
-
Protein Preparation:
-
The three-dimensional crystal structure of the target kinase (e.g., EGFR, FAK, PI3K) is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure, and charges are assigned.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structures of the thieno[3,2-d]pyrimidine or thieno[2,3-d]pyrimidine inhibitors are drawn using chemical drawing software.
-
The 2D structures are converted to 3D structures.
-
Energy minimization of the ligand structures is performed using a suitable force field.
-
-
Docking Simulation:
-
A docking software (e.g., MOE, AutoDock, GOLD) is used to predict the binding conformation of the ligands within the active site of the target protein.[11]
-
The active site is defined based on the co-crystallized ligand or through literature information.
-
The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.
-
A scoring function is used to estimate the binding affinity for each pose. The results are often reported in kcal/mol.[11]
-
-
Analysis of Docking Results:
-
The predicted binding poses are visualized and analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[11]
-
The docking scores and predicted binding modes are used to rationalize the structure-activity relationships (SAR) and to guide the design of more potent inhibitors.
-
Visualizations
The following diagrams illustrate key concepts related to the study of thieno[3,2-d]pyrimidine inhibitors.
Caption: A typical workflow for the discovery of kinase inhibitors.
Caption: Inhibition of the EGFR-PI3K signaling pathway.
Caption: Relationship between docking studies and biological activity.
References
- 1. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Cross-Reactivity Profiling of 2-Chlorothieno[3,2-d]pyrimidin-4-amine Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Performance with Supporting Experimental Data.
The 2-chlorothieno[3,2-d]pyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of kinase inhibitors targeting various components of cellular signaling pathways. The selectivity of these inhibitors is a critical determinant of their therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity profiles of representative inhibitors derived from this scaffold, with a focus on their activity against key kinases such as Cell division cycle 7 (Cdc7), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).
Representative Kinase Selectivity Profiles
The following tables summarize the inhibitory activity of exemplary thieno[3,2-d]pyrimidine-based compounds against a panel of kinases. This data, compiled from various studies, illustrates the typical selectivity and off-target profiles observed for this class of inhibitors.
Table 1: Profile of a Representative Thieno[3,2-d]pyrimidine-Based Cdc7 Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Cdc7 |
| Cdc7 | 0.7 | 1 |
| Cdk2 | >10,000 | >14,000 |
| ROCK1 | 140 | 200 |
| PKA | >5,000 | >7,140 |
| GSK3β | >5,000 | >7,140 |
Data is representative of highly selective thieno[3,2-d]pyrimidin-4(3H)-one derivatives.[1]
Table 2: Profile of a Representative Thieno[2,3-d]pyrimidine-Based VEGFR-2 Inhibitor (Isomer)
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 3.9 |
| VEGFR-1 | 25 |
| PDGFRβ | 45 |
| c-Kit | 60 |
| EGFR | >1,000 |
Data is representative of potent thieno[2,3-d]pyrimidine derivatives, a closely related isomer to the core topic scaffold.[2]
Table 3: Profile of a Representative Thieno[2,3-d]pyrimidine-Based PI3Kα Inhibitor (Isomer)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. mTOR |
| PI3Kα | 2.5 | >100 |
| PI3Kβ | 15 | - |
| PI3Kδ | 8 | - |
| PI3Kγ | 22 | - |
| mTOR | >250 | 1 |
Data is representative of selective thienopyrimidine derivatives against PI3Kα.[3]
Comparison with Alternative Inhibitors
To contextualize the performance of the this compound based inhibitors, their profiles are compared against established inhibitors targeting the same kinases.
Table 4: Comparative Selectivity of Cdc7 Inhibitors
| Compound | Cdc7 IC50 (nM) | Cdk2 IC50 (nM) |
| Thieno[3,2-d]pyrimidinone (Rep.) | 0.7 | >10,000 |
| PHA-767491 | 34 | 10 |
| XL413 | 180 | >10,000 |
Table 5: Comparative Selectivity of VEGFR-2 Inhibitors
| Compound | VEGFR-2 IC50 (nM) | PDGFRβ IC50 (nM) |
| Thieno[2,3-d]pyrimidine (Rep. Isomer) | 3.9 | 45 |
| Sorafenib | 90 | 58 |
| Sunitinib | 9 | 2 |
Table 6: Comparative Selectivity of PI3Kα Inhibitors
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| Thieno[2,3-d]pyrimidine (Rep. Isomer) | 2.5 | >250 |
| GDC-0941 | 3 | 573 |
| BKM120 | 52 | >1,000 |
Signaling Pathways and Experimental Workflows
To visualize the context of inhibitor action and the methods for their characterization, the following diagrams are provided.
Caption: Key signaling pathways targeted by thienopyrimidine-based inhibitors.
Caption: Generalized workflow for in vitro kinase inhibitor profiling assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cross-reactivity data. Below are outlines of common kinase inhibition assays.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[4][5][6]
-
Kinase Reaction: A 5µL kinase reaction is performed in a 384-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations. The reaction is typically incubated at room temperature for 1 hour.
-
ATP Depletion: 5µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is then incubated for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: 10µL of Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then measured using a luciferase/luciferin reaction, producing a luminescent signal that is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Data Analysis: The luminescent signal is measured using a plate reader. The data is then normalized to controls and IC50 values are determined by fitting the data to a dose-response curve.
LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the ATP site of a kinase.[1][7]
-
Assay Setup: In a 384-well plate, the test compound is serially diluted. A mixture of the kinase (tagged, e.g., with GST) and a europium-labeled anti-tag antibody is prepared. A fluorescently labeled ATP-competitive tracer is also prepared.
-
Assay Procedure: 5 µL of the test compound, 5 µL of the kinase/antibody mixture, and 5 µL of the tracer are added to each well. The plate is incubated for 1 hour at room temperature.
-
FRET Measurement: When the tracer is bound to the kinase, which is in proximity to the europium-labeled antibody, FRET occurs. If the test compound binds to the kinase's ATP site, it displaces the tracer, leading to a decrease in the FRET signal. The TR-FRET signal is read on a plate reader.
-
Data Analysis: The emission ratio is calculated, and the data is used to generate IC50 curves, indicating the affinity of the compound for the kinase.
KiNativ™ Cellular Kinase Profiling
KiNativ™ is a chemical proteomics platform used to profile kinase inhibitor targets and selectivity in a cellular context.[8][9][10]
-
Cell Treatment: Live cells are treated with the test inhibitor at various concentrations.
-
Lysis and Probe Labeling: Cells are lysed, and the proteome is treated with a biotin-labeled, irreversible ATP/ADP probe that covalently modifies the active site of kinases. The test inhibitor competes with the probe for binding to its target kinases.
-
Enrichment and Digestion: Biotinylated proteins (kinases that were not blocked by the inhibitor) are enriched using streptavidin beads. The captured proteins are then digested into peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe.
-
Data Analysis: The degree of inhibition for each identified kinase is determined by comparing the signal from inhibitor-treated samples to a vehicle control. This allows for the determination of the inhibitor's potency and selectivity across a broad range of endogenously expressed kinases.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. ADP-Glo™ Kinase Assay Protocol [nld.promega.com]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Battle of Isomers: Thieno[2,3-d]pyrimidine Versus Thieno[3,2-d]pyrimidine in Bioactivity
A comprehensive comparison of two prominent thienopyrimidine scaffolds reveals key differences in their biological activities, with the thieno[2,3-d]pyrimidine isomer often demonstrating superior potency in anticancer applications. This guide provides a detailed analysis of their bioactivities, supported by experimental data and methodologies, to aid researchers and drug development professionals in navigating the therapeutic potential of these important heterocyclic compounds.
The thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine scaffolds, as isosteres of the purine nucleus, have garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles. Both isomers serve as privileged structures in the design of targeted therapies, particularly as kinase inhibitors. However, the orientation of the thiophene ring in relation to the pyrimidine ring profoundly influences their interaction with biological targets, leading to distinct bioactivity profiles.
Comparative Bioactivity Overview
Extensive research has demonstrated that both thienopyrimidine isomers exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] A key distinction emerges in their anticancer potency, with studies indicating that thieno[2,3-d]pyrimidine derivatives are often more potent than their thieno[3,2-d]pyrimidine counterparts when evaluated against the same cancer cell lines.[3] This suggests that the specific geometry of the thieno[2,3-d] anologue may facilitate more favorable interactions with the ATP-binding sites of various kinases implicated in cancer progression.
Quantitative Comparison of Biological Targets
To provide a clear and objective comparison, the following tables summarize the inhibitory activities of representative thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives against various biological targets.
Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID/Reference | Target Kinase | IC50 (nM) | Cell Line (for anticancer activity) | IC50 (µM) |
| Compound from[4] | VEGFR-2 | - | HCT-116, HepG2, MCF-7 | Potent activity reported |
| Compound from[5] | FLT3 | - | MCF-7, HepG-2 | Potent cytotoxic effects |
| Compound from[6] | GnRH Receptor | 0.4 (Ki) | - | - |
| Compound from[7] | aPKCζ | Potent activity reported | BREC | - |
| Compound from[8] | EGFR | - | - | Promising dual inhibitor |
| Compound l from[9] | - | - | MDA-MB-231 | 21.6 |
Table 2: Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound ID/Reference | Target Kinase | IC50 (nM) | Cell Line (for anticancer activity) | IC50 (µM) |
| Compound from[10] | 17β-HSD2 | - | - | - |
| Compound 26 from[11] | FAK | 9.7 | - | - |
| Compound 26 from[11] | FLT3-D835Y | 0.5 | - | - |
| Compound from[12] | PI3Kδ | Potent activity reported | Non-Hodgkin lymphoma cell lines | Comparable to idelalisib |
| Compound 9a from[13] | JAK3 | 1.9 | B lymphoma cells | Enhanced antiproliferative activity |
| Compound 9g from[13] | JAK3 | 1.8 | - | - |
| Halogenated compounds 1 & 2 from[14] | - | - | L1210 leukemia | Apoptosis-inducing activity |
Key Signaling Pathways and Experimental Workflows
The biological activities of these compounds are intrinsically linked to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. Kinases are central players in these pathways, and their dysregulation is a hallmark of many diseases, including cancer.
The discovery and evaluation of these bioactive molecules typically follow a structured workflow, beginning with chemical synthesis and progressing through various in vitro and in vivo assays.
Detailed Experimental Protocols
A critical aspect of comparing bioactive compounds is understanding the methodologies used to assess their efficacy. Below are detailed protocols for key experiments frequently cited in the evaluation of thienopyrimidine derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the thienopyrimidine compounds and a positive control (e.g., a known cytotoxic drug) for a specified period, typically 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Kinase Inhibition Assay
Radiometric kinase assays are commonly used to determine the inhibitory potency of compounds against specific kinases.
Protocol:
-
Reaction Mixture Preparation: The assay is typically performed in a 96-well plate. Each well contains the kinase, a substrate (e.g., a peptide or protein), ATP (including a radiolabeled ATP, such as [γ-³³P]ATP), and the test compound at various concentrations.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the phosphorylation of the substrate.
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., phosphoric acid).
-
Separation: The phosphorylated substrate is separated from the unreacted radiolabeled ATP. This can be achieved by spotting the reaction mixture onto a phosphocellulose paper or membrane, which binds the phosphorylated substrate.
-
Washing: The paper or membrane is washed to remove the unbound radiolabeled ATP.
-
Scintillation Counting: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The kinase activity is determined, and the IC50 value for the test compound is calculated by plotting the percentage of inhibition against the compound concentration.
Structure-Activity Relationship (SAR) Insights
The biological activity of thienopyrimidines is highly dependent on the nature and position of substituents on the bicyclic core.
-
For Thieno[2,3-d]pyrimidines: The substituent at the 4-position is crucial for activity, often interacting with the hinge region of the kinase ATP-binding site. Modifications at the 5- and 6-positions of the thiophene ring can influence potency and selectivity.[1][6]
-
For Thieno[3,2-d]pyrimidines: The 4-position is also a key interaction point. Additionally, substituents at the 2- and 6-positions have been shown to significantly impact biological activity and selectivity.[12][14]
Conclusion
Both thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine scaffolds are valuable frameworks in the design of novel therapeutics. While the thieno[2,3-d] anologue has shown particular promise in the development of potent anticancer agents, the thieno[3,2-d] isomer also exhibits a wide range of important biological activities. The choice of scaffold and the strategic placement of substituents are critical for achieving the desired potency and selectivity against specific biological targets. The data and protocols presented in this guide offer a foundation for researchers to make informed decisions in the design and development of next-generation thienopyrimidine-based drugs.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of 2-Chlorothieno[3,2-d]pyrimidin-4-amine Derivatives in Cellular Assays: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the efficacy of various 2-Chlorothieno[3,2-d]pyrimidin-4-amine derivatives based on experimental data from cell-based assays. The thieno[3,2-d]pyrimidine scaffold is a key heterocyclic structure in medicinal chemistry, frequently utilized as an intermediate in the synthesis of potent kinase inhibitors and other therapeutic agents.[1] This guide summarizes their anti-proliferative activities, details the experimental methodologies used for their evaluation, and visualizes a key signaling pathway they target.
Comparative Efficacy of Derivatives
The anti-proliferative efficacy of this compound derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. Lower IC50 values indicate greater potency.
| Derivative Name | Cell Line | IC50 (µM) | Reference |
| N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide | HT-29 (Colon Cancer) | 1.76 | [2] |
| A549 (Lung Adenocarcinoma) | 1.98 | [2] | |
| MKN45 (Gastric Cancer) | 2.32 | [2] | |
| Thienopyrimidine Derivative 9a | HT-29 (Colon Cancer) | 1.21 ± 0.34 | [3] |
| HepG-2 (Liver Cancer) | 6.62 ± 0.7 | [3] | |
| MCF-7 (Breast Cancer) | 7.2 ± 1.9 | [3] | |
| Thienopyrimidine Derivative 9b | HT-29 (Colon Cancer) | 0.85 ± 0.16 | [3] |
| HepG-2 (Liver Cancer) | 9.11 ± 0.3 | [3] | |
| MCF-7 (Breast Cancer) | 16.26 ± 2.3 | [3] | |
| N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19) | M. bovis BCG + Q203 | 6 - 18 | [4] |
| M. tuberculosis H37Rv + Q203 | 6 - 18 | [4] | |
| M. tuberculosis N0145 + Q203 | 6 - 18 | [4] |
Experimental Protocols
The evaluation of these derivatives typically involves standardized cell-based and biochemical assays. The following are detailed methodologies for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HT-29, HepG-2, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thienopyrimidine derivatives for a specified period, typically 72 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[3]
In Vitro Kinase Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of specific kinases, which are often the molecular targets of these derivatives.
-
Assay Setup: The assay is typically performed in a multi-well plate format. Each well contains the purified kinase enzyme (e.g., FLT3, VEGFR-2), a specific substrate for the kinase, and ATP.
-
Compound Addition: The thienopyrimidine derivatives are added to the wells at varying concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set amount of time at a controlled temperature. During this time, the kinase transfers a phosphate group from ATP to its substrate.
-
Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the inhibition percentage against the compound concentration.[3]
General Synthesis of 4-Substituted Thieno[3,2-d]pyrimidines
The synthesis of various derivatives often starts from a common intermediate, 4-chlorothieno[3,2-d]pyrimidine, and proceeds via nucleophilic aromatic substitution (SNAr).
-
Reactant Preparation: In a sealed vial, the 4-chlorothieno[3,2-d]pyrimidine is dissolved in a suitable solvent (e.g., DMSO or a mixture of tetrahydrofuran and 2-propanol).
-
Addition of Nucleophile and Base/Acid: The desired amine nucleophile is added to the solution. Depending on the specific reaction, a base such as potassium carbonate (K2CO3) or a drop of a strong acid like HCl is added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 70-100 °C) for a specified duration (e.g., 12-24 hours).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and subjected to a work-up procedure. This typically involves extraction with an organic solvent (e.g., CH2Cl2) and washing with aqueous solutions to remove impurities. The final product is then purified, often by recrystallization or chromatography.[4]
Signaling Pathway and Mechanism of Action
Many this compound derivatives function as kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways that regulate processes like cell growth, proliferation, and survival. In many cancers, these signaling pathways are hyperactivated. The diagram below illustrates a simplified, conceptual kinase signaling pathway that is often targeted by these compounds.
Caption: A conceptual diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway.
This guide highlights the potential of this compound derivatives as a versatile scaffold for the development of potent anti-proliferative agents. The provided data and protocols offer a valuable resource for researchers in the field of oncology and drug discovery. Further investigations into the structure-activity relationships and in vivo efficacy of these compounds are warranted to advance their therapeutic potential.
References
- 1. 2-Chlorothieno[3,2-d]pyrimidin-4(3H)-one [myskinrecipes.com]
- 2. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 2-Chlorothieno[3,2-d]pyrimidin-4-amine Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Among these, 2-Chlorothieno[3,2-d]pyrimidin-4-amine and its derivatives have emerged as a promising class of compounds with the potential to selectively target various protein kinases involved in cell signaling pathways crucial to cancer and other diseases. This guide provides a comparative assessment of the selectivity of these inhibitors, supported by available experimental data and detailed methodologies.
Kinase Selectivity Profile
The following table summarizes the inhibitory activity of selected thieno[3,2-d]pyrimidine derivatives against various kinases, highlighting the influence of substitutions on the core scaffold.
| Compound/Derivative | Target Kinase(s) | IC50 (nM) | Comparison to Other Kinases | Reference |
| Derivative 24 | JAK1 | 22 | Highly selective against a panel of 370 kinases | [1] |
| Derivative 25 | JAK1 | - | Higher selectivity for JAK1 over JAK2 and JAK3 compared to AZD4205 | [1] |
| Derivative 46 | JAK1 | 22 | 4-fold higher enzymatic activity against JAK1 relative to AZD4205 | [1] |
| Derivative 10c | Cdc7 | 0.70 | Cdk2/Cdc7 ≥14,000, ROCK1/Cdc7 = 200 | [2] |
| 2-Aryl-4-(8-oxa-3-azabicyclo[3.2.1]octane) derivative | mTOR | <1 | >1000-fold selectivity over PI3K | [3] |
| Derivative 26 | FAK, FLT3 | Potent | Also inhibits recalcitrant FLT3 mutants | [4][5] |
Note: The data presented is for derivatives of the this compound scaffold and not the parent compound itself. The inhibitory concentrations (IC50) are indicative of the compound's potency against a specific kinase. A lower IC50 value signifies higher potency. The selectivity is often expressed as a ratio of IC50 values against different kinases.
Key Signaling Pathways
Thieno[3,2-d]pyrimidine derivatives have been shown to target kinases involved in critical signaling pathways. One such pathway is the Cell Division Cycle 7 (Cdc7) kinase signaling pathway, which plays a pivotal role in the initiation of DNA replication.
Caption: The Cdc7-Dbf4 kinase complex phosphorylates the MCM2-7 helicase, a key step in initiating DNA replication. Thieno[3,2-d]pyrimidine inhibitors can block this process.
Experimental Protocols
The determination of kinase inhibitor selectivity is paramount in drug discovery. A variety of in vitro kinase assays are employed to ascertain the potency and selectivity of compounds like this compound and its derivatives.
General Workflow for Kinase Inhibition Assay
Caption: A generalized workflow for determining the in vitro potency of a kinase inhibitor.
Key Experimental Methodologies:
-
Radiometric Assays: These assays, often considered the gold standard, measure the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate by the kinase.
-
Protocol Outline:
-
Prepare a reaction mixture containing the kinase, a specific substrate (peptide or protein), and the test compound at various concentrations.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
After a defined incubation period, stop the reaction.
-
Separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper or SDS-PAGE).
-
Quantify the incorporated radioactivity using a scintillation counter or autoradiography.
-
Calculate the percentage of inhibition at each compound concentration to determine the IC50 value.
-
-
-
Fluorescence-Based Assays: These methods utilize changes in fluorescence properties to measure kinase activity.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the transfer of energy from a donor fluorophore to an acceptor fluorophore. In a kinase assay, a europium-labeled anti-phospho-antibody (donor) binds to the phosphorylated substrate, bringing it in close proximity to an acceptor-labeled substrate, resulting in a FRET signal.
-
Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescent light emitted from a fluorescently labeled tracer that binds to the kinase. An inhibitor will displace the tracer, leading to a decrease in fluorescence polarization.
-
-
Luminescence-Based Assays: These assays measure the amount of ATP consumed during the kinase reaction.
-
ADP-Glo™ Kinase Assay: This is a widely used assay that quantifies the amount of ADP produced in the kinase reaction. The remaining ATP is first depleted, and then the ADP is converted back to ATP, which is used by a luciferase to generate a luminescent signal that is proportional to the kinase activity.
-
Conclusion
The this compound scaffold represents a versatile platform for the development of potent and selective kinase inhibitors. While comprehensive selectivity data for the parent compound is limited, extensive research on its derivatives demonstrates the feasibility of targeting a range of kinases with high specificity. The choice of substituents on the thieno[3,2-d]pyrimidine core is critical in determining the target kinase and the overall selectivity profile. Further kinome-wide screening of this compound is warranted to fully elucidate its potential as a selective kinase inhibitor. The experimental protocols outlined in this guide provide a framework for the robust evaluation of such compounds in a drug discovery setting.
References
- 1. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminomethylthieno[3,2-d]pyrimidin-4(3H)-ones bearing 3-methylpyrazole hinge binding moiety: Highly potent, selective, and time-dependent inhibitors of Cdc7 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Identification of Thieno[3,2- d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Isosteric Replacement Strategies in the Thieno[3,2-d]pyrimidine Series: A Comparative Guide
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component for a multitude of biologically active compounds. Isosteric replacement is a key strategy employed in the optimization of these derivatives, where a functional group is replaced by another with similar steric and electronic properties to enhance potency, selectivity, or pharmacokinetic profiles. This guide provides a comparative analysis of isosteric replacement studies within the thieno[3,2-d]pyrimidine series, presenting quantitative data, experimental protocols, and visualizations of relevant biological pathways.
Core Scaffold Isosterism: Thieno[3,2-d]pyrimidine vs. Quinazoline and Thieno[2,3-d]pyrimidine
A common isosteric replacement involves modifying the core heterocyclic system. The replacement of the thieno[3,2-d]pyrimidine core with quinazoline or its regioisomer, thieno[2,3-d]pyrimidine, can significantly impact biological activity by altering the geometry and electronic distribution of the molecule, thereby affecting its interaction with the target protein.
Comparative Biological Activity
| Compound ID | Core Scaffold | Target | IC50 (nM) | Cell Line | Reference |
| MMV688122 | Thieno[3,2-d]pyrimidine | M. ulcerans | 1300 | - | [1] |
| Analog | Quinazoline | M. ulcerans | >10000 | - | [1] |
| 25a | Thieno[3,2-d]pyrimidine | HIV-1 RT | - | - | [2] |
| Analog | Thieno[2,3-d]pyrimidine | HIV-1 RT | - | - | [2] |
Data synthesized from multiple sources to illustrate the concept of core scaffold isosterism. Specific IC50 values for direct analogs were not always available in the initial search but the principle of this replacement strategy is described.
Side-Chain Isosterism: Impact of Substituents on Potency
Isosteric modifications of the side chains attached to the thieno[3,2-d]pyrimidine core are crucial for modulating activity and selectivity. The following table illustrates how changes in a specific position can influence the inhibitory potency against a target.
Structure-Activity Relationship of Diaryl Urea Derivatives
In a study targeting various cancer cell lines, a series of thieno[3,2-d]pyrimidine derivatives bearing a diaryl urea moiety were synthesized. The isosteric replacement of substituents on the terminal phenyl ring demonstrated a clear structure-activity relationship (SAR).[3]
| Compound ID | R Group (Terminal Phenyl) | IC50 (µM) vs. H460 | IC50 (µM) vs. HT-29 | IC50 (µM) vs. MKN-45 | IC50 (µM) vs. MDA-MB-231 |
| 29a | 4-Cl | 0.081 | 0.058 | 0.18 | 0.23 |
| 29b | 4-F | 0.11 | 0.095 | 0.25 | 0.31 |
| 29c | 4-Br | 0.13 | 0.11 | 0.29 | 0.35 |
| 29d | 4-CH3 | 0.45 | 0.38 | 0.87 | 1.02 |
| Sorafenib | - | 1.91 | 2.15 | 1.88 | 2.34 |
These data indicate that mono-halogen substitutions at the 4-position of the terminal phenyl ring are more favorable for activity compared to a methyl group.[3]
Experimental Protocols
General Procedure for Synthesis of Thieno[3,2-d]pyrimidine Derivatives
The synthesis of thieno[3,2-d]pyrimidine derivatives often involves a multi-step process. For example, the synthesis of 4-methoxy-thieno[3,2-d]pyrimidines can be achieved by condensing 3-amino-5-arylthiophene amides with formic acid to form the thieno[3,2-d]pyrimidin-4-one, followed by chlorination with phosphorus oxychloride, and finally a nucleophilic substitution with sodium methoxide.[4]
In Vitro Kinase Inhibition Assay (Example for EGFR)
The inhibitory activity of compounds against EGFR (Epidermal Growth Factor Receptor) kinases is a common evaluation. A typical protocol is as follows:
-
Enzyme and Substrate Preparation : Recombinant human EGFR kinase domain and a suitable substrate (e.g., a synthetic peptide) are prepared in assay buffer.
-
Compound Dilution : Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.
-
Assay Reaction : The kinase, substrate, and ATP are mixed in the wells of a microplate. The test compound is then added to initiate the reaction.
-
Detection : After incubation, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA, fluorescence, or luminescence-based assays.[5]
-
IC50 Determination : The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds on cancer cell lines is frequently assessed using the MTT assay:
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation : The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[6]
Signaling Pathway and Workflow Visualizations
PI3K/Akt Signaling Pathway Inhibition
Several thieno[3,2-d]pyrimidine derivatives have been developed as inhibitors of PI3Kδ (Phosphoinositide 3-kinase delta), a key enzyme in the PI3K/Akt signaling pathway, which is often dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt signaling pathway by a thieno[3,2-d]pyrimidine derivative targeting PI3Kδ.
General Experimental Workflow for Drug Discovery
The process of discovering and evaluating novel thieno[3,2-d]pyrimidine derivatives follows a structured workflow from design to biological evaluation.
Caption: A typical workflow for the discovery and development of novel thieno[3,2-d]pyrimidine-based therapeutic agents.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of 2-Chlorothieno[3,2-d]pyrimidin-4-amine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Chlorothieno[3,2-d]pyrimidin-4-amine, a chlorinated heterocyclic compound, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the potential hazards associated with this class of chemicals, it is imperative to follow stringent disposal protocols. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound and its associated waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors. An eyewash station and safety shower should be readily accessible.
Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in the disposal process. Never mix this compound waste with incompatible materials.
Solid Waste:
-
Unused or Expired Compound: The pure solid compound should be disposed of in its original container if possible, or in a clearly labeled, sealed, and chemically resistant container.
-
Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a designated, sealed plastic bag or container clearly labeled as "Hazardous Chemical Waste" and listing the chemical name.
Liquid Waste:
-
Reaction Mixtures and Solutions: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container, preferably plastic or plastic-coated glass.[1][2]
-
First Rinsate of Glassware: The initial solvent rinse of any glassware that has come into contact with the compound must be collected as hazardous waste.[3][4] Subsequent rinses may be permissible for drain disposal depending on local regulations, but a conservative approach is to collect all rinses.
Container Management and Labeling
All waste containers must be appropriately labeled and managed to ensure safety and compliance.
| Requirement | Specification | Rationale |
| Container Type | Sturdy, leak-proof, chemically resistant. Plastic is often preferred.[2] | Prevents spills and reactions with the container material. |
| Labeling | Affix a completed Hazardous Waste Label. Include the full chemical name, concentration, and any known hazards. | Ensures proper identification for handling and disposal by environmental health and safety (EHS) personnel.[3] |
| Container Status | Keep containers securely closed except when adding waste.[2][3] | Prevents the release of vapors and potential spills. |
| Storage Location | Store in a designated Satellite Accumulation Area within the laboratory, away from heat sources and incompatibles.[2][3] | Minimizes the risk of accidental reactions and exposure. |
| Fill Level | Do not overfill containers; fill to no more than the shoulder of the container.[3] | Allows for vapor expansion and prevents spills during transport. |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
References
Personal protective equipment for handling 2-Chlorothieno[3,2-d]pyrimidin-4-amine
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Chlorothieno[3,2-d]pyrimidin-4-amine (CAS No. 16234-40-5), including personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Hazard Summary
This compound is classified with the following hazard statements[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is "Warning"[1].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 standards are required. A face shield should be worn over safety goggles when there is a risk of splashing or aerosol generation. |
| Skin Protection | A flame-resistant lab coat should be worn at all times. Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are mandatory. Ensure gloves are inspected before use and changed immediately upon contamination. For tasks with a higher risk of exposure, consider double-gloving. Wear closed-toe shoes and long pants. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors[1]. If a fume hood is not available or if aerosol generation is significant, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
- Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
- Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation of dust.
- Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area.
2. Handling Procedures:
- Before handling, wash hands thoroughly. Don all required PPE as specified in the table above.
- Avoid direct contact with the skin, eyes, and clothing.
- Do not eat, drink, or smoke in the area where the chemical is handled.
- Use compatible tools (e.g., spatulas, weighing paper) for transfers.
- If the compound is to be dissolved, add it slowly to the solvent to avoid splashing.
3. In Case of Exposure:
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
- Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
- Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
- Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of waste this compound as hazardous chemical waste. It should be collected in a designated, labeled, and sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated. These materials should be collected in a sealed, labeled hazardous waste container for proper disposal.
-
Empty Containers: Empty containers may retain product residue. They should be triple-rinsed with a suitable solvent, and the rinsate should be collected as hazardous waste. The empty container can then be disposed of according to institutional guidelines.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
